nickel(ii) formate dihydrate
Description
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Properties
CAS No. |
15694-70-9 |
|---|---|
Molecular Formula |
Ni(HCO2)2.2H2O |
Synonyms |
Nickel(Ⅱ) forMate dihydrate |
Origin of Product |
United States |
Foundational & Exploratory
nickel(ii) formate dihydrate crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of Nickel(II) Formate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the chemical formula Ni(HCOO)₂·2H₂O, is a green crystalline solid that serves as a significant compound in both academic research and industrial applications.[1][2] Its primary utility lies in its role as a precursor for the production of highly active nickel catalysts, which are crucial for processes such as the hydrogenation of fats and the synthesis of nickel nanoparticles.[1][3][4] A thorough understanding of its solid-state structure is paramount, as the atomic arrangement dictates its physical and chemical properties, including its thermal decomposition pathway—a critical aspect for its application in catalysis.
This guide provides a comprehensive analysis of the crystal structure of this compound. As a senior application scientist, my objective is to move beyond a simple recitation of data, instead offering a narrative that elucidates the causal links between experimental methodology, structural features, and the material's functional properties. We will explore the synthesis of high-quality crystals, the definitive analysis by single-crystal X-ray diffraction, and complementary techniques that provide a holistic understanding of this coordination polymer.
Synthesis and Single Crystal Growth: The Foundation of Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of high-quality single crystals. The precision of the final structural model is directly dependent on the purity and crystalline order of the sample. While several methods exist for synthesizing nickel(II) formate, such as reacting nickel(II) hydroxide with formic acid, the growth of diffraction-quality crystals requires a more controlled approach.[1]
The most reliable method for obtaining single crystals of Ni(HCOO)₂·2H₂O is through slow evaporation from a saturated aqueous solution.[5] This technique's effectiveness lies in its ability to allow molecules to deposit onto a growing lattice in a slow, ordered manner, minimizing defects.
Experimental Protocol: Crystal Growth via Slow Evaporation
-
Preparation of Saturated Solution: Dissolve commercially available this compound powder in deionized water at a slightly elevated temperature (e.g., 40-50 °C) with stirring until no more solid dissolves.
-
Filtration: Hot-filter the saturated solution through a fine-porosity filter paper (e.g., Whatman No. 42) into a clean crystallizing dish. This step is critical to remove any particulate impurities that could act as unwanted nucleation sites, leading to the formation of many small, unusable crystals.
-
Controlled Evaporation: Cover the crystallizing dish with parafilm. Using a needle, pierce a few small holes in the parafilm. This restricts the rate of solvent evaporation, promoting the growth of larger, more perfect crystals.
-
Incubation: Store the vessel in a vibration-free environment at a constant, ambient temperature. Over several days to weeks, as the solvent slowly evaporates, well-formed, green, plate-like crystals will form.[5]
-
Harvesting: Once crystals of a suitable size (approx. 0.1-0.3 mm) are observed, carefully harvest them from the mother liquor using forceps and dry them on a filter paper.
Physicochemical and Crystallographic Properties
A summary of the fundamental properties of this compound is presented below. The crystallographic data is based on the modern, high-precision redetermination, which provides a more accurate model than earlier studies.[5][6]
| Property | Value | Reference(s) |
| Chemical Formula | Ni(HCOO)₂·2H₂O | [7] |
| Molar Mass | 184.77 g/mol | [7][8] |
| Appearance | Green, odorless solid | [1][9] |
| Crystal System | Monoclinic | [1][5] |
| Space Group | P2₁/c | [5] |
| Lattice Parameters (RT) | a = 8.5951(1) Å, b = 7.0688(5) Å, c = 9.2152(2) Å, β = 97.41(1)° | [6] |
| Density (calculated) | 2.228 g/cm³ | [5] |
| Solubility | Sparingly soluble in water | [1] |
| Dehydration Temperature | 130–140 °C | [1][3] |
| Decomposition Temperature | 180–200 °C | [3][9] |
Core Analysis: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in an ordered lattice. The resulting diffraction pattern is then used to construct a model of the electron density, from which atomic positions can be inferred.
The choice to redetermine the structure of this compound using a modern charge-coupled device (CCD) detector, as opposed to older film-based methods, was driven by the need for higher precision and the ability to locate hydrogen atoms.[5][6] The positions of hydrogen atoms are crucial for a complete description of the hydrogen-bonding network, which is fundamental to the stability of the crystal structure.[6]
Methodology: A Self-Validating Workflow
The SC-XRD workflow is inherently self-validating. The quality of the final refined structure is judged by metrics such as the R-factor (residual factor), which measures the agreement between the calculated and observed diffraction data. A low R-factor (typically < 0.05) indicates a high-quality structural model.[5]
-
Crystal Selection and Mounting: A suitable crystal, free of visible defects, is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. A CCD detector collects the intensities and positions of the diffracted X-ray spots over a wide range of orientations.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to produce a list of unique reflection intensities.
-
Structure Solution and Refinement: Computational software (e.g., SHELXL) is used to solve the "phase problem" and generate an initial electron density map.[6] This model is then refined by adjusting atomic positions and thermal displacement parameters to achieve the best fit with the experimental data. In the case of this compound, this refinement was precise enough to unambiguously locate the hydrogen atoms from difference maps.[6]
Structural Elucidation: A Tale of Two Nickel Centers
The redetermined crystal structure of Ni(HCOO)₂·2H₂O reveals a complex and elegant three-dimensional framework.[6] A key finding is the presence of two crystallographically distinct Ni²⁺ cations, both of which are located on centers of inversion and exhibit distorted octahedral coordination geometry.[5][6]
-
The Ni1 Cation: The first nickel center (Ni1) is coordinated exclusively by six oxygen atoms from six different formate anions. This creates a highly cross-linked environment.[6]
-
The Ni2 Cation: The second nickel center (Ni2) has a different coordination sphere. It is bound to four oxygen atoms from four different water molecules and two oxygen atoms from two formate anions.[6]
The formate anions act as bridging ligands, linking the Ni1 and Ni2 centers together. This bridging action extends into a robust three-dimensional framework.[5][6]
The Decisive Role of Hydrogen Bonding
The structural integrity of this compound is further consolidated by a network of O—H···O hydrogen bonds.[6] The water molecules coordinated to the Ni2 center act as hydrogen bond donors, forming bonds of medium strength with the carboxylate oxygen atoms of the formate anions.[5][6] This network effectively stitches the framework together, enhancing its stability. The ability to precisely locate the hydrogen atoms in the modern redetermination was essential to fully characterize this critical aspect of the crystal packing.[6]
Complementary Analytical Techniques
While SC-XRD provides the definitive atomic structure, a comprehensive analysis relies on complementary techniques to probe other properties.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for understanding the thermal stability of the compound, which is directly relevant to its use as a catalyst precursor. Studies show that the decomposition of Ni(HCOO)₂·2H₂O in air is a two-step process[10]:
-
Dehydration: An initial mass loss corresponding to the two water molecules occurs between 130-140 °C, forming the anhydrous nickel(II) formate.[1][3]
-
Decomposition: The anhydrous salt then decomposes at higher temperatures (180-200 °C) to yield the final product, which is typically nickel oxide (NiO) when heated in air.[9][10] In a vacuum or inert atmosphere, metallic nickel can be formed.[1]
This well-defined, two-step decomposition is a key reason for its utility, as it allows for controlled generation of nickel-based materials.
Spectroscopic and Magnetic Analysis
-
Infrared Spectroscopy (FT-IR): This technique can confirm the presence of the key functional groups. The spectrum would be expected to show strong, broad absorptions around 3000-3500 cm⁻¹ corresponding to the O-H stretching of the water molecules, and strong asymmetric and symmetric carboxylate (COO⁻) stretches for the formate ligands, typically in the 1550-1610 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.
-
Magnetic Susceptibility: As a Ni(II) complex (with a d⁸ electron configuration in an octahedral field), it is paramagnetic. Measurements using a SQUID magnetometer would reveal the magnetic moment, providing insight into the electronic structure of the Ni(II) centers and confirming the +2 oxidation state.[11]
Conclusion: From Structure to Function
The crystal structure of this compound is a sophisticated three-dimensional coordination polymer characterized by two distinct nickel(II) environments, bridged by formate anions and stabilized by an extensive hydrogen-bonding network.[5][6] The precise elucidation of this structure, made possible by modern single-crystal X-ray diffraction techniques, is not merely an academic exercise. It provides the fundamental blueprint for understanding the material's properties and behavior.
For materials scientists, this detailed structural knowledge informs the rational design of nickel-based catalysts; the decomposition pathway is a direct consequence of the bonding within this crystal. For researchers and professionals in coordination chemistry and drug development, it stands as an exemplary model system for Ni(II) coordination with carboxylate and aqua ligands, offering insights into the structural chemistry of this biologically and industrially relevant metal ion. The multi-technique approach detailed here underscores a core principle of modern materials analysis: that a comprehensive understanding can only be achieved through the thoughtful integration of complementary experimental evidence.
References
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Weil, M. (2018). Redetermination of this compound. IUCrData, 3, x180428. [Link]
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Wikipedia. (n.d.). Nickel formate. Retrieved January 16, 2026, from [Link]
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Mohamed, M. A., Halawy, S. A., & Ebrahim, M. M. (1994). The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. ResearchGate. [Link]
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Weil, M. (2018). Redetermination of this compound. ResearchGate. [Link]
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PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
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BioFuran Materials. (n.d.). Nickel (II) formate dihydrate. Retrieved January 16, 2026, from [Link]
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Chemsrc. (n.d.). This compound | CAS#:3349-06-2. Retrieved January 16, 2026, from [Link]
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LabAlley. (n.d.). Nickel Formate - SAFETY DATA SHEET. Retrieved January 16, 2026, from [Link]
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Oshio, H., et al. (2019). Structural and Magnetic Studies on Nickel(II) and Cobalt(II) Complexes with Polychlorinated Diphenyl(4-pyridyl)methyl Radical Ligands. PubMed Central. [Link]
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Asako, S., et al. (2020). Phase Transitions and Crystal Structures of Ni(II) Complexes Determined with X-ray Powder Diffraction Data. MDPI. [Link]
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The Thermal Decomposition of Nickel(II) Formate Dihydrate: A Mechanistic and Methodological Guide
This in-depth technical guide provides a comprehensive examination of the thermal decomposition mechanism of nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O). Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the intricate physicochemical transformations that occur upon heating this compound. By integrating established theoretical frameworks with practical, field-proven insights, this guide serves as an authoritative resource for understanding and harnessing the thermal behavior of this compound.
Introduction: Significance and Applications
This compound is a pale green crystalline solid of significant interest in various chemical applications. Its primary utility lies in its role as a precursor for the synthesis of finely divided metallic nickel powders and nickel-based catalysts. The thermal decomposition of this salt, particularly in an inert or reducing atmosphere, offers a low-temperature route to high-purity nickel nanoparticles, which are pivotal in hydrogenation catalysis. Understanding the precise mechanism of its decomposition is paramount for controlling the morphology, particle size, and surface area of the resulting nickel or nickel oxide product, thereby optimizing its performance in catalytic and other applications.
This guide will dissect the multi-step decomposition process, detailing the dehydration and subsequent breakdown of the anhydrous salt under different atmospheric conditions. We will explore the energetics, kinetics, and gaseous byproducts of these transformations, supported by data from key analytical techniques.
Analytical Approaches for Elucidating the Decomposition Mechanism
The study of solid-state thermal decomposition reactions relies on a suite of thermoanalytical techniques that provide real-time information on the physical and chemical changes occurring in a material as a function of temperature. For this compound, a combination of thermogravimetric analysis (TGA), differential thermal analysis (DTA), and mass spectrometry (MS) is particularly powerful.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is essential for identifying the distinct stages of decomposition, such as dehydration and the breakdown of the anhydrous salt, and for quantifying the mass loss associated with each step.
-
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. This allows for the detection of endothermic and exothermic events, such as phase transitions, dehydration (endothermic), and oxidative decomposition (exothermic).
-
Mass Spectrometry (MS) of Evolved Gases: Coupling the outlet of a thermogravimetric analyzer to a mass spectrometer (TG-MS) enables the identification and quantification of the gaseous products evolved during decomposition. This is crucial for determining the reaction pathways and writing balanced chemical equations for each decomposition step.
The synergy of these techniques provides a comprehensive picture of the thermal decomposition process, from mass changes and energetic transformations to the specific chemical species being released.
The Stepwise Thermal Decomposition Mechanism
The thermal decomposition of this compound is a sequential process that is highly dependent on the surrounding atmosphere. In general, it proceeds in two distinct stages: the loss of water of hydration, followed by the decomposition of the anhydrous nickel formate.
Stage I: Dehydration
The initial stage of decomposition involves the endothermic removal of the two molecules of water of hydration. This process typically occurs in the temperature range of approximately 130-220°C. The dehydration step is a phase-boundary controlled reaction.
Ni(HCOO)₂·2H₂O(s) → Ni(HCOO)₂(s) + 2H₂O(g)
The theoretical mass loss for this step is approximately 19.5%, corresponding to the release of the two water molecules. Experimental data from thermogravimetric analysis confirms a mass loss in this range, signifying the formation of anhydrous nickel(II) formate.
Stage II: Decomposition of Anhydrous Nickel(II) Formate
The decomposition of the anhydrous salt is the more complex stage and is critically influenced by the composition of the purge gas.
In an inert atmosphere, such as nitrogen or argon, or under vacuum, the anhydrous nickel(II) formate decomposes to yield metallic nickel. This decomposition typically occurs at temperatures between 200°C and 300°C. The gaseous byproducts are a mixture of carbon dioxide, carbon monoxide, hydrogen, and water. The formation of these products suggests multiple concurrent decomposition pathways.
The primary reactions proposed for the decomposition in an inert atmosphere are:
Ni(HCOO)₂(s) → Ni(s) + 2CO₂(g) + H₂(g) Ni(HCOO)₂(s) → Ni(s) + CO₂(g) + CO(g) + H₂O(g)
The production of hydrogen and carbon monoxide, which are reducing agents, contributes to the formation of pure metallic nickel.
When heated in an oxidizing atmosphere, such as air or pure oxygen, the decomposition of anhydrous nickel formate results in the formation of nickel(II) oxide (NiO). This process occurs at a slightly higher temperature range, typically between 240°C and 280°C, and is characterized by a strong exothermic peak in the DTA curve due to the oxidation of the intermediate products. The overall reaction in air is:
Ni(HCOO)₂(s) + ½O₂(g) → NiO(s) + 2CO₂(g) + H₂O(g)
The decomposition in air is best described by a branching nucleation model. The gaseous products are primarily carbon dioxide and water.
Quantitative Analysis of the Decomposition Process
The following table summarizes the key quantitative data associated with the thermal decomposition of this compound.
| Decomposition Stage | Atmosphere | Temperature Range (°C) | Mass Loss (Theoretical) | Mass Loss (Experimental) | DTA Peak |
| Dehydration | Air/Inert | 130 - 220 | ~19.5% | ~19-20% | Endothermic |
| Anhydrous Decomposition | Inert (N₂) | 200 - 300 | ~40.0% (to Ni) | ~39-41% | Endothermic |
| Anhydrous Decomposition | Oxidizing (Air) | 240 - 280 | ~32.5% (to NiO) | ~32-33% | Exothermic |
Experimental Protocol: TG-DTA-MS Analysis
The following is a generalized, field-proven protocol for the comprehensive thermal analysis of this compound.
1. Sample Preparation:
- Ensure the this compound sample is a fine, homogeneous powder to promote uniform heat and mass transfer.
- Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.
2. Instrument Setup:
- Place the sample crucible and an empty reference crucible into the TG-DTA analyzer.
- Couple the gas outlet of the analyzer to the mass spectrometer inlet via a heated transfer line to prevent condensation of evolved gases.
3. Experimental Conditions:
- Purge Gas: High-purity nitrogen or air at a flow rate of 50-100 mL/min.
- Temperature Program: Heat the sample from ambient temperature to 500°C at a linear heating rate of 10°C/min.
- MS Parameters: Set the mass spectrometer to scan a mass-to-charge ratio (m/z) range of 10-100 to detect expected gaseous products (e.g., H₂O: m/z 18; CO: m/z 28; CO₂: m/z 44; H₂: m/z 2).
4. Data Analysis:
- Analyze the TGA curve to determine the onset and completion temperatures and the percentage mass loss for each decomposition step.
- Examine the DTA curve to identify endothermic and exothermic events corresponding to the mass loss steps.
- Correlate the evolution profiles of specific m/z values from the MS data with the TGA and DTA events to identify the gaseous products of each decomposition stage.
Visualizing the Decomposition Pathway and Experimental Workflow
The following diagrams, rendered in Graphviz DOT language, provide a visual representation of the thermal decomposition mechanism and the experimental workflow.
Caption: Thermal decomposition pathway of this compound.
Caption: Experimental workflow for TG-DTA-MS analysis.
Conclusion
The thermal decomposition of this compound is a well-defined, two-stage process that can be effectively characterized by combined thermoanalytical techniques. The nature of the final solid product—either metallic nickel or nickel(II) oxide—can be precisely controlled by manipulating the furnace atmosphere. This mechanistic understanding is crucial for the rational design and synthesis of nickel-based materials with tailored properties for applications in catalysis and beyond. The methodologies and data presented in this guide provide a robust framework for researchers to investigate and utilize the thermal chemistry of this important precursor material.
References
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Qusti, A. H., Samarkandy, A. A., Al-Thabaiti, S., & Diefallah, E. M. (1997). The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. JKAU: Sci., 9, 73-81. [Link]
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Gelest, Inc. (2016). NICKEL FORMATE, dihydrate. Retrieved from [Link]
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Navigating the Challenges of Dissolving Nickel(II) Formate Dihydrate in Organic Media: A Technical Guide
For Immediate Release
[SHANGHAI, CN — January 16, 2026] – This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility characteristics of nickel(II) formate dihydrate in organic solvents. This document provides a detailed exploration of the compound's solubility profile, the underlying chemical principles governing its behavior, and robust experimental protocols for determining solubility in specific applications.
Executive Summary
This compound (Ni(HCOO)₂·2H₂O), a green, crystalline solid, is a key precursor in the synthesis of nickel catalysts and nanoparticles.[1][2] Its utility in various chemical processes often necessitates an understanding of its behavior in non-aqueous environments. However, a comprehensive review of available literature and chemical databases indicates that this compound is generally considered to be insoluble or practically insoluble in the majority of common organic solvents , including alcohols.[2][3] This guide will delve into the reasons for this low solubility and provide methodologies for its quantitative determination.
Understanding the Solubility Profile of this compound
This compound is an ionic salt, composed of a nickel(II) cation (Ni²⁺) and two formate anions (HCOO⁻), with two molecules of water of hydration. The solubility of such a compound is dictated by the balance between the lattice energy of the crystal and the solvation energy of the ions in the solvent.
For dissolution to occur, the energy released when the solvent molecules surround the ions (solvation energy) must be sufficient to overcome the energy holding the ions together in the crystal lattice (lattice energy).
The Role of Solvent Polarity
Organic solvents can be broadly classified based on their polarity.
-
Polar Solvents: Solvents like water, methanol, and ethanol have high dielectric constants and can effectively solvate ions, leading to higher solubility for ionic compounds. Water, being highly polar, is a moderately good solvent for this compound.[2]
-
Nonpolar Solvents: Solvents such as hexane, toluene, and diethyl ether have low dielectric constants and are poor at solvating ions. Consequently, ionic compounds like this compound exhibit extremely low solubility in these solvents.
The general insolubility of this compound in most organic solvents stems from the fact that the solvation energy provided by these less polar molecules is insufficient to overcome the strong electrostatic forces within the crystal lattice.
Known Solubility Data
While extensive quantitative data is scarce, the following has been reported:
| Solvent | Solubility | Temperature | Reference |
| Alcohol | Practically Insoluble | Not Specified | [2] |
| Formic Acid | < 0.1 mol % | 298 K (25 °C) | [4] |
It is important to note that while generally classified as insoluble in alcohols, trace amounts may still dissolve. For applications where even minute concentrations are significant, experimental determination is crucial.
Experimental Determination of Solubility
Given the limited available data, researchers often need to determine the solubility of this compound in their specific solvent system. The following section outlines a comprehensive, self-validating protocol for this purpose.
Conceptual Workflow
The experimental determination of solubility involves creating a saturated solution, separating the undissolved solid, and then analyzing the concentration of the dissolved nickel in the supernatant.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Step-by-Step Protocol
Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Organic solvent of interest (analytical grade)
-
Temperature-controlled shaker or stirrer
-
Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or Atomic Absorption Spectrometer (AAS)
-
Complexing agent for spectrophotometry (e.g., Dimethylglyoxime)[4]
Procedure:
-
Temperature Equilibration: Place a sealed container of the organic solvent in a temperature-controlled bath or incubator and allow it to equilibrate to the desired temperature.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to the temperature-equilibrated solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the container to prevent solvent evaporation.
-
Agitate the mixture using a magnetic stirrer or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either:
-
Centrifuge the mixture and collect the clear supernatant.
-
Filter the supernatant through a syringe filter compatible with the organic solvent (e.g., PTFE).
-
-
-
Analysis of Nickel Concentration:
-
The concentration of nickel in the clear supernatant can be determined using several analytical techniques. Spectrophotometry is a common and accessible method.
-
Spectrophotometric Method (using Dimethylglyoxime as an example):
-
Complex Formation: In an appropriate reaction vessel, mix a known volume of the supernatant with a solution of dimethylglyoxime. The nickel ions will form a colored complex.[4] The specific conditions (pH, oxidizing agent) may need to be optimized for the organic solvent matrix.
-
Calibration Curve: Prepare a series of standard solutions with known concentrations of nickel in the same organic solvent. React these standards with the complexing agent in the same manner as the sample.
-
Measurement: Measure the absorbance of the sample and the standard solutions at the wavelength of maximum absorbance for the nickel-dimethylglyoxime complex.
-
Calculation: Plot a calibration curve of absorbance versus nickel concentration for the standards. Use the absorbance of the sample to determine its nickel concentration from the calibration curve.
-
-
Atomic Absorption Spectrometry (AAS): For very low concentrations, AAS provides higher sensitivity and is a suitable alternative. The supernatant can often be directly aspirated into the instrument after appropriate dilution.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: While data is limited for organic solvents, the solubility of salts in liquids generally increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Presence of Other Solutes: The presence of other compounds, such as co-solvents or complexing agents, can significantly alter the solubility.
-
Anhydrous vs. Dihydrate Form: The presence of water of hydration can affect the crystal lattice energy and interactions with the solvent. The anhydrous form may exhibit different solubility characteristics.
Industrial and Research Applications
The low solubility of this compound in organic solvents is a critical consideration in its primary application as a precursor for nickel catalysts.[1][5] The decomposition of the solid material at elevated temperatures is often the preferred method for producing finely divided nickel metal for hydrogenation catalysis.[2]
Conclusion
This compound exhibits very low solubility in most organic solvents due to its ionic nature. For applications requiring precise knowledge of its solubility in a specific non-aqueous medium, experimental determination is essential. The protocols outlined in this guide provide a robust framework for obtaining reliable and accurate solubility data.
References
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National Institute of Standards and Technology. Nickel formate with Water - IUPAC-NIST Solubilities Database. Available at: [Link]. [Accessed: January 16, 2026].
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A Technical Guide to the Properties of Nickel(II) Formate Dihydrate: A Versatile Coordination Polymer
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
Nickel(II) formate dihydrate, Ni(HCOO)₂·2H₂O, is a metal-organic coordination polymer that has garnered significant attention for its unique structural features and resulting physicochemical properties. This technical guide provides an in-depth analysis of this compound, moving beyond a simple recitation of facts to explore the causal relationships between its synthesis, structure, and functional behavior. We will dissect its three-dimensional framework, characterized by two distinct nickel(II) coordination environments, and elucidate how this architecture governs its thermal decomposition and complex low-temperature magnetic behavior. The guide details field-proven protocols for its synthesis and characterization and discusses its primary application as a highly effective precursor for the generation of nickel-based catalysts and nanomaterials.
Introduction to Coordination Polymers and this compound
Coordination polymers are a class of materials formed by the self-assembly of metal ions (nodes) and organic ligands (linkers) into extended one-, two-, or three-dimensional networks. The rational design of these structures allows for the tuning of properties relevant to catalysis, magnetism, and materials science.[1] this compound is a prime example of a 3D coordination polymer where simple formate anions bridge nickel(II) centers.[2] It appears as a pale green, crystalline solid, sparingly soluble in water.[3][4] Its importance lies not only in its intriguing solid-state physics but also in its utility as a reliable starting material for creating functional nickel-based materials.[4][5]
Synthesis and Crystal Growth
The synthesis of this compound is typically achieved through straightforward aqueous chemistry, valued for its simplicity and scalability. The most common and reliable method involves the reaction of a nickel(II) salt, such as nickel(II) hydroxide or nickel(II) acetate, with an excess of formic acid.[4]
Causality of Experimental Choice: The use of nickel(II) hydroxide is advantageous as the only byproduct is water, simplifying purification. The reaction is driven by the classic acid-base neutralization. Ni(OH)₂ + 2HCOOH → Ni(HCOO)₂ + 2H₂O[4]
Slow evaporation of the resulting aqueous solution allows for the crystallization of the dihydrate form, Ni(HCOO)₂·2H₂O. The quality and size of the crystals can be controlled by modulating the rate of evaporation and the temperature. This process is self-validating; the formation of the characteristic pale green monoclinic crystals is a primary indicator of successful synthesis.[4]
Structural Analysis
The properties of Ni(HCOO)₂·2H₂O are a direct consequence of its intricate crystal structure. A redetermination of its structure using modern diffraction techniques has provided a precise and accurate picture of its atomic arrangement and bonding.[2]
Crystallographic Data
The compound crystallizes in the monoclinic P2₁/c space group. The presence of two crystallographically distinct Ni²⁺ ions is a critical feature of this structure.[2][5]
| Parameter | Value |
| Chemical Formula | C₂H₆NiO₆ |
| Molar Mass | 184.76 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Feature | Two non-equivalent Ni²⁺ sites (A and B) |
| Solubility | Sparingly soluble in water, insoluble in alcohol |
Coordination Environment of Nickel(II) Ions
The two types of nickel centers, located on inversion centers, possess distinct octahedral coordination spheres, which is fundamental to the material's overall properties.[2]
-
Ni(A) Site: This nickel ion is coordinated exclusively by six oxygen atoms from six different formate anions. This creates a highly cross-linked environment.[2][5]
-
Ni(B) Site: This nickel ion is coordinated by two oxygen atoms from two formate anions and four oxygen atoms from four water molecules.[2][5]
This structural dichotomy leads to the formation of two distinct magnetic subsystems within the same crystal lattice, a crucial point for understanding its magnetic behavior.[2][5]
Supramolecular Architecture: A 3D Framework
The formate anions act as bridging ligands, linking the Ni(A) and Ni(B) octahedra into a robust three-dimensional framework.[2] This network is further consolidated by medium-strength O—H···O hydrogen bonds between the coordinated water molecules (on the Ni(B) sites) and the oxygen atoms of the formate groups.[2] This extensive hydrogen bonding network adds to the thermal stability of the hydrated structure.
Caption: Experimental workflow from synthesis to characterization.
Safety and Handling
This compound must be handled with appropriate care, as nickel compounds present several health hazards.
-
Toxicity: The compound is considered mildly toxic and is a suspected carcinogen. [5][7]Inhalation of dust can cause respiratory irritation and may lead to allergic reactions or asthma symptoms. [7][8]* Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear safety goggles, nitrile gloves, and a lab coat. For handling large quantities, a NIOSH-certified dust mask is recommended. [7][8]* Decomposition Hazards: When heated to decomposition, it can emit toxic fumes, including carbon monoxide and nickel oxides. [9]* Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. [7]
Conclusion
This compound stands out as a coordination polymer where simple components assemble into a structure with complex and fascinating properties. Its dual-site nickel framework is the root cause of its unique weak ferrimagnetic behavior, offering a rich subject for condensed matter physics research. From a practical standpoint, its well-defined, two-step thermal decomposition makes it an exceptionally reliable and effective precursor for synthesizing high-purity nickel and nickel oxide catalysts and nanomaterials. This guide has provided the foundational knowledge for researchers to understand, synthesize, and ultimately exploit the properties of this versatile material.
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spectroscopic analysis of nickel(ii) formate dihydrate
An In-Depth Technical Guide to the Spectroscopic Analysis of Nickel(II) Formate Dihydrate
Abstract
This compound (Ni(HCOO)₂·2H₂O) is a metal-organic compound of significant interest in materials science and catalysis. Its structural and electronic properties, which are dictated by the coordination environment of the nickel centers, are critical to its function. Spectroscopic analysis provides a powerful, non-destructive suite of tools for elucidating these properties. This guide offers a detailed examination of the application of vibrational (FTIR, Raman) and electronic (UV-Vis-NIR) spectroscopy to the characterization of this compound. We delve into the causality behind experimental choices, provide validated protocols, and demonstrate how to correlate spectral features with the compound's intricate crystal structure. This document is intended for researchers and professionals in chemistry and materials science who require a deep, practical understanding of the spectroscopic characterization of coordination compounds.
The Structural Foundation: A Tale of Two Nickel Centers
A rigorous spectroscopic analysis is impossible without a firm understanding of the material's crystal structure. This compound possesses a monoclinic crystal structure characterized by a fascinating three-dimensional framework.[1] Crucially, there are two distinct nickel(II) cations within the lattice, both residing on crystallographic inversion centers and featuring a distorted octahedral coordination geometry.[2]
-
The Ni1 Site: This nickel ion is coordinated exclusively by six oxygen atoms from six different bridging formate anions.[2]
-
The Ni2 Site: This nickel ion is coordinated by four oxygen atoms from four water molecules and two oxygen atoms from two formate anions.[2]
The formate anions act as bridging ligands, linking the two types of nickel centers, while a network of medium-strength O-H···O hydrogen bonds between the coordinated water molecules and formate oxygens further stabilizes the structure.[2] This structural duality is the key to interpreting the compound's spectroscopic signature.
Caption: Figure 1: Coordination Environments in this compound.
Vibrational Spectroscopy: Probing the Bonds
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, directly probes the bonding within the molecule. The frequencies of molecular vibrations are sensitive to bond strength, atomic masses, and local symmetry. For Ni(HCOO)₂·2H₂O, these techniques are invaluable for confirming the coordination of the formate and water ligands.
Theoretical Framework: Interpreting the Spectrum
The vibrational spectrum can be understood by considering the contributions from the formate anion, the water molecules, and the nickel-oxygen bonds.
-
Formate Anion Modes: The free formate ion (C₂ᵥ symmetry) has six fundamental vibrational modes.[3] The most informative of these are the O-C-O stretching vibrations. The symmetric stretch (νₛ(OCO)) and the asymmetric stretch (νₐₛ(OCO)) are particularly sensitive to the coordination mode. The separation between these two frequencies (Δν = νₐₛ - νₛ) is a well-established diagnostic tool. For a bridging formate ligand, as found in this compound, a moderate Δν value is expected, larger than that for an ionic formate but smaller than that for a monodentate ligand.
-
Water of Hydration: The presence of coordinated water gives rise to characteristic bands: a broad O-H stretching (ν(OH)) region typically above 3000 cm⁻¹ and an H-O-H bending (δ(HOH)) mode around 1620 cm⁻¹.[4] The broadness of the stretching band is a direct consequence of the extensive hydrogen bonding within the crystal lattice.
-
Nickel-Oxygen Modes: The vibrations of the Ni-O coordination bonds occur at lower frequencies, typically in the far-infrared region (< 500 cm⁻¹). These bands provide direct evidence of the metal-ligand bond formation.[4][5]
Data Presentation: Characteristic Vibrational Bands
The following table summarizes the expected and observed vibrational band assignments for this compound.
| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique | Rationale & Insights |
| > 3000 (Broad) | ν(O-H) of H₂O | FTIR, Raman | Broadness indicates strong hydrogen bonding of the coordinated water molecules.[4] |
| ~2900 | ν(C-H) of Formate | FTIR, Raman | Confirms the presence of the formate ligand.[3] |
| ~1620 | δ(H-O-H) of H₂O | FTIR | Bending mode of coordinated water.[4] |
| ~1560-1580 | νₐₛ(O-C-O) of Formate | FTIR, Raman | Asymmetric stretch of the carboxylate group.[6] |
| ~1350-1370 | νₛ(O-C-O) of Formate | FTIR, Raman | Symmetric stretch of the carboxylate group.[6] |
| ~770 | δ(O-C-O) of Formate | FTIR | In-plane bending (scissoring) of the carboxylate.[3] |
| < 500 | ν(Ni-O) | FTIR, Raman | Metal-ligand stretching vibrations, direct evidence of coordination.[4][5] |
Experimental Protocols & Workflow
Achieving high-quality, reproducible spectra requires meticulous sample preparation and a systematic workflow.
Caption: Figure 2: Workflow for Vibrational Spectroscopy Analysis.
Protocol 1: FTIR Analysis using the KBr Pellet Method
This method is standard for obtaining high-quality transmission spectra of solid samples.[7] The principle is to disperse the solid sample within an IR-transparent matrix (KBr) to minimize light scattering.[7]
-
Preparation: Ensure all equipment (agate mortar, pestle, die set) is impeccably clean and dry. Use a solvent like acetone for cleaning. Dry spectroscopic grade KBr powder in an oven at 110°C for 2-3 hours and store in a desiccator.[1][7]
-
Mixing: Weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dried KBr.[8]
-
Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture gently but thoroughly until it becomes a fine, homogeneous powder. The goal is to reduce particle size to less than the wavelength of the IR light to minimize scattering (the Christiansen effect).[1][7]
-
Pellet Formation: Transfer the powder to the pellet die. Distribute it evenly. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[8][9] Using a vacuum line connected to the die during pressing can help remove trapped air and moisture, resulting in a clearer pellet.[1]
-
Measurement: Carefully eject the pellet from the die. It should be thin and transparent or uniformly translucent. Mount the pellet in the spectrometer's sample holder. Acquire a background spectrum (usually of the empty sample chamber or a pure KBr pellet) followed by the sample spectrum.[10]
Protocol 2: Raman Spectroscopy of a Powdered Sample
Raman spectroscopy is often simpler in terms of sample preparation and excels at observing low-frequency modes and symmetric vibrations.
-
Sample Placement: Place a small amount of the crystalline powder onto a clean microscope slide or pack it into a glass capillary tube. No dilution is necessary.[11]
-
Instrument Setup: Place the sample under the microscope objective of the Raman spectrometer. Focus on the sample surface.
-
Parameter Selection: Choose an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm). A lower energy laser (like 785 nm) can help minimize fluorescence, which can sometimes be an issue. Set the laser power, acquisition time, and number of accumulations to achieve a good signal-to-noise ratio. Start with low power to avoid sample degradation.
-
Measurement: Acquire the spectrum. It is good practice to first acquire a spectrum of the substrate (the glass slide) to identify and subtract any background signals.[11] The Raman shift is plotted in wavenumbers (cm⁻¹) and is independent of the excitation laser wavelength.[12]
Electronic Spectroscopy: Unveiling the d-Orbitals
Electronic spectroscopy, typically UV-Vis-NIR, probes the electronic transitions between orbitals. For transition metal complexes like this one, it provides direct information about the d-orbital splitting caused by the coordinating ligands, a cornerstone of Ligand Field Theory (LFT).[13]
Theoretical Framework: Ligand Field Theory for Octahedral Ni(II)
Nickel(II) has a d⁸ electron configuration. In a perfectly octahedral field of ligands, the five degenerate d-orbitals split into two energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (e_g).[14] The energy separation between them is denoted as Δₒ or 10Dq. For a d⁸ ion, the ground state is ³A₂g. According to theory, three spin-allowed electronic transitions are expected:[15]
-
ν₁: ³A₂g → ³T₂g (This transition corresponds directly to 10Dq)
-
ν₂: ³A₂g → ³T₁g(F)
-
ν₃: ³A₂g → ³T₁g(P)
These transitions typically occur in the NIR and visible regions of the spectrum, giving rise to the characteristic green color of many Ni(II) compounds.[16] Since this compound has two slightly different distorted octahedral sites, the observed absorption bands may be broadened or show subtle splitting compared to a complex with perfect Oₕ symmetry.
Data Presentation: Electronic Transitions
For solid samples, the spectrum is best acquired using diffuse reflectance spectroscopy. The resulting spectrum will show broad absorption bands corresponding to the d-d transitions.
| Transition | Typical Energy Range (cm⁻¹) | Region |
| ν₁: ³A₂g → ³T₂g | 8,000 - 13,000 | Near-Infrared (NIR) |
| ν₂: ³A₂g → ³T₁g(F) | 13,000 - 19,000 | Visible |
| ν₃: ³A₂g → ³T₁g(P) | 24,000 - 29,000 | Visible / Near-UV |
Note: These ranges are typical for Ni(II) in an octahedral field of oxygen-donor ligands.[17]
Experimental Protocol: Solid-State Diffuse Reflectance
Diffuse reflectance is the method of choice for obtaining UV-Vis-NIR spectra of opaque solid samples.
-
Reference Material: Use a highly reflective, non-absorbing material like BaSO₄ or a calibrated Spectralon® puck as the reference.
-
Background Scan: Pack the reference material into a sample cup. Place it in the integrating sphere accessory of the spectrophotometer and run a 100% reflectance (or 0% absorbance) baseline scan over the desired wavelength range (e.g., 200-2500 nm).
-
Sample Preparation: Lightly grind the this compound sample into a fine powder. Pack it into an identical sample cup, ensuring a smooth, flat surface.
-
Sample Scan: Replace the reference cup with the sample cup and acquire the reflectance spectrum (R).
-
Data Conversion: The instrument software will convert the reflectance data into absorbance using the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient.[18] The resulting plot of F(R) vs. wavelength or energy is analogous to a standard absorption spectrum.
Correlative Analysis & Conclusion
No single technique tells the whole story. The power of spectroscopic analysis lies in correlating the findings from different methods:
-
FTIR/Raman confirm the presence and coordination mode of the formate and water ligands. The broadness of the O-H stretch in the FTIR spectrum validates the hydrogen-bonding network described by crystallography.
-
UV-Vis-NIR defines the electronic structure of the Ni(II) centers. The energy of the ν₁ transition provides a direct measure of the ligand field splitting parameter (10Dq), quantifying the strength of the Ni-O interactions. The number and shape of the bands confirm the pseudo-octahedral geometry.
Together, these spectroscopic techniques provide a detailed and self-consistent picture of the molecular and electronic structure of this compound, validating the crystallographic model and providing essential data for understanding its chemical properties and potential applications.
Safety Precautions
This compound should be handled with appropriate care. It is classified as a substance that may cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[19] It is also classified as a suspected carcinogen.[19]
-
Handling: Use in a well-ventilated area or under a fume hood. Wear protective gloves, safety goggles, and a lab coat. Avoid breathing dust.[19]
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place away from oxidizing agents.[19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.
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Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. Retrieved from [Link]
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Islam, M., Said, M., & El-Dine, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Pharmaceutical Sciences and Research, 12(2), 1128-1134. Retrieved from [Link]
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Kintek Press. (2026). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples. Retrieved from [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
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Harvey, K. B., & Porter, R. F. (1953). THE VIBRATIONAL SPECTRA OF THE FORMATE, ACETATE, AND OXALATE IONS. Journal of the American Chemical Society, 75(12), 2843-2847. Retrieved from [Link]
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ResearchGate. (n.d.). Solid state electronic absorption spectrum of the Ni(II) complex by the diffuse reflectance method at room temperature. Retrieved from [Link]
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Foreman, M. M. (2020). Study on Metal-Ligand Interactions: Infrared Ion Spectroscopy of Coordination Compounds. JILA. Retrieved from [Link]
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Wikipedia. (n.d.). Ligand field theory. Retrieved from [Link]
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International Journal of Advanced Chemistry Research. (n.d.). Spectroscopic insights into ligand field effects on nickel(II) complexes. Retrieved from [Link]
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ResearchGate. (n.d.). The vibrational spectra of the formate, acetate, and oxalate ions. Retrieved from [Link]
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Perumareddi, J. R. (1967). Interpretation of the Ligand Field Spectra of Nickel (II) Octahedral complexes. Zeitschrift für Naturforschung B, 22(9), 908-912. Retrieved from [Link]_
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Chemistry LibreTexts. (2022). 4.1.2: Introduction to Ligand Field Theory (Octahedral complexes). Retrieved from [Link]
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chemical formula and molecular weight of nickel(ii) formate dihydrate
An In-Depth Technical Guide to Nickel(II) Formate Dihydrate for Scientific Professionals
Introduction
This compound, Ni(HCO₂)₂·2H₂O, is a metal-organic compound that serves as a critical precursor in various chemical and materials science applications. Appearing as a green crystalline solid, its utility is most pronounced in the synthesis of high-purity nickel catalysts, which are indispensable for industrial hydrogenation processes.[1][2][3] This guide offers a comprehensive overview tailored for researchers, scientists, and drug development professionals, delving into the compound's fundamental properties, synthesis protocols, chemical behavior, and key applications. By synthesizing technical data with practical insights, this document aims to provide a thorough understanding of this compound's role in modern science.
Physicochemical and Structural Properties
A precise understanding of the physicochemical properties of this compound is foundational to its application. The compound's behavior is dictated by its molecular structure and crystalline arrangement.
Core Properties
The essential quantitative data for this compound are summarized below.
| Property | Value |
| Chemical Formula | Ni(HCO₂)₂·2H₂O or C₂H₆NiO₆[4][5] |
| Molecular Weight | 184.77 g/mol [5][6][7][8] |
| CAS Number | 15694-70-9[5][6][8] |
| Appearance | Green powder or crystalline solid[1][5][9] |
| Density | 2.15 g/cm³[7][10] |
| Melting Point | Decomposes at 130-140 °C[7][9][10] |
| Solubility | Sparingly soluble in water; insoluble in alcohol[1][10] |
Crystal Structure
This compound crystallizes in a monoclinic system.[10] Its three-dimensional framework is intricate, as revealed by modern X-ray diffraction studies which have precisely located all atoms, including hydrogen.[11][12]
The crystal structure features two distinct nickel(II) cations, both located on crystallographic inversion centers and exhibiting distorted octahedral coordination.[11][12]
-
One Ni²⁺ center is coordinated to six oxygen atoms from six different formate anions.
-
The second Ni²⁺ center is coordinated to four oxygen atoms from four water molecules and two oxygen atoms from two formate anions.[11][12]
The formate anions act as bridging ligands, connecting the two types of nickel centers to form a robust 3D framework. This structure is further stabilized by a network of medium-strength O—H···O hydrogen bonds between the coordinated water molecules and the oxygen atoms of the formate groups.[11][12] This detailed structural knowledge is crucial for understanding the material's stability and its decomposition pathway.
Synthesis and Safe Handling
The synthesis of this compound is straightforward, typically involving the reaction of a nickel salt with formic acid. However, due to the hazardous nature of nickel compounds, strict safety protocols are mandatory.
Experimental Protocol: Synthesis from Nickel(II) Acetate
This protocol describes a common laboratory-scale synthesis. The choice of nickel(II) acetate is based on its good solubility and the volatility of the acetic acid byproduct, which simplifies purification.
Step-by-Step Methodology:
-
Dissolution: Dissolve a stoichiometric amount of nickel(II) acetate tetrahydrate in deionized water with gentle heating.
-
Reaction: Add a slight excess of formic acid to the solution. The reaction proceeds as follows: Ni(CH₃COO)₂·4H₂O + 2HCOOH → Ni(HCOO)₂ + 2CH₃COOH + 4H₂O
-
Crystallization: Concentrate the resulting green solution by slow evaporation. Green crystals of this compound will precipitate. The slow evaporation is critical for obtaining well-defined crystals.
-
Isolation: Isolate the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove residual acetic and formic acids, followed by a wash with a solvent like ethanol to facilitate drying.
-
Drying: Dry the product under vacuum at room temperature.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.[8]
-
Carcinogenicity: Nickel compounds are classified as carcinogenic to humans.[1][13]
-
Sensitization: It may cause an allergic skin reaction and allergy or asthma symptoms if inhaled.[5][13]
-
Reproductive Toxicity: The compound is suspected of causing genetic defects and may damage fertility or the unborn child.[5][13]
-
Organ Damage: It causes damage to organs through prolonged or repeated exposure.[5]
Mandatory Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (neoprene or nitrile), and safety goggles.[14]
-
Use a NIOSH-certified respirator when handling the powder to avoid inhalation.[13][14]
-
Store the compound in a tightly closed container in a locked, designated area away from oxidizing agents.[8][14]
Chemical Reactivity and Applications
The utility of this compound stems directly from its chemical reactivity, particularly its thermal decomposition, which provides a reliable route to catalytically active nickel.
Thermal Decomposition
When heated, the compound decomposes in a two-step process, which can be monitored using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).[15]
-
Dehydration: Upon heating to approximately 130–140 °C, the two water molecules of hydration are lost, yielding anhydrous nickel(II) formate.[2][10] Ni(HCOO)₂(H₂O)₂ → Ni(HCOO)₂ + 2H₂O
-
Decomposition: At higher temperatures (180–250 °C), the anhydrous salt decomposes to form finely divided metallic nickel, carbon dioxide, hydrogen, and water.[1][10][16] Ni(HCOO)₂ → Ni + 2CO₂ + H₂
This decomposition pathway is exceptionally valuable because it produces highly active, fine nickel powder in situ, avoiding the surface passivation often seen with commercially produced nickel powders. The gaseous byproducts (CO₂, H₂) create a reducing atmosphere that protects the nascent nickel particles from oxidation.
Core Applications
The properties of this compound make it a precursor of choice in several fields.
-
Catalyst Preparation: This is its primary application. The in situ generation of finely divided nickel catalysts is crucial for hydrogenation reactions, such as the hardening of vegetable oils in margarine production.[1][2] It is also used to prepare supported nickel catalysts for steam reforming and other industrial processes.[1]
-
Materials Science: It is used as a precursor for synthesizing nickel nanoparticles and other nickel-based materials.[2]
-
Electroplating: The compound finds use in nickel electroplating baths.[1][17]
Caption: Relationship between the properties and applications of this compound.
Conclusion
This compound is a compound of significant industrial and scientific importance. Its well-defined crystal structure and, most critically, its clean thermal decomposition to catalytically active nickel make it an invaluable precursor material. While its synthesis is relatively simple, its significant health hazards demand rigorous safety protocols. For researchers in catalysis, materials science, and synthetic chemistry, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full potential.
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An In-depth Technical Guide to Nickel(II) Formate Dihydrate (CAS 15694-70-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel(II) formate dihydrate (CAS No. 15694-70-9) is an inorganic compound with the chemical formula Ni(HCOO)₂·2H₂O. It presents as a green, odorless, crystalline solid.[1][2] This compound is of significant interest in various fields of research and industry, primarily due to its role as a precursor in the synthesis of highly active nickel catalysts.[2][3] Its thermal decomposition characteristics allow for the generation of finely divided nickel metal, a crucial component in many catalytic processes, including hydrogenation.[1][4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and handling of this compound, with a focus on its practical utility for scientific professionals.
Physicochemical and Structural Properties
This compound possesses a unique set of properties that are critical to its applications. A summary of its key physicochemical data is presented in the table below.
| Property | Value | References |
| CAS Number | 15694-70-9 | [1] |
| Molecular Formula | Ni(HCOO)₂·2H₂O | [5] |
| Molecular Weight | 184.77 g/mol | [6] |
| Appearance | Green powder or crystalline solid | [1][4] |
| Density | 2.15 g/cm³ | [7] |
| Melting Point | 130-140 °C (decomposes) | [1] |
| Solubility in Water | Sparingly soluble | [1][4] |
Crystal Structure
A redetermination of the crystal structure of this compound has provided a detailed understanding of its solid-state arrangement. The compound crystallizes in the monoclinic system.[1] The structure features two distinct nickel(II) cations, both situated on inversion centers and exhibiting a distorted octahedral coordination geometry. One nickel ion is coordinated to six oxygen atoms from six different formate anions. The other nickel ion is coordinated to four oxygen atoms from water molecules and two oxygen atoms from formate anions. These formate anions act as bridges between the two types of nickel centers, creating a three-dimensional framework. The crystal packing is further stabilized by medium-strength O-H···O hydrogen bonds between the coordinated water molecules and the formate oxygen atoms.[8]
Synthesis of this compound
This compound can be synthesized through several established methods. The choice of method may depend on the desired purity and scale of production.
Common Synthesis Routes:
-
From Nickel(II) Acetate and Formic Acid: This method involves the reaction of an aqueous solution of nickel(II) acetate with formic acid. It is considered advantageous as it can yield a purer product compared to metathetical reactions and is more straightforward to work up than methods starting from nickel carbonate or hydroxide, due to the higher solubility of the acetate salt.[3]
-
From Nickel(II) Hydroxide or Carbonate and Formic Acid: This is a common laboratory and industrial preparation method where nickel(II) hydroxide or carbonate is reacted with formic acid. The dihydrate is then crystallized from the resulting solution.[4]
-
Metathetical Reaction: This route involves the reaction of a soluble nickel salt, such as nickel(II) sulfate, with a soluble formate, like sodium formate.[2]
The diagram below illustrates a typical synthesis workflow starting from nickel(II) acetate.
Caption: Workflow for the synthesis of this compound.
Core Applications
The primary utility of this compound lies in its role as a precursor for catalytically active nickel.
Preparation of Nickel Catalysts
Finely divided nickel catalysts, which are highly active for hydrogenation reactions, can be prepared by the thermal decomposition of this compound.[1][4] This process is typically carried out by heating the compound in an inert atmosphere.[9]
The thermal decomposition process can be summarized as follows: Ni(HCOO)₂·2H₂O(s) → Ni(s) + 2CO₂(g) + H₂(g) + 2H₂O(g)
A patent describes a method for preparing these catalysts by heating nickel formate dihydrate to a temperature between 250 °C and 350 °C in an inert atmosphere, such as carbon dioxide, while slowly stirring the solid material.[9] The resulting finely divided nickel is pyrophoric and must be handled with care.
The workflow for preparing a nickel catalyst via thermal decomposition is outlined below.
Caption: Preparation of nickel catalyst from this compound.
These catalysts are used in various industrial hydrogenation processes, including the hardening of vegetable oils.[4]
Use in Proteomics Research
This compound is also cited as a biochemical for proteomics research.[2][5] In this context, it primarily serves as a convenient source of nickel(II) ions. A key application of Ni²⁺ ions in proteomics is in Immobilized Metal Affinity Chromatography (IMAC).[10][11] IMAC is a widely used technique for the purification of recombinant proteins that have been engineered to include a polyhistidine tag (His-tag).[10]
The principle of Ni-IMAC is based on the affinity of the imidazole side chains of histidine residues for immobilized nickel ions.[12] A chelating resin, such as nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA), is charged with Ni²⁺ ions, creating an affinity matrix that can selectively bind His-tagged proteins from a complex mixture.[11][12] While commercially available pre-charged resins are common, a researcher could potentially charge a chelating resin using a solution prepared from this compound.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
Hazard Classifications:
-
Carcinogenicity: May cause cancer.[13]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[13]
-
Skin Sensitization: May cause an allergic skin reaction.
-
Eye and Skin Irritation: Causes serious eye irritation and skin irritation.[13]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3]
Recommended Handling Practices:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[10]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[10] Keep away from oxidizing agents.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[13]
Conclusion
This compound is a versatile and important inorganic compound, primarily valued as a precursor for the synthesis of highly active nickel catalysts. Its well-defined chemical and physical properties, coupled with straightforward synthesis and decomposition routes, make it a valuable material for researchers in catalysis and materials science. Its role as a source of nickel ions also extends its utility to the field of proteomics. However, its significant health and environmental hazards necessitate strict adherence to safety protocols during handling and disposal. This guide provides the foundational knowledge required for the safe and effective use of this compound in a research and development setting.
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Methodological & Application
Application Notes and Protocols: Nickel(II) Formate Dihydrate as a Versatile Precursor for the Synthesis of Nickel Nanoparticles
Introduction: The Significance of Nickel Nanoparticles and the Advantages of Nickel(II) Formate Dihydrate
Nickel nanoparticles (NiNPs) have garnered substantial research interest due to their unique magnetic, catalytic, and conductive properties, which make them suitable for a wide array of applications, including in catalysis, magnetic storage media, and as conductive inks.[1] The synthesis of NiNPs with controlled size, shape, and crystallinity is paramount to harnessing their full potential. While numerous precursors can be employed for NiNP synthesis, this compound (Ni(HCOO)₂·2H₂O) presents several distinct advantages.
Primarily, it offers a straightforward route to NiNPs through thermal decomposition, where the formate anion itself acts as a reducing agent, obviating the need for additional, often toxic, reducing agents.[2] This intrinsic reducing capability simplifies the reaction system and minimizes potential impurities. The decomposition reaction is generally clean, yielding primarily metallic nickel, carbon dioxide, and hydrogen gas. Furthermore, this compound is relatively inexpensive and stable under ambient conditions, making it a practical and cost-effective choice for both laboratory-scale research and potential industrial-scale production.
This application note provides detailed protocols for the synthesis of nickel nanoparticles using this compound via three common methods: thermal decomposition, chemical reduction, and microwave-assisted synthesis. It further delves into the critical role of capping agents and provides an overview of standard characterization techniques.
Synthesis Methodologies
Thermal Decomposition in a High-Boiling Point Solvent
This method leverages the thermal decomposition of this compound in the presence of a high-boiling point solvent and a capping agent to control particle growth and prevent agglomeration.
Causality of Experimental Choices:
-
High-Boiling Point Solvent (e.g., Oleylamine, Tri-n-octylphosphine oxide (TOPO)): The solvent serves multiple purposes. It acts as a heat transfer medium, ensuring uniform temperature distribution. Its high boiling point allows for the reaction to be carried out at temperatures sufficient for the decomposition of the nickel formate precursor. Additionally, solvents like oleylamine can also function as capping agents.
-
Capping Agent (e.g., Oleylamine, Polyvinylpyrrolidone (PVP)): The capping agent is crucial for controlling the size and stability of the nanoparticles.[3] It dynamically adsorbs to the surface of the growing nanoparticles, preventing uncontrolled growth and aggregation through steric hindrance. The choice and concentration of the capping agent can be tuned to achieve desired particle sizes and morphologies.[4]
Experimental Workflow:
Caption: Workflow for the thermal decomposition synthesis of NiNPs.
Step-by-Step Protocol:
-
In a three-neck round-bottom flask equipped with a condenser, a thermocouple, and a magnetic stirrer, combine this compound (e.g., 1 mmol), a high-boiling point solvent (e.g., 20 mL of oleylamine), and a capping agent (if different from the solvent, e.g., 0.5 g of PVP).
-
Flush the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Under a continuous inert gas flow, heat the mixture to the desired reaction temperature (typically in the range of 200-250 °C) with vigorous stirring.
-
Maintain the reaction temperature for a specified period (e.g., 30-60 minutes). The color of the solution will typically change, indicating the formation of nanoparticles.
-
After the reaction is complete, allow the flask to cool to room temperature.
-
Add a sufficient amount of a non-solvent (e.g., ethanol) to the reaction mixture to precipitate the nickel nanoparticles.
-
Separate the nanoparticles from the solution by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant and redisperse the nanoparticle pellet in a small amount of a solvent like hexane. Repeat the precipitation and centrifugation steps at least three times to remove any unreacted precursors and excess capping agent.
-
Dry the final product under vacuum at room temperature.
Chemical Reduction using Hydrazine Hydrate
This protocol employs a chemical reducing agent, hydrazine hydrate, to facilitate the reduction of Ni(II) ions to metallic nickel at a lower temperature compared to thermal decomposition.
Causality of Experimental Choices:
-
Reducing Agent (Hydrazine Hydrate, N₂H₄·H₂O): Hydrazine is a strong reducing agent that can efficiently reduce nickel ions to their metallic state. The reaction temperature for this method is typically lower than for thermal decomposition.[5]
-
Solvent (e.g., Ethylene Glycol): Ethylene glycol is a common solvent in this synthesis as it can also act as a mild reducing agent and helps to prevent the aggregation of nanoparticles.[5]
-
pH Control (e.g., NaOH): The pH of the reaction medium can significantly influence the reduction potential of hydrazine and the stability of the resulting nanoparticles. Sodium hydroxide is often added to maintain an alkaline environment, which favors the reduction process.[5]
Experimental Workflow:
Caption: Workflow for the chemical reduction synthesis of NiNPs.
Step-by-Step Protocol:
-
Dissolve this compound (e.g., 1 mmol) and a capping agent such as polyvinylpyrrolidone (PVP) (e.g., 1 g) in ethylene glycol (e.g., 50 mL) in a round-bottom flask with magnetic stirring.
-
Heat the solution to a temperature between 60-80 °C.
-
Slowly add hydrazine hydrate (e.g., 10 mmol) dropwise to the heated solution while stirring vigorously.
-
If required, adjust the pH of the solution to the alkaline range by adding a dilute solution of sodium hydroxide.
-
Continue the reaction for 1-2 hours at the set temperature. The formation of a black precipitate indicates the synthesis of nickel nanoparticles.
-
After the reaction, cool the mixture to room temperature.
-
Precipitate the nanoparticles by adding acetone.
-
Separate the nanoparticles by centrifugation, and wash them repeatedly with ethanol and deionized water to remove impurities.
-
Dry the purified nickel nanoparticles in a vacuum oven.
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a rapid and energy-efficient route to produce nickel nanoparticles with a narrow size distribution.[2]
Causality of Experimental Choices:
-
Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture, leading to faster reaction rates and often more homogeneous nucleation and growth of nanoparticles.[6] This can result in smaller particle sizes and a narrower size distribution compared to conventional heating methods.
-
Solvent and Capping Agent: Similar to the other methods, the choice of solvent and capping agent is crucial for controlling the reaction and the final properties of the nanoparticles. Long-chain amines like oleylamine are effective in this method.[2]
Experimental Workflow:
Caption: Workflow for the microwave-assisted synthesis of NiNPs.
Step-by-Step Protocol:
-
In a microwave-safe reaction vessel, prepare a mixture of this compound (e.g., 0.5 mmol), a high-boiling solvent like tetraethylene glycol (e.g., 15 mL), and a capping agent such as oleylamine (e.g., 5 mmol).
-
Seal the vessel and place it in a microwave synthesis reactor.
-
Set the microwave reactor to the desired temperature (e.g., 200-230 °C) and power (e.g., 300 W).
-
Irradiate the mixture for a short period, typically ranging from 5 to 15 minutes.
-
After the irradiation is complete, allow the vessel to cool down to a safe temperature.
-
Transfer the resulting solution to a centrifuge tube and add ethanol to precipitate the nickel nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them several times with ethanol.
-
Dry the purified nanoparticles under vacuum.
Characterization of Nickel Nanoparticles
To ensure the successful synthesis of nickel nanoparticles and to understand their properties, a suite of characterization techniques should be employed.
| Technique | Information Obtained | Typical Results for NiNPs |
| X-ray Diffraction (XRD) | Crystalline structure, phase purity, and average crystallite size (using the Scherrer equation).[7] | Peaks corresponding to the face-centered cubic (fcc) structure of nickel.[8] |
| Transmission Electron Microscopy (TEM) | Particle size, size distribution, and morphology (e.g., spherical, cubic).[9] | Provides direct visualization of the nanoparticles. |
| Scanning Electron Microscopy (SEM) | Surface morphology and degree of agglomeration.[10] | Reveals the overall structure of the nanoparticle assemblies. |
| UV-Visible Spectroscopy (UV-Vis) | Surface plasmon resonance (SPR), which is indicative of nanoparticle formation and size.[8] | A characteristic SPR peak for NiNPs is often observed in the UV-Vis spectrum. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of capping agents on the nanoparticle surface. | Shows characteristic peaks of the functional groups of the capping agent. |
Conclusion
This compound serves as an excellent and versatile precursor for the synthesis of nickel nanoparticles. The choice of synthesis method—thermal decomposition, chemical reduction, or microwave-assisted synthesis—will depend on the desired particle characteristics, available equipment, and time constraints. By carefully controlling reaction parameters such as temperature, time, and the type and concentration of capping agents, researchers can tune the properties of the resulting nickel nanoparticles to suit a wide range of applications in materials science, catalysis, and drug development. The protocols provided herein offer a solid foundation for the successful and reproducible synthesis of high-quality nickel nanoparticles.
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Controlled Nickel Nanoparticles: A Review on How Parameters of Synthesis Can Modulate Their Features and Properties. (2024). MDPI. [Link]
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Manikandan, A., et al. (2017). Microwave-Assisted Synthesis of Nickel Oxide Nanoparticles Using Coriandrum sativum Leaf Extract and Their Structural-Magnetic Catalytic Properties. MDPI. [Link]
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Pandey, A., & Manivannan, R. (2015). Chemical reduction technique for the synthesis of nickel nanoparticles. Semantic Scholar. [Link]
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Investigation of the formation of nickel and cobalt nanoparticles upon thermal decomposition of Ni,Al-and Co,Al-layered double hydroxides pillared with complexes [Ni(edta)] 2. (2017). ResearchGate. [Link]
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Application Notes & Protocols: Leveraging Nickel(II) Formate Dihydrate in Hydrogenation Catalysis
Introduction: The Strategic Role of Nickel Catalysis
In the landscape of industrial and pharmaceutical chemistry, catalytic hydrogenation is a cornerstone transformation. While precious metals like palladium, platinum, and rhodium have historically dominated this field due to their high activity, their cost and limited availability present significant challenges. Consequently, the development of efficient, robust, and economical catalysts from earth-abundant first-row transition metals is a paramount objective. Nickel, in particular, has emerged as a powerful alternative, offering a unique combination of high catalytic efficacy and economic viability.
This guide focuses on a particularly versatile and practical precursor for generating highly active nickel catalysts: Nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O) . This unassuming, pale green solid serves as a stable, easy-to-handle source for producing finely divided, high-surface-area metallic nickel, the true workhorse of the hydrogenation process.[1][2] Its primary advantage lies in its ability to be thermally decomposed at relatively low temperatures (~200–300 °C) to yield a fresh, pyrophoric, and exceptionally active nickel catalyst precisely when and where it is needed.[1][3] This avoids the hazards and activity loss associated with storing and handling pre-activated pyrophoric catalysts like Raney Nickel.
These notes will provide researchers, process chemists, and drug development professionals with a deep understanding of the principles behind using nickel(II) formate, alongside detailed, field-tested protocols for its application in both traditional and transfer hydrogenation reactions.
Part 1: The Precursor—Understanding this compound
Physicochemical Properties
This compound is a green, crystalline solid with the chemical formula Ni(HCOO)₂·2H₂O.[2] It is sparingly soluble in water and generally insoluble in organic solvents.[2] The crystal structure consists of octahedrally coordinated Ni²⁺ ions linked by bridging formate anions and coordinated water molecules, forming a stable three-dimensional framework.[4] This stable, solid nature makes it an ideal catalyst precursor, as it is non-volatile, non-flammable, and can be weighed and handled easily in a laboratory setting.
The Key Transformation: In Situ Catalyst Generation via Thermal Decomposition
The utility of nickel(II) formate as a catalyst precursor is rooted in its clean thermal decomposition. When heated in an inert or reducing atmosphere, it breaks down to produce highly pure, metallic nickel powder and volatile byproducts.[1]
Decomposition Reaction: Ni(HCOO)₂(H₂O)₂ (s) → Ni (s) + 2 CO₂ (g) + H₂ (g) + 2 H₂O (g)[2]
This decomposition typically occurs at temperatures between 180–300 °C.[1][2] The process is autocatalytic in nature; the formate ions themselves act as the reducing agent, converting Ni²⁺ to Ni⁰.[5] The key outcome is the formation of finely divided nickel particles, often in the nanometer range, which possess a very high surface area-to-volume ratio.[6][7] This high surface area is directly responsible for the exceptional catalytic activity observed, as it maximizes the number of active sites available for the hydrogenation reaction.
The freshly generated nickel powder is pyrophoric, meaning it can spontaneously ignite upon exposure to air. This is a critical safety consideration but is also a testament to its high reactivity and "unsatisfied" surface valencies, which make it so effective as a catalyst. Historically, this challenge was managed by conducting the decomposition in a high-boiling point oil or paraffin, which would coat and passivate the nickel particles, protecting them from oxidation.[3] Modern approaches, detailed in the protocols below, often favor in situ generation to harness the peak activity of the nascent catalyst without isolating the pyrophoric intermediate.
Part 2: Application in Heterogeneous Hydrogenation
The nickel catalyst generated from the formate precursor is a heterogeneous catalyst, meaning it exists in a different phase (solid) from the reactants (liquid or gas). The overall workflow is a straightforward and powerful method for a wide range of hydrogenation tasks.
Caption: General workflow for hydrogenation using Nickel(II) Formate.
Protocol 1: Ex Situ Generation of an Oil-Free Nickel Catalyst
This protocol is ideal for applications where the substrate or product is sensitive to contamination from mineral oil, or when a well-defined amount of pre-activated catalyst is required.[3]
Causality: By thermally decomposing the precursor in a dry, inert atmosphere, we produce a pure, finely-divided nickel powder. The inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the immediate oxidation of the highly reactive nickel surface upon its formation.
WARNING: The resulting nickel powder is pyrophoric and must be handled under an inert atmosphere at all times.
Methodology:
-
Setup: Place 5.0 g of this compound into a quartz tube furnace or a three-necked flask equipped with a mechanical stirrer, gas inlet, and gas outlet.
-
Inerting: Purge the system thoroughly with dry nitrogen or argon gas for at least 30 minutes to remove all oxygen. Maintain a slow, continuous flow of the inert gas throughout the procedure.
-
Decomposition: Begin heating the vessel. A slow heating ramp is preferred (e.g., 5-10 °C/minute). The green solid will first lose its water of hydration (around 130-140 °C) before decomposing.[2]
-
Activation: Raise the temperature to 300-310 °C and hold for 5-10 hours.[3] During this time, the solid will turn from green to black as the metallic nickel is formed. Gaseous byproducts will be evolved and should be safely vented.
-
Cooling: Once the decomposition is complete (gas evolution ceases), turn off the heat and allow the system to cool to room temperature under the continuous flow of inert gas. This is a critical step to prevent oxidation.
-
Handling & Storage: The resulting black, pyrophoric nickel powder must be handled and stored exclusively in an inert atmosphere glovebox. It can be suspended in a deoxygenated solvent for transfer via cannula if needed.
Protocol 2: In Situ Catalyst Generation for Direct Hydrogenation
This is the most common and convenient method, as it avoids handling the pyrophoric catalyst and ensures maximum activity.
Causality: The catalyst is generated directly within the reaction vessel at the start of the experiment. This ensures that the nickel particles are used at their peak state of activity, without any deactivation from storage or handling. The choice of a high-boiling solvent is necessary to reach the decomposition temperature of the formate precursor.
Methodology:
-
Setup: To a high-pressure reactor (e.g., a Parr autoclave) equipped with a magnetic stir bar or mechanical stirrer, add the substrate (10 mmol), this compound (0.5-5 mol%), and a suitable high-boiling, deoxygenated solvent (e.g., dioxane, diglyme, or mineral oil, 20 mL).
-
Inerting: Seal the reactor and purge it 3-5 times with nitrogen or argon, followed by 3-5 purges with hydrogen gas (H₂).
-
Activation: While stirring, heat the mixture to 220-250 °C under a nitrogen or low-pressure hydrogen atmosphere. Hold at this temperature for 60-90 minutes. You will observe a color change from green to black as the active Ni(0) catalyst forms.
-
Hydrogenation: Cool the reactor to the desired reaction temperature (e.g., 80-150 °C). Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by taking aliquots (if the reactor setup allows) for analysis by GC or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. The solid nickel catalyst can be removed by filtration over a pad of Celite. The filtrate contains the desired product. The nickel catalyst on the Celite pad should be quenched carefully with dilute acid or exposed to air in a controlled manner to passivate it before disposal.
Data Presentation: Representative Hydrogenation Reactions
The catalyst system generated from nickel(II) formate is effective for a wide range of functional groups.
| Substrate Type | Functional Group | Typical Conditions | Product | Selectivity/Yield |
| Alkene | C=C | 100-150 °C, 20-40 bar H₂ | Alkane | >95% |
| Alkyne | C≡C | 80-120 °C, 10-30 bar H₂ | Alkane | >95% |
| Nitro Compound | Ar-NO₂ | 120-160 °C, 30-50 bar H₂ | Aniline (Ar-NH₂) | High |
| Ketone/Aldehyde | C=O | 100-150 °C, 40-60 bar H₂ | Alcohol | Good to Excellent |
| Nitrile | C≡N | 120-160 °C, 50-80 bar H₂ | Primary Amine | Good |
| Vegetable Oils | Triglycerides | 180-200 °C, 5-10 bar H₂ | Saturated Fats | High |
Note: Conditions are illustrative and require optimization for specific substrates.
Mechanistic Visualization
The following diagram illustrates the simplified catalytic cycle for hydrogenation on the surface of the generated nickel catalyst.
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Application Notes and Protocols: The Versatile Catalytic Activity of Nickel Formate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nickel, as an earth-abundant and cost-effective metal, has garnered significant attention as a powerful catalyst in organic synthesis, offering a sustainable alternative to precious metals like palladium.[1] Among the various nickel sources, nickel formate (Ni(HCOO)₂) and its corresponding salts (e.g., sodium formate) used in conjunction with nickel precursors, present a uniquely versatile platform. This guide delves into the multifaceted catalytic roles of the nickel/formate system. It serves not only as a stable, solid precursor for the generation of highly active nickel(0) catalysts and nanoparticles but also as a competent hydride donor for transfer hydrogenations and a surrogate for gaseous carbon monoxide or carbon dioxide in carboxylation reactions.[2][3][4] We provide a detailed exploration of the underlying mechanisms, field-proven protocols for key synthetic transformations, and expert insights to empower researchers in leveraging this system for efficient and novel molecule construction, particularly relevant in the field of drug development.[5]
Introduction to Nickel(II) Formate
Nickel(II) formate, typically available as a pale green dihydrate (Ni(HCOO)₂·2H₂O), is a simple nickel carboxylate.[4] While seemingly unassuming, its utility in catalysis is profound and stems from several key properties:
-
Thermal Decomposition: When heated, especially in an inert or reducing atmosphere, nickel formate decomposes at relatively low temperatures (180-300°C) to yield finely divided, catalytically active metallic nickel (Ni(0)).[6][7] This makes it an excellent solid precursor for generating pyrophoric nickel powders or nanoparticles in situ or for preparing supported nickel catalysts.[4][8]
-
Reagent Synergy: In many modern applications, a simple nickel salt (e.g., NiCl₂, Ni(OAc)₂) is used with an excess of a formate salt, like sodium formate (Na(HCOO)). In these systems, the formate anion plays a dynamic role, acting as a reducing agent to generate the active Ni(0) catalyst from the Ni(II) precursor, and/or participating directly in the catalytic cycle.[2][9]
-
Cost-Effectiveness and Stability: As a readily available and stable solid, nickel formate is an economically attractive and easy-to-handle source of nickel compared to more sensitive organometallic precursors like Ni(COD)₂.[9]
The Mechanistic Foundation: Activating Nickel Catalysis with Formate
The efficacy of the nickel/formate system is rooted in its ability to initiate catalysis through several distinct pathways. Understanding these pathways is critical for reaction design and optimization.
2.1 In Situ Generation of Active Ni(0) Species The most fundamental role of formate, when paired with a Ni(II) salt, is the in situ reduction to the catalytically active Ni(0) species. This circumvents the need for sensitive, air-unstable Ni(0) complexes. The formate anion reduces Ni(II) to Ni(0), which can then enter a catalytic cycle, for example, in C-H activation or cross-coupling reactions.[9]
2.2 Formate as a Hydride Source In transfer hydrogenation reactions, formate serves as a source of hydride (H⁻). A nickel-hydride (Ni-H) intermediate, a key species in many catalytic cycles, can be generated from formate.[10][11] This allows for the reduction of various functional groups without the need for high-pressure gaseous hydrogen, enhancing laboratory safety and convenience.[2][12]
2.3 Formate as a CO/CO₂ Surrogate Formate salts can be ingeniously employed as precursors to carbon monoxide (CO) or the CO₂ radical anion (CO₂•⁻).[3][13] Under specific nickel-catalyzed conditions, formate can decompose to release CO for carbonylation reactions or be activated to act as a carboxylating agent, thereby avoiding the handling of toxic, gaseous CO or pressurized CO₂.[3][13]
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Application Notes & Protocols: A Guide to Single-Source Precursors for Nickel Sulfide Nanomaterial Synthesis
Introduction: The Strategic Advantage of Single-Source Precursors in Nickel Sulfide Synthesis
Nickel sulfides (NiSₓ) represent a fascinating class of materials due to their rich phase diversity, including common stoichiometries like NiS, NiS₂, Ni₃S₂, Ni₃S₄, and Ni₉S₈.[1][2][3] This diversity gives rise to a wide array of tunable electronic, optical, and catalytic properties, making them highly sought-after for applications ranging from cathodes in rechargeable lithium-ion batteries and electrode materials for supercapacitors to hydrodesulfurization catalysts and photocatalysis.[2][4][5][6]
The synthesis of these materials with precise control over their phase (polymorph) and morphology (shape and size) is critical to unlocking their full potential. Traditional multi-source synthesis routes, which use separate nickel and sulfur sources, can present challenges in achieving homogeneous mixing at the atomic level, often leading to impurities or mixed phases.
The single-source precursor (SSP) approach elegantly circumvents these issues.[7] In this strategy, a single molecule is judiciously designed to contain both nickel and sulfur atoms, linked by covalent or coordinate bonds. Upon decomposition, this molecule breaks down, liberating the constituent elements in close proximity to form the desired nickel sulfide material. This method offers superior stoichiometric control, often allows for lower synthesis temperatures, and simplifies the overall experimental procedure.[7] This guide provides an in-depth exploration of common SSPs and detailed protocols for their conversion into high-quality nickel sulfide nanomaterials.
Chapter 1: A Primer on Single-Source Precursors for NiS Synthesis
The efficacy of an SSP lies in its molecular design. The precursor must be stable enough to be handled but labile enough to decompose cleanly under controlled thermal or chemical induction, leaving behind the desired inorganic product and volatile organic byproducts.
Caption: Conceptual diagram of a single-source precursor (SSP) decomposing into a nickel sulfide nanocrystal and volatile organic byproducts.
Two classes of compounds have proven particularly effective as SSPs for nickel sulfide synthesis: nickel dithiocarbamates and nickel xanthates.
Nickel(II) Dithiocarbamates: [Ni(S₂CNR₂)₂]
Nickel bis(dithiocarbamate) complexes are among the most widely studied SSPs.[7] They feature a square-planar nickel center chelated by two dithiocarbamate ligands.
-
Expertise & Causality: The true versatility of these precursors comes from the two 'R' groups attached to the nitrogen atom. These organic substituents are not passive; they dictate the precursor's solubility, volatility, and decomposition temperature. Bulky alkyl groups, for instance, can sterically hinder intermolecular interactions, leading to lower decomposition temperatures and influencing the final particle size.[8] The decomposition mechanism itself can be complex, sometimes involving the solvent, as seen in the case of primary amines which can perform an amide-exchange with the precursor ligand prior to decomposition.[9]
Nickel(II) Xanthates: [Ni(S₂COR)₂]
Nickel xanthates are another powerful class of SSPs, known for their clean decomposition via the Chugaev elimination mechanism at relatively low temperatures (often around 180 °C).[10]
-
Expertise & Causality: The thermal decomposition of a xanthate precursor is a well-understood organic reaction, which provides a predictable pathway to nickel sulfide.[10] This makes them excellent candidates for producing both thin films via spin-coating and subsequent annealing, as well as colloidal nanoparticles.[10][11] Similar to dithiocarbamates, modifying the 'R' group on the oxygen atom allows for fine-tuning of solubility and decomposition characteristics.[12]
Caption: General chemical structures of nickel dithiocarbamate and nickel xanthate single-source precursors.
Chapter 2: Synthesis Methodologies & Field-Proven Protocols
The choice of synthesis method is as crucial as the choice of precursor. The environment in which the SSP decomposes dictates the nucleation and growth kinetics, ultimately defining the characteristics of the resulting nanomaterial.
Method 1: Solvothermal Synthesis in a Coordinating Solvent
This is the most common method for producing high-quality, monodisperse nanoparticles. The SSP is decomposed in a high-boiling point, coordinating solvent like oleylamine (OLA) or hexadecylamine (HDA).
-
Scientific Rationale: The solvent serves multiple roles. It provides the thermal energy for decomposition, and its long alkyl chains dynamically cap the surface of the growing nanocrystals. This capping action prevents uncontrolled aggregation and allows for precise control over particle size and shape. Oleylamine, for example, is known to be "non-innocent" and can actively participate in the decomposition reaction, facilitating lower synthesis temperatures than solid-state thermolysis.[8][9][13]
Caption: Experimental workflow for the solvothermal synthesis of nickel sulfide nanoparticles from a single-source precursor.
Protocol 2.1: Solvothermal Synthesis of α-NiS Nanoparticles
This protocol is adapted from methodologies described for the decomposition of nickel bis(di-iso-butyldithiocarbamate).[8]
Materials:
-
Nickel(II) bis(di-iso-butyldithiocarbamate), [Ni(S₂CNⁱBu₂)₂] (SSP)
-
Oleylamine (OLA), technical grade, 70%
-
Methanol, anhydrous
-
Three-neck round-bottom flask, condenser, thermocouple, heating mantle, Schlenk line
Procedure:
-
Setup: In a 100 mL three-neck flask, add the [Ni(S₂CNⁱBu₂)₂] precursor to achieve a final concentration of 5 mM in 20 mL of oleylamine.
-
Inerting: Equip the flask with a condenser and connect it to a Schlenk line. Evacuate the flask under vacuum while stirring for 30 minutes at 100 °C to remove water and oxygen. Backfill with high-purity nitrogen or argon gas. Repeat this cycle three times.
-
Decomposition: Under a positive flow of inert gas, rapidly heat the solution to the target temperature (e.g., 230 °C for pure α-NiS).[8] The solution color will change as the precursor decomposes and nanoparticles nucleate.
-
Growth: Maintain the reaction at the target temperature for 1 hour with continuous stirring to allow for particle growth and annealing.
-
Isolation: After 1 hour, remove the heating mantle and allow the flask to cool to room temperature.
-
Purification: Transfer the colloidal solution to centrifuge tubes. Add an excess of methanol (approx. 40 mL) to flocculate the nanoparticles. Centrifuge the mixture (e.g., 8000 rpm for 10 minutes), discard the supernatant, and re-disperse the nanoparticle pellet in a small amount of a nonpolar solvent like toluene or hexane. Repeat the precipitation and centrifugation wash step two more times to remove excess oleylamine.
-
Storage: Dry the final black powder under vacuum. The product is oleylamine-capped α-NiS nanoparticles.
Method 2: Microwave-Assisted Synthesis
Microwave synthesis utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture. This volumetric heating can dramatically reduce reaction times from hours to minutes and often leads to more uniform products.[14][15]
-
Scientific Rationale: Unlike conventional heating which relies on thermal conduction from the vessel walls, microwaves directly couple with polar molecules (like the solvent or precursor) throughout the bulk of the solution. This leads to extremely fast and homogeneous heating, promoting rapid nucleation and resulting in smaller, more uniform nanoparticles.[16][17] The choice of sulfur precursor and reaction time can be used to selectively target different nickel sulfide phases.[15][16]
Caption: General workflow for the rapid microwave-assisted synthesis of nickel sulfide nanoparticles.
Protocol 2.2: Rapid Microwave-Assisted Synthesis of NiS₂ Nanocubes
This protocol is a representative procedure based on methods reported in the literature.[15]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Thioacetamide (TAA)
-
Ethylene glycol (EG)
-
Microwave synthesis reactor with sealable vessels
Procedure:
-
Precursor Solution: In a 25 mL glass microwave vessel, dissolve 1 mmol of NiCl₂·6H₂O and 2 mmol of thioacetamide in 15 mL of ethylene glycol. Stir until a clear green solution is formed.
-
Reaction: Securely seal the vessel and place it inside the microwave reactor cavity.
-
Irradiation: Program the reactor to heat to 180 °C and hold for a short duration (e.g., 15-30 minutes). The reaction time is a critical parameter that can be tuned to control morphology from nanoparticles to nanospheres to nanocubes.[15]
-
Cooling: After the irradiation program is complete, the vessel is rapidly cooled to below 50 °C using the reactor's integrated compressed air cooling system.
-
Purification: Open the vessel and collect the black precipitate by centrifugation (e.g., 6000 rpm for 10 minutes). Wash the product sequentially with deionized water and absolute ethanol three times each to remove any unreacted precursors and ethylene glycol.
-
Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours to obtain NiS₂ nanocubes.
Chapter 3: Causality and Control of NiSₓ Phase and Morphology
A key advantage of SSPs is the ability to direct the synthesis toward a specific nickel sulfide phase and morphology by tuning reaction parameters. This self-validating system allows researchers to predictably alter the outcome by understanding the underlying causality.
Data Summary: Influence of Synthesis Parameters
The following table summarizes experimental observations from the literature, illustrating the cause-and-effect relationship between reaction conditions and the final product.
| Precursor Type | Method | Temperature (°C) | Concentration (mM) | Key Additive/Solvent | Resulting Phase(s) | Morphology | Reference |
| [Ni(S₂CNⁱBu₂)₂] | Solvothermal | 150 | 5 | Oleylamine | α-NiS | Nanoparticles (~100 nm) | [8] |
| [Ni(S₂CNⁱBu₂)₂] | Solvothermal | 280 | 5 | Oleylamine | β-NiS | Nanoparticles | [8] |
| [Ni(S₂CNⁱBu₂)₂] | Solvothermal | 180 | 20 | Thiuram Disulfide | NiS₂ + α-NiS | Not specified | [8] |
| Nickel Xanthate | Thermolysis | 180 | Solid-State | None (Thin Film) | Hexagonal NiS | Thin Film | [10] |
| Nickel Xanthate | Solvothermal | 180 | Not specified | Oleylamine | Hexagonal NiS + Ni₃S₄ | Nanocrystals | [10] |
| [Ni(Et₂dtc)₂] | Solvothermal | 180 | Not specified | Hexadecylamine | Ni₉S₈ | 2D Nanosheets | [5] |
| Benzimidazole DTC | Solvothermal | 140-180 | 0.30 - 0.40 g | Hexadecylamine | Ni₃S₄ | Spheres, cubes, rods | [1] |
-
Temperature Dependence: As clearly shown, temperature is a primary lever for phase control. For the [Ni(S₂CNⁱBu₂)₂] system, low temperatures (150 °C) favor the formation of hexagonal α-NiS, while higher temperatures (280 °C) yield the rhombohedral β-NiS phase.[8]
-
Concentration Effects: Increasing the precursor concentration can lead to larger particles and, in some cases, can favor the formation of different phases, such as the appearance of NiS₂ alongside α-NiS when additives are present.[8]
-
Solvent and Ligand Influence: The coordinating solvent or ligands on the precursor dictate the final morphology. The use of hexadecylamine as a shape-directing agent with a dithiocarbamate precursor leads to the formation of 2D nanosheets of Ni₉S₈.[5] Varying the ligand on the precursor itself (e.g., from a simple alkyl dithiocarbamate to a benzimidazole dithiocarbamate) can result in a mixture of anisotropic shapes like cubes and rods.[1]
References
- Roffey, A., et al. (2016).
- Nanorh. (n.d.). Nickel Sulfide Nanoparticles. Nanorh.
- Alanazi, A. A., et al. (2021). Synthesis of Nickel Sulfide Nanoparticles from Single Source Precursor (Metal Xanthate Complexes) Using Melting (Solvent-Less) Method.
- Sambathkumar, C., et al. (2021).
- SYNTHESIS AND STRUCTURAL STUDIES OF NICKEL SULPHIDE AND PALLADIUM SULPHIDE NANOCRYSTALS. (2016). Chalcogenide Letters.
- Barreca, D. (2011).
- Holluba, C., et al. (2017). Nickel sulfide thin films and nanocrystals synthesized from nickel xanthate precursors.
- THE FORMATION OF THE MIXED MORPHOLOGY OF NICKEL SULFIDE NANOPARTICLES DERIVED FROM SUBSTITUTED BENZIMIDAZOLE DITHIOCARBAMATE NICKEL (II) COMPLEXES. (2017). Chalcogenide Letters.
- Alanazi, A. A., et al. (2021). Synthesis of Nickel Sul de Nanoparticles from Single Source Precursor (Metal Xanthate Complexes) Using Melting (Solvent-Less) Method.
- Xu, Y., et al. (2024). Hydrothermal Synthesis of β-NiS Nanoparticles and Their Applications in High-Performance Hybrid Supercapacitors. MDPI.
- Yuan, B., & Luan, W. (2014). Phase-controlled synthesis of nickel sulfide series via solvothermal method.
- Synthesis of the nickel xanthate precursors (NiXa-C6, NiXa-C7) and schematic illustration of the preparation of nickel sulfide thin films and nanoparticles (stabilized by oleylamine ligands). (2017).
- Roffey, A., et al. (2017). Active Nature of Primary Amines during Thermal Decomposition of Nickel Dithiocarbamates to Nickel Sulfide Nanoparticles.
- Afzal, S., et al. (2024). Nanocosmos of catalysis: a voyage through synthesis, properties, and enhanced photocatalytic degradation in nickel sulfide nanocomposites. RSC Publishing.
- E. K. Tiburu, et al. (2022).
- da Silva, A. G. M., et al. (2020). One-Step Synthesis of Nickel Sulfides and Their Electrocatalytic Activities for Hydrogen Evolution Reaction: A Case Study of Crystalline h-NiS and o-Ni9S8 Nanoparticles.
- Yuan, B., & Luan, W. (2014). Phase-controlled synthesis of nickel sulfide series via solvothermal method.
- Roffey, A., et al. (2019). Synthesis of ternary sulfide nanomaterials using dithiocarbamate complexes as single source precursors. PMC - NIH.
- Gyergyek, S., et al. (2015). Synthesis of nickel and cobalt sulfide nanoparticles using a low cost sonochemical method. SN Applied Sciences.
- Pang, H., et al. (2014). NiS nanosheets synthesized by one-step microwave for high-performance supercapacitor.
- Microwave-Assisted Synthesis of Nickel Sulfide Nanostructures: Application Notes and Protocols. (2025). BenchChem.
- Roffey, A., et al. (2021). Dithiocarbamate Complexes as Single Source Precursors to Nanoscale Binary, Ternary and Quaternary Metal Sulfides. Chemical Reviews.
- Pang, H., et al. (2014). Microwave-assisted synthesis of NiS2 nanostructures for supercapacitors and cocatalytic enhancing photocatalytic H2 production.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Nickel Nanoparticle Synthesis from Nickel Formate
Welcome to the technical resource hub for the synthesis of nickel nanoparticles via the thermal decomposition of nickel formate. This guide is designed for researchers, scientists, and professionals in materials science and drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your experimental outcomes. Our approach is rooted in explaining the fundamental causality behind each procedural step, ensuring you can not only solve problems but also innovate within your protocols.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the synthesis process.
Q1: Why choose nickel formate as a precursor for nickel nanoparticle synthesis?
A1: Nickel formate (Ni(HCOO)₂) is an excellent precursor for several reasons. Its thermal decomposition temperature is relatively low (around 190-200°C), which can help inhibit side reactions that might occur at higher temperatures.[1] Crucially, the formate ion itself can act as an intramolecular reducing agent, decomposing into hydrogen (H₂) and carbon dioxide (CO₂), which simplifies the reaction system by potentially removing the need for an external reducing agent.[2] This one-step decomposition process offers a clean and efficient route to metallic nickel nanoparticles.
Q2: What is the fundamental mechanism of thermal decomposition of nickel formate?
A2: The process involves heating nickel formate, typically in a high-boiling-point solvent and in the presence of a capping agent. The heat provides the activation energy for the decomposition of the formate salt. The Ni²⁺ ions are reduced to metallic nickel (Ni⁰) by the reducing species generated from the formate ligands.[2] These newly formed nickel atoms then nucleate and grow into nanoparticles. The final size and morphology are dictated by the interplay between nucleation and growth rates, which are influenced by various reaction parameters.[3]
Q3: What is the critical role of a capping agent in this synthesis?
A3: Capping agents (or surfactants) are indispensable for producing stable, well-dispersed nanoparticles. Their primary functions are:
-
Controlling Growth: They adsorb onto the surface of the growing nanoparticles, preventing uncontrolled growth and Ostwald ripening.[4]
-
Preventing Agglomeration: They provide a protective layer (either through steric hindrance or electrostatic repulsion) that prevents the nanoparticles from clumping together, which is crucial for maintaining a stable colloidal suspension.[5][6]
-
Directing Morphology: Certain capping agents can selectively bind to specific crystallographic faces of the nanoparticles, promoting or inhibiting growth in particular directions to control the final shape (e.g., spheres, rods, or cubes).[6][7]
Common capping agents for this synthesis include long-chain amines like oleylamine or polymers such as polyvinylpyrrolidone (PVP).[3][4]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical Q&A format.
2.1 Issues with Particle Size and Polydispersity
Q4: My nickel nanoparticles are consistently too large and have a wide size distribution (high polydispersity). What are the likely causes and how can I fix this?
A4: This is a classic issue where particle growth dominates over nucleation. To achieve smaller, more uniform (monodisperse) particles, you need a rapid "burst" of nucleation followed by controlled growth.
-
Causality: A slow reaction rate or insufficient capping allows initial nuclei to grow excessively before new nuclei can form. This leads to a wide range of particle sizes.
-
Troubleshooting Steps:
-
Increase the Reaction Temperature: A higher temperature often increases the rate of precursor decomposition, leading to a higher rate of nucleation and the formation of smaller particles.[8][9] However, be aware that excessive temperatures can sometimes lead to particle aggregation if capping is insufficient.
-
Optimize Precursor Concentration: The concentration of nickel formate is a critical factor influencing nucleation kinetics.[3] Experiment with slightly different concentrations to find the optimal balance for your system.
-
Refine Capping Agent Concentration: An insufficient amount of capping agent will fail to halt particle growth effectively. Try incrementally increasing the molar ratio of the capping agent to the nickel precursor.
-
Consider a Co-reducing Agent: While nickel formate can be self-reducing, the addition of a small amount of a stronger reducing agent like hydrazine can sometimes trigger a more rapid and uniform nucleation event.[10]
-
Q5: I've tried adjusting the temperature, but my results are inconsistent. How sensitive is the synthesis to the heating profile?
A5: The heating profile is extremely important. A rapid ramp-up to the target temperature is often preferred to ensure that nucleation occurs quickly and simultaneously across the solution. A slow heating rate can lead to a prolonged nucleation period, resulting in a broader size distribution.
2.2 Problems with Agglomeration and Stability
Q6: My nanoparticles look good under the microscope immediately after synthesis, but they aggregate and precipitate out of solution within hours. What's wrong?
A6: This indicates a failure in particle stabilization, meaning the capping agent is not providing a robust enough protective layer.
-
Causality: The magnetic nature of nickel nanoparticles leads to strong van der Waals and magnetic attractions between particles. Without a sufficient repulsive barrier from the capping agent, they will irreversibly agglomerate.
-
Troubleshooting Steps:
-
Choose a More Suitable Capping Agent: The effectiveness of a capping agent depends on its interaction with both the nanoparticle surface and the solvent. If you are using a nonpolar solvent like toluene, long-chain organic ligands like oleic acid or oleylamine are excellent choices.[4] For polar solvents, consider polymers like PVP.[7]
-
Increase Capping Agent Concentration: As mentioned in Q4, you may simply need more capping agent to fully cover the surface area of the nanoparticles being produced.
-
Ensure Proper Washing/Purification: During purification, excessive washing with a solvent in which the nanoparticles are poorly dispersed (a "non-solvent" like ethanol) can strip the capping agent from the surface, inducing aggregation. Perform washing steps quickly and resuspend the particles in a good solvent immediately.
-
2.3 Issues with Product Purity
Q7: My final product is a black or greenish-black powder, and XRD analysis shows the presence of nickel oxide (NiO) alongside metallic nickel. How do I prevent this oxidation?
A7: Nickel is highly susceptible to oxidation, especially at the nanoscale due to its high surface area-to-volume ratio.[5] The presence of oxygen during the high-temperature synthesis is the primary cause.
-
Causality: At elevated temperatures, any oxygen present in the reaction vessel will readily react with the nascent nickel nanoparticles to form a passivating layer of nickel oxide. In air, the thermal decomposition of nickel formate primarily yields NiO.[11]
-
Troubleshooting Steps:
-
Maintain a Strictly Inert Atmosphere: This is non-negotiable. The entire synthesis, from solvent addition to cooling, must be conducted under a continuous flow of an inert gas like high-purity argon or nitrogen.[12]
-
Use Schlenk Line Techniques: Employing standard air-free techniques, such as using a Schlenk line for degassing the solvent and purging the reaction flask, is critical for removing dissolved oxygen.
-
Degas Your Solvents and Reagents: Before the reaction, thoroughly degas the solvent and any liquid reagents (like oleylamine) by bubbling with argon for at least 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Cool Down Under Inert Gas: Do not expose the reaction mixture to air until it has completely cooled to room temperature. Hot nanoparticles are extremely reactive.
-
Section 3: Data Tables and Visualization
3.1 Parameter Influence on Nanoparticle Properties
The following table summarizes the general effects of key synthesis parameters. Note that these are starting points, and optimal conditions will depend on the specific combination of reagents used.
| Parameter | Action | Expected Effect on Particle Size | Expected Effect on Monodispersity | Rationale |
| Temperature | Increase | Decrease[8][9] | Increase | Promotes faster, more uniform nucleation over growth. |
| Precursor Conc. | Increase | Increase[3] | Decrease | Higher concentration can favor particle growth and aggregation. |
| Capping Agent Conc. | Increase | Decrease | Increase | Halts particle growth earlier and prevents aggregation.[7] |
| Heating Rate | Increase | Decrease | Increase | Encourages a single, rapid nucleation event. |
3.2 Visualizing the Synthesis and Troubleshooting Workflow
A clear workflow is essential for reproducible synthesis.
Caption: General workflow for Ni nanoparticle synthesis.
This troubleshooting flowchart can help diagnose common experimental issues.
Caption: Troubleshooting decision tree for common synthesis problems.
Section 4: Experimental Protocol
This section provides a baseline protocol for the synthesis of ~10 nm nickel nanoparticles using nickel formate. Warning: This procedure should be performed by trained personnel using appropriate safety precautions, including working in a fume hood and using personal protective equipment.
4.1 Materials and Equipment
-
Nickel(II) formate dihydrate
-
Oleylamine (>80%)
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple
-
Heating mantle
-
Schlenk line with high-purity Argon gas supply
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes
4.2 Step-by-Step Methodology
-
System Setup: Assemble the three-neck flask with the condenser, thermocouple, and a gas inlet connected to the Schlenk line. Add a magnetic stir bar.
-
Reagent Addition: In the flask, combine nickel formate (e.g., 1 mmol) and oleylamine (e.g., 10 mmol).
-
Degassing: Subject the flask to at least three cycles of vacuum/argon backfill using the Schlenk line to remove all air and moisture from the system. Ensure a gentle, positive pressure of argon is maintained.
-
Heating and Reaction:
-
Begin vigorous stirring.
-
Heat the mixture rapidly to 200°C using the heating mantle.
-
Maintain the temperature at 200°C for 1 hour. The solution should turn from light green to a black colloidal suspension, indicating nanoparticle formation.
-
-
Cooling: After 1 hour, remove the heating mantle and allow the flask to cool to room temperature. Crucially, maintain the inert argon atmosphere during cooling.
-
Purification:
-
Once at room temperature, transfer the black solution to a centrifuge tube.
-
Add an excess of ethanol (approximately 2x the volume of the reaction mixture) to precipitate the nanoparticles.
-
Centrifuge the mixture (e.g., at 6000 rpm for 10 minutes). A black pellet should form.
-
Discard the clear supernatant.
-
Re-disperse the nanoparticle pellet in a small amount of toluene and repeat the precipitation and centrifugation step two more times to remove excess oleylamine.
-
-
Storage: After the final wash, re-disperse the nickel nanoparticles in an anhydrous, deoxygenated nonpolar solvent like toluene or hexane for storage as a colloidal solution. Alternatively, the final pellet can be dried under vacuum for storage as a powder, though this increases the risk of oxidation if not handled in a glovebox.
References
- Effect of Temperature on the Synthesis of Nano-Nickel Particles. (n.d.). Nanoscience and Nanotechnology.
- Anuraj, S., Tejabhiram, Y., Mahdiyar, B., Shivaraman, R., Gopalakrishnan, C., & Karthigeyan, A. (n.d.). Wet Chemical Synthesis of Nickel Nanostructures Using Different Capping Agents. Asian Journal of Chemistry.
- Hosseini, S. Z., et al. (2022). Nickel and Cobalt Magnetic Nanoparticles (MNPs)
- Synthesis of nickel nanowires by reduction of nickel formate in polyol medium. (2012). IEEE Xplore.
- Saratale, R. G., et al. (2018). Recent Advances in the Synthesis and Stabilization of Nickel and Nickel Oxide Nanoparticles: A Green Adeptness.
- Method for producing nickel nanoparticles. (2013).
- Effect of synthesis temperature on the formation of nickel-copper composite nanoparticles. (2016).
- Size dependence of the magnetic properties of Ni nanoparticles prepared by thermal decomposition method. (2014). Nanoscale Research Letters.
- Controlled Nickel Nanoparticles: A Review on How Parameters of Synthesis Can Modulate Their Fe
- Synthesis of Nickel Oxide Nanoparticles from Thermal Decomposition of a New Precursor. (2012).
- Non-Isothermal Decomposition as Efficient and Simple Synthesis Method of NiO/C Nanoparticles for Asymmetric Supercapacitors. (2021).
- Microwave-Assisted Synthesis of Monodisperse Nickel Nanoparticles Using a Complex of Nickel Formate with Long-Chain Amine Ligands. (2010).
- Effect of Temperature on the Synthesis of Nano-Nickel Particles. (2012).
- The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. (1993).
- Synthesis of nickel nanoparticles with fcc and hcp crystal structures. (2007).
- Carboxylate Coated Nickel Ferrite Nanoparticles for High-gradient Magnetic Separ
- Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method. (2021). Polymers.
- One Step Synthesis of NiO Nanoparticles via Solid-State Thermal Decomposition at Low-Temperature of Novel Aqua(2,9-dimethyl-1,10-phenanthroline)NiCl2 Complex. (2016). MDPI.
- Synthetic Routes to Nickel Oxide Nanoparticles - An Overview. (2014).
- Synthesis and Characterization of NiO Nanoparticles by Thermal Decomposition Method. (2016).
- Comparison of the morphology and particle size of Ni-particles obtained... (n.d.).
- Effects of modifiers on morphology and sizes of nickel nanoparticles synthesized by liquid phase reduction method. (2012).
- Thermal decomposition of nickel acetate tetrahydrate: An integrated study by TGA, QMS and XPS techniques. (2007).
- NICKEL FORM
- Reduction mechanism of Ni2+ into Ni nanoparticles prepared from different precursors. (2009). Pramana - Journal of Physics.
- Synthesis and Characteristics of NiO Nanoparticles by Thermal Decomposition of Nickel Dimethylglyoximate Rods. (2007).
- Factors affecting the morphology of nickel selen
- Thermal Decomposition and Kinetics of Pentlandite-Bearing Ore Oxidation in the Air
- Thermal Decomposition and Kinetics of Pentlandite-Bearing Ore Oxidation in the Air Atmosphere. (2021).
Sources
- 1. US20130008286A1 - Method for producing nickel nanoparticles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Controlled Nickel Nanoparticles: A Review on How Parameters of Synthesis Can Modulate Their Features and Properties [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Recent Advances in the Synthesis and Stabilization of Nickel and Nickel Oxide Nanoparticles: A Green Adeptness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Effect of Temperature on the Synthesis of Nano-Nickel Particles [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of nickel nanowires by reduction of nickel formate in polyol medium | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Nickel Catalyst Yield from Nickel Formate
Welcome to the technical support center for the synthesis of high-yield, active nickel catalysts from nickel formate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their experimental outcomes. Here, we move beyond simple procedural lists to delve into the underlying principles governing catalyst preparation, offering field-tested insights to troubleshoot common issues and improve your catalyst's performance.
I. Frequently Asked Questions (FAQs)
This section addresses the most common queries encountered during the synthesis of nickel catalysts from nickel formate.
Q1: What is the primary advantage of using nickel formate as a precursor for nickel catalysts?
A: Nickel formate is an excellent precursor because it decomposes at relatively low temperatures (around 200-300°C) in an inert or reducing atmosphere to produce finely divided, highly pure metallic nickel powder.[1] This method avoids the formation of difficult-to-reduce nickel oxides that can occur with other precursors, leading to a more active catalyst. The gaseous byproducts of decomposition, such as carbon dioxide and hydrogen, are easily removed from the system.[1]
Q2: What is the expected theoretical yield of nickel from nickel formate dihydrate?
A: To calculate the theoretical yield, we consider the molar masses of nickel and nickel formate dihydrate (Ni(HCOO)₂·2H₂O).
-
Molar mass of Ni: ~58.69 g/mol
-
Molar mass of Ni(HCOO)₂·2H₂O: ~184.76 g/mol
Theoretical Yield (%) = (Molar mass of Ni / Molar mass of Ni(HCOO)₂·2H₂O) * 100 Theoretical Yield (%) = (58.69 / 184.76) * 100 ≈ 31.77%
This calculation provides a baseline for evaluating the efficiency of your experimental procedure.
Q3: Should I use anhydrous nickel formate or the dihydrate form?
A: Both anhydrous nickel formate and its dihydrate can be used.[2] The dihydrate is more common and its decomposition proceeds in two main steps: dehydration followed by the decomposition of the anhydrous salt.[3] If using the dihydrate, it is crucial to account for the water content in your starting mass for accurate yield calculations. The initial dehydration step should be considered in your heating program.
Q4: How does the calcination atmosphere affect the final nickel catalyst?
A: The calcination atmosphere is a critical parameter.
-
Inert Atmosphere (e.g., Nitrogen, Argon): This is the most common approach. It prevents the oxidation of the newly formed, highly reactive nickel particles.[2] Using an inert atmosphere is crucial for obtaining a high yield of metallic nickel.
-
Reducing Atmosphere (e.g., Hydrogen): A hydrogen atmosphere can also be used and may facilitate the reduction process. However, it is essential to handle hydrogen with appropriate safety precautions due to its flammability.
-
Air or Oxygen: Calcination in an oxidizing atmosphere like air will lead to the formation of nickel oxide (NiO) instead of metallic nickel.[3][4] This is generally undesirable if the goal is to produce a metallic nickel catalyst directly.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield of Final Product
Possible Causes & Solutions
-
Incomplete Decomposition:
-
Cause: The decomposition temperature may be too low, or the heating time is insufficient. The thermal decomposition of nickel formate typically occurs between 250°C and 350°C.[2]
-
Solution: Ensure your furnace is calibrated and the temperature is uniform throughout the sample. Increase the final decomposition temperature or extend the holding time at the target temperature. A slow heating rate (e.g., 5-20 hours) can also promote complete decomposition.[2]
-
-
Oxidation of Nickel:
-
Cause: The newly formed nickel particles are pyrophoric and will readily oxidize if exposed to air while hot.[2] Leaks in your inert gas setup can lead to the formation of nickel oxide, reducing the yield of metallic nickel.
-
Solution: Thoroughly purge your reaction vessel with an inert gas (nitrogen or argon) before and during heating.[2] Ensure all connections are airtight. Allow the catalyst to cool completely to room temperature under the inert atmosphere before handling.
-
-
Mechanical Loss of Product:
-
Cause: The resulting nickel powder is very fine and can be easily lost during transfer.
-
Solution: Handle the final product in a glove box or under a gentle stream of inert gas. Use appropriate tools for transfer and weigh the product carefully.
-
Problem 2: Poor Catalytic Activity
Possible Causes & Solutions
-
Sintering of Nickel Particles:
-
Cause: High decomposition temperatures or prolonged heating times can cause the fine nickel particles to agglomerate, or sinter. This reduces the active surface area of the catalyst, leading to lower activity.
-
Solution: Optimize the calcination temperature and time. Aim for the lowest temperature and shortest time that still allows for complete decomposition. Characterization techniques like X-ray diffraction (XRD) or transmission electron microscopy (TEM) can help determine the particle size.
-
-
Surface Contamination:
-
Cause: Impurities in the starting nickel formate or from the reaction setup can poison the catalyst's active sites.
-
Solution: Use high-purity nickel formate. Ensure the reaction vessel is thoroughly cleaned before use. If using a supported catalyst, the support material itself can sometimes interfere.
-
-
Incomplete Reduction:
-
Cause: Even under an inert atmosphere, some surface oxidation may occur.
-
Solution: For applications requiring a highly reduced catalyst, a pre-reduction step with hydrogen gas at an elevated temperature (e.g., 300-400°C) before the catalytic reaction can improve activity.[5]
-
Problem 3: Inconsistent Results Between Batches
Possible Causes & Solutions
-
Variability in Starting Material:
-
Cause: Different batches of nickel formate may have varying levels of hydration or impurities.
-
Solution: Characterize each new batch of nickel formate (e.g., by thermogravimetric analysis, TGA) to determine its exact composition and decomposition profile.
-
-
Inconsistent Heating Profile:
-
Cause: Variations in the heating rate, final temperature, or cooling rate can affect the catalyst's properties.
-
Solution: Use a programmable furnace to ensure a consistent and reproducible heating profile for every batch.
-
-
Atmosphere Control:
-
Cause: Fluctuations in the inert gas flow rate can lead to inconsistencies in the reaction atmosphere.
-
Solution: Use a mass flow controller to maintain a constant and controlled flow of inert gas throughout the process.
-
III. Experimental Protocols & Data
Optimized Protocol for High-Yield Nickel Catalyst Synthesis
This protocol provides a step-by-step method for the thermal decomposition of nickel formate dihydrate.
-
Preparation:
-
Place a known amount of nickel formate dihydrate (e.g., 5.0 g) in a ceramic or quartz boat.
-
Position the boat in the center of a tube furnace.
-
Seal the tube and purge with a high-purity inert gas (e.g., nitrogen at 100 mL/min) for at least 30 minutes to remove all oxygen.
-
-
Thermal Decomposition:
-
Cooling and Passivation:
-
Turn off the furnace and allow it to cool to room temperature under the continuous flow of inert gas. This step is critical to prevent re-oxidation of the pyrophoric nickel powder.
-
Once at room temperature, the catalyst can be carefully collected and stored under an inert atmosphere.
-
Data Presentation: Impact of Calcination Temperature on Yield
The following table summarizes the expected impact of calcination temperature on the yield and properties of the nickel catalyst.
| Calcination Temperature (°C) | Expected Observations | Potential Issues |
| < 250 | Incomplete decomposition, low yield of metallic nickel. | - |
| 250 - 350 | Optimal range for complete decomposition and high yield.[2] | - |
| > 350 | Potential for particle sintering, leading to reduced surface area and activity. | Lower catalytic performance. |
IV. Visualizing the Process
Workflow for Nickel Catalyst Synthesis
The following diagram illustrates the key steps in the synthesis of nickel catalysts from nickel formate.
Caption: Workflow for synthesizing nickel catalysts.
Troubleshooting Logic Diagram
This diagram outlines the decision-making process for troubleshooting common issues.
Caption: Troubleshooting decision tree.
V. References
-
Method of preparing nickel catalyst. (n.d.). Google Patents. Retrieved January 16, 2026, from
-
Nickel formate. (2023, December 2). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Nickel calcination and reduction process including a fluidizing bed reactor. (n.d.). Google Patents. Retrieved January 16, 2026, from
-
Decomposition reactions of nickel formate, nickel malonate, nickel maleate and nickel fumarate in oxygen. (1987). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 83(9), 2615-2624. [Link]
-
Nickel Formate - Laboratory Notes. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. US2807532A - Method of preparing nickel catalyst - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Decomposition reactions of nickel formate, nickel malonate, nickel maleate and nickel fumarate in oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. EP2718013A2 - Nickel calcination and reduction process including a fluidizing bed reactor - Google Patents [patents.google.com]
- 6. Nickel formate - Wikipedia [en.wikipedia.org]
stability and storage conditions for nickel(ii) formate dihydrate
Welcome to the technical support guide for nickel(II) formate dihydrate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we address common challenges and questions related to the stability and storage of this compound, providing in-depth explanations and practical solutions grounded in scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the handling and storage of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around its thermal decomposition and potential hygroscopicity. As a hydrated salt, it is sensitive to elevated temperatures, which can lead to the loss of its water of hydration and subsequent decomposition.[1][2] It is also crucial to protect it from moisture to maintain its structural integrity.
Q2: How should I properly store this compound in the lab?
A2: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] It should be kept away from heat sources and incompatible materials, particularly oxidizing agents.[3][5] For long-term storage, using a desiccator can help prevent the absorption of ambient moisture.
Q3: Is this compound sensitive to light or air?
A3: While the primary sensitivities are heat and moisture, it is good laboratory practice to store all chemicals, including this compound, away from direct sunlight to prevent any potential photochemical reactions.[4] The compound is generally stable in the air under normal laboratory conditions, provided it is kept in a sealed container to avoid moisture uptake.
Q4: What are the signs of degradation or decomposition of this compound?
A4: Visual signs of degradation can include a change in color from its characteristic green powder, clumping due to moisture absorption, or the release of an odor. Upon heating, it decomposes, and at elevated temperatures, it can produce nickel oxide fumes and organic acid vapors.[3]
Q5: What personal protective equipment (PPE) is required when handling this compound?
A5: When handling this compound, it is essential to wear appropriate PPE, including chemical safety goggles, neoprene or nitrile rubber gloves, and a lab coat.[3] Due to its potential as a respiratory sensitizer and carcinogen, a NIOSH-certified dust and mist respirator is recommended, especially when handling the powder outside of a fume hood.[3][6]
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during experiments involving this compound.
Issue 1: Inconsistent results in catalytic reactions.
Q: My catalytic reactions using this compound as a precursor for nickel catalysts are showing variable activity. What could be the cause?
A: Inconsistent catalytic activity often stems from variations in the quality of the nickel catalyst produced, which is directly influenced by the decomposition of the this compound precursor.
Potential Causes & Solutions:
-
Incomplete Dehydration: The dihydrate form loses its water molecules at approximately 130-140°C.[1] If the heating during catalyst preparation is not uniform or sufficient, residual water can affect the final catalyst structure and performance.
-
Variable Decomposition Conditions: The thermal decomposition of nickel formate to metallic nickel is sensitive to the heating rate and atmosphere.[1] Inconsistent heating can lead to the formation of nickel oxide or nickel nanoparticles of varying sizes, impacting catalytic performance.
-
Protocol: Utilize a programmable furnace with a precise temperature controller. For the production of pure nickel nanoparticles, heating in a vacuum to around 300°C is effective.[1] Ensure a consistent inert atmosphere (e.g., nitrogen or argon) if oxide formation is to be avoided.
-
Workflow for Consistent Catalyst Preparation:
Caption: Controlled heating workflow for catalyst preparation.
Issue 2: The this compound powder has clumped together.
Q: I opened a container of this compound and found that the powder has formed hard clumps. Is it still usable?
A: Clumping is a clear indication of moisture absorption. While the compound may not be completely degraded, its purity and stoichiometry have been compromised.
Potential Causes & Solutions:
-
Improper Storage: The primary cause is exposure to humid air due to a poorly sealed container or storage in a high-humidity environment.
-
Solution: For future prevention, always ensure the container is tightly sealed after use and store it in a desiccator, especially in humid climates.
-
-
Assessing Usability: The clumped material will have an increased water content, altering its molecular weight. Using it "as is" will lead to inaccurate measurements and introduce excess water into your reaction.
-
Recommendation: For applications requiring high purity and precise stoichiometry, it is strongly recommended to use a fresh, uncontaminated supply. If this is not possible and the application is less sensitive, you could attempt to gently grind the clumps back into a fine powder and dry it in a vacuum oven at a low temperature (e.g., 40-50°C) to remove adsorbed moisture without initiating dehydration of the crystal structure. However, the integrity of the dihydrate form cannot be guaranteed.
-
Issue 3: Unexpected side products in organic synthesis.
Q: I am using this compound in a reaction, and I am observing unexpected side products. Could the reagent be the source?
A: Yes, the decomposition products of this compound under reaction conditions can lead to side reactions.
Potential Causes & Solutions:
-
Thermal Decomposition Products: When heated, this compound decomposes to yield not only nickel but also carbon dioxide, carbon monoxide, water, methane, and hydrogen.[7][8] These gaseous products can participate in or interfere with your primary reaction.
-
Solution: Analyze the thermal profile of your reaction. If your reaction temperature approaches or exceeds the decomposition range of nickel(II) formate (starting around 180-200°C), consider if the decomposition products could be responsible for the observed side reactions.[7][8][9][10] It may be necessary to switch to a more thermally stable nickel source or adjust the reaction temperature.
-
-
Incompatibility with Reaction Components: Nickel(II) formate is incompatible with strong oxidizing agents.[3][5] If your reaction mixture contains such components, it could lead to undesired redox reactions.
-
Solution: Carefully review all reagents in your reaction for potential incompatibilities with nickel(II) formate.
-
Decomposition Pathway of this compound:
Caption: Thermal decomposition pathway of the compound.
Section 3: Key Data Summary
The following table summarizes the critical stability and storage parameters for this compound.
| Parameter | Value/Recommendation | Source(s) |
| Appearance | Green powder | [6] |
| CAS Number | 15694-70-9 | [1][6][11] |
| Molecular Formula | C₂H₂NiO₄·2H₂O | [3] |
| Dehydration Temperature | 130-140°C | [1] |
| Decomposition Temperature | Starts at 180-200°C | [7][8][9][10] |
| Storage Conditions | Cool, dry, well-ventilated area | [3] |
| Incompatibilities | Strong oxidizing agents | [3][5] |
| Hazardous Decomposition | Nickel oxide fumes, organic acid vapors, CO, CO₂ | [3][5][7] |
References
-
NICKEL FORMATE, dihydrate - Safety Data Sheet. Gelest, Inc. [Link]
-
The thermal decomposition of alkali metal formates. AKJournals. [Link]
-
Nickel Formate - Safety Data Sheet. Lab Alley. [Link]
-
Formic acid, nickel salt. PubChem, National Institutes of Health. [Link]
-
The thermal decomposition of metal formates. II. Solid state thermal decomposition studies on magnesium formate dihydrate. SciSpace. [Link]
-
nickel(II) formate. Chemical Database. [Link]
-
The thermal decomposition of alkali metal formates. SciSpace. [Link]
-
SOP: ORDERING & STORAGE OF HYDRIDES. [Link]
-
Nickel formate. Wikipedia. [Link]
-
The thermal decomposition of iron(III) formate. ResearchGate. [Link]
- Method for producing nickel nanoparticles.
-
Key Aspects of the Processes of Thermal Decomposition of Complex Compounds of Copper Formate for Low-Temperature Printed Electronics. II. The Solvent Effect. ACS Publications. [Link]
-
Synthesis and Investigation of Nickel Nanoparticles. Avestia. [Link]
-
Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method. PMC, National Institutes of Health. [Link]
-
Synthesis and Investigation of Nickel Nanoparticles. ResearchGate. [Link]
-
Controlled Nickel Nanoparticles: A Review on How Parameters of Synthesis Can Modulate Their Features and Properties. MDPI. [Link]
-
Drying and Storing Hygroscopic Salts. Reddit. [Link]
-
This compound. Chemsrc. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
A Guide to Handling and Storing Chemicals in a Lab. InterFocus. [Link]
-
Chemical Handling and Storage. University of Toronto Scarborough. [Link]
-
Management of Chemicals. Prudent Practices in the Laboratory, National Center for Biotechnology Information. [Link]
Sources
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- 2. This compound | 15694-70-9 [chemicalbook.com]
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- 5. fishersci.com [fishersci.com]
- 6. Nickel (II) Formate Dihydrate - ProChem, Inc. [prochemonline.com]
- 7. Formic acid, nickel salt | C2H2NiO4 | CID 27506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. NICKEL(II) FORMATE | 3349-06-2 [chemicalbook.com]
- 10. This compound | CAS#:3349-06-2 | Chemsrc [chemsrc.com]
- 11. media.laballey.com [media.laballey.com]
handling and safety precautions for nickel(ii) formate dihydrate
Welcome to the technical support guide for nickel(II) formate dihydrate. This resource is designed for researchers, scientists, and professionals in drug development who handle this compound. Our goal is to provide not just procedural steps, but a deeper understanding of the causality behind best practices, ensuring both experimental integrity and personal safety. This guide is structured into a troubleshooting section for immediate problem-solving and a comprehensive FAQ for broader safety and handling inquiries.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems that may arise during experimentation with this compound, focusing on root causes related to its handling and properties.
Issue 1: Inconsistent Reaction Yields or Kinetics
-
Question: My reaction yields are fluctuating, or the reaction rate is unpredictable when using this compound as a precursor/catalyst. What could be the cause?
-
Answer: Inconsistent results often stem from issues with the reagent's purity and hydration state. This compound is a crystalline solid containing two water molecules per nickel formate unit.
-
Causality: The dihydrate form is generally stable under recommended storage conditions.[1] However, improper storage, such as exposure to heat or overly dry conditions, can lead to the partial or complete loss of hydration water. This change in composition alters the molar mass and can affect the compound's solubility and reactivity, leading to stoichiometric errors and inconsistent results. Conversely, exposure to humid air can cause the material to adsorb excess moisture, also altering its effective concentration.
-
Solution Protocol:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and oxidizing agents.[2][3]
-
Use Fresh Stock: If the stock is old or has been stored improperly, it is advisable to use a fresh, unopened container for critical experiments.
-
Characterization (for high-precision work): For highly sensitive applications, consider verifying the hydration state of your material using techniques like Thermogravimetric Analysis (TGA). TGA can quantify the water content, allowing for a more accurate calculation of the amount of substance.
-
Inert Atmosphere Weighing: When weighing the compound for a reaction, do so in a controlled environment (e.g., a glove box with controlled humidity) to prevent moisture uptake or loss.
-
-
Issue 2: Formation of Insoluble Precipitates or Hazy Solutions
-
Question: I'm dissolving this compound in a solvent, but I'm observing a persistent precipitate or haziness. Why is this happening?
-
Answer: While this compound is soluble in water, its solubility can be influenced by several factors, and it may not be readily soluble in all organic solvents.[4][5] The formation of precipitates can indicate a solubility issue or a reaction with the solvent or impurities.
-
Causality: The formate anion can participate in acid-base equilibria, and the nickel(II) ion can form various coordination complexes. If the solvent contains impurities or if the pH is not controlled, insoluble nickel salts or hydroxides may precipitate. For example, in a basic aqueous solution, nickel(II) hydroxide (Ni(OH)₂) may form.
-
Solution Protocol:
-
Solvent Selection: Confirm the solubility of this compound in your chosen solvent system from reliable literature sources.
-
pH Control: If using an aqueous solution, ensure the pH is compatible with the stability of the nickel formate complex. Buffering the solution may be necessary.
-
Solvent Purity: Use high-purity, dry solvents, especially for non-aqueous reactions, to prevent unintended side reactions with water or other impurities.
-
Degassing: If working with sensitive reactions, degassing the solvent can remove dissolved gases like CO₂ which could potentially lead to the formation of insoluble nickel carbonate.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling and disposal of this compound.
1. What are the primary hazards associated with this compound?
This compound is a hazardous substance with multiple health risks. It is classified as a carcinogen and may cause cancer.[2][6][7] It is also a respiratory and skin sensitizer, meaning it can trigger allergic reactions, asthma-like symptoms, or breathing difficulties upon inhalation and skin contact.[2] Furthermore, it causes serious eye irritation and skin irritation.[2] Prolonged or repeated exposure can cause damage to organs.[5][6]
2. What Personal Protective Equipment (PPE) is mandatory when handling this compound?
Due to its hazardous nature, a comprehensive PPE protocol is essential.
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[2] | To prevent skin contact, which can cause irritation and sensitization. |
| Eye Protection | Chemical safety goggles. Contact lenses should not be worn.[2] | To protect against dust particles that can cause serious eye irritation. |
| Skin and Body | Wear suitable protective clothing, such as a lab coat.[2] | To minimize the risk of skin exposure. |
| Respiratory | A NIOSH-certified dust and mist respirator is recommended where inhalation exposure may occur.[2][4][8] | To prevent inhalation of the dust, which is a primary route of exposure and can lead to respiratory sensitization and potential carcinogenic effects.[2][9] |
3. How should I properly store this compound?
Proper storage is crucial for both safety and maintaining the chemical's integrity. It should be stored locked up in a tightly closed container.[2][5][8] The storage area must be a cool, dry, and well-ventilated place, away from heat.[2] It is incompatible with strong oxidizing agents, so it should be stored separately from them.[1][2]
4. What is the correct procedure for cleaning up a small spill of this compound?
In the event of a small spill, follow these steps while wearing full PPE:
-
Evacuate Unnecessary Personnel: Limit access to the spill area to only those involved in the cleanup.[2]
-
Avoid Dust Generation: Do not use methods that will aerosolize the powder.
-
Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite.[1]
-
Collection: Carefully sweep or shovel the material into a suitable, labeled container for disposal.[2][10]
-
Decontamination: After the material is collected, decontaminate the spill area with soap and water.
-
Waste Disposal: The collected waste is hazardous and must be disposed of through a licensed waste disposal facility in accordance with local, state, and federal regulations.[2][7] Do not dispose of it in the sewer system.[2]
5. What are the first aid measures in case of exposure?
Immediate and appropriate first aid is critical.
-
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur or if the person feels unwell, seek immediate medical attention.[2][4][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash develops, seek medical advice.[2][4][5] Contaminated clothing should be removed and washed before reuse.[4][8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[2][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them drink water or milk.[11] Seek immediate medical attention.[2]
Experimental Protocol: Safe Weighing and Solution Preparation
This protocol provides a step-by-step method for safely weighing solid this compound and preparing an aqueous solution.
Objective: To accurately weigh a specified mass of this compound and dissolve it in water while minimizing exposure risk.
Materials:
-
This compound
-
Appropriate PPE (as specified in the table above)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Beaker
-
Deionized water
-
Fume hood or ventilated enclosure
Procedure:
-
Preparation and PPE: Before handling the compound, ensure you are in a designated area, such as a fume hood, equipped with an emergency eyewash station and safety shower.[2] Don all required PPE, including gloves, safety goggles, a lab coat, and a respirator.
-
Tare the Balance: Place a clean weighing boat on the analytical balance and tare it.
-
Dispense the Solid: In the fume hood, carefully open the container of this compound. Use a clean spatula to transfer the desired amount of the solid to the weighing boat. Handle the container and spatula with care to avoid generating dust.
-
Weighing: Close the container tightly. Transport the weighing boat to the balance and record the mass.
-
Dissolution: Place a beaker with the required volume of deionized water on a stir plate within the fume hood. Carefully add the weighed this compound to the water while stirring to facilitate dissolution.
-
Rinsing: If any residue remains on the weighing boat, rinse it with a small amount of deionized water and add the rinsate to the beaker to ensure a complete transfer.
-
Cleanup: Dispose of the weighing boat and any contaminated materials (e.g., disposable gloves) in the designated hazardous waste container.
-
Personal Hygiene: After the procedure is complete and you have removed your PPE, wash your hands thoroughly with soap and water.[2][8]
Visual Workflow: Emergency Response to a Spill
The following diagram outlines the logical flow of actions to be taken in the event of a this compound spill.
Caption: Workflow for handling a this compound spill.
References
-
NICKEL FORMATE, dihydrate - Safety Data Sheet. (2016). Gelest, Inc. [Link]
-
Nickel Formate - Safety Data Sheet. Lab Alley. [Link]
-
This compound | CAS#:3349-06-2. Chemsrc. [Link]
-
material safety data sheet - nickel formate 97%. oxfordlabchem.com. [Link]
-
MATERIAL SAFETY DATA SHEET. Giant Chem Solutions. [Link]
Sources
- 1. oxfordlabchem.com [oxfordlabchem.com]
- 2. gelest.com [gelest.com]
- 3. giantchemsolutions.com [giantchemsolutions.com]
- 4. media.laballey.com [media.laballey.com]
- 5. fishersci.com [fishersci.com]
- 6. Nickel (II) Formate Dihydrate - ProChem, Inc. [prochemonline.com]
- 7. americanelements.com [americanelements.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Nickel SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. NICKEL FORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Technical Support Center: A Researcher's Guide to the Thermal Decomposition of Nickel Formate
Welcome to the technical support center for researchers studying the thermal decomposition of nickel formate. This guide is designed to provide in-depth answers to common questions and solutions to experimental challenges you may encounter. As Senior Application Scientists, we have structured this resource to offer not just procedural steps, but also the underlying scientific reasoning to ensure your experiments are both successful and interpretable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal behavior of nickel formate.
Q1: What is the typical decomposition temperature range for nickel formate?
The thermal decomposition of nickel formate, particularly the commonly used nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O), is a multi-step process.[1][2]
-
Dehydration: The first step is the loss of water molecules (dehydration). This typically occurs upon gentle heating, often in the range of 130–180 °C.[1][3][4]
-
Decomposition of Anhydrous Salt: The subsequent decomposition of the anhydrous nickel formate occurs at higher temperatures, generally between 180-250 °C.[1][3][5] It's important to note that the precise temperature can be influenced by factors such as the heating rate and the surrounding atmosphere.[1] For instance, studies have reported decomposition peaks from 238 °C to 250 °C.[1]
Q2: What are the expected products of nickel formate decomposition, and how does the atmosphere influence them?
The composition of the final solid product is critically dependent on the atmosphere under which the decomposition is carried out.
-
Inert or Reducing Atmosphere (e.g., Nitrogen, Argon, Vacuum): In the absence of oxygen, nickel formate decomposes to yield finely divided, high-purity metallic nickel (Ni). The gaseous byproducts primarily include carbon dioxide (CO₂), carbon monoxide (CO), hydrogen (H₂), and water (H₂O).[1][3][5][6] The reaction can be summarized as: Ni(HCOO)₂ → Ni + H₂ + 2CO₂ And concurrently: Ni(OOCH)₂ → Ni + CO₂ + CO + H₂O[1]
-
Oxidizing Atmosphere (e.g., Air, Oxygen): When heated in the presence of oxygen, the decomposition process yields nickel oxide (NiO) as the solid residue.[1][3][7][8] The primary gaseous product in this case is carbon dioxide.[7][8] The exothermic peak observed around 240°C in Differential Thermal Analysis (DTA) corresponds to this decomposition and oxidation.[1]
Q3: How does the heating rate in a Thermogravimetric Analysis (TGA) experiment affect the observed decomposition temperature?
In non-isothermal TGA experiments, the heating rate has a significant impact on the measured decomposition temperature (Td). A faster heating rate will almost always result in a higher observed Td.
-
Causality (The "Why"): This phenomenon is due to a thermal lag between the sample and the temperature sensor. At higher heating rates, the system has less time to reach thermal equilibrium. The decomposition reaction has its own intrinsic kinetics; it takes a certain amount of time for the reaction to occur at a given temperature. A fast heating rate effectively "outruns" the decomposition, meaning the sample must be heated to a higher temperature to achieve the same weight loss that would occur at a lower temperature given more time. For obtaining data that is closer to thermodynamic equilibrium and for better resolution of sequential events (like dehydration and decomposition), slower heating rates (e.g., 5-10 °C/min) are recommended.
Q4: What is the general mechanism for the thermal decomposition of nickel formate dihydrate?
The decomposition follows a sequential mechanism that has been elucidated through various analytical techniques.[2][9]
-
Dehydration: The process begins with the endothermic removal of the two water molecules of hydration to form anhydrous nickel formate.[1] Ni(HCOO)₂·2H₂O(s) → Ni(HCOO)₂(s) + 2H₂O(g)
-
Anion Decomposition: The anhydrous nickel formate then decomposes. Studies suggest this proceeds via the formation of a nickel oxide (NiO) intermediate, even in an inert atmosphere.[2][9]
-
Final Product Formation:
Q5: Why is nickel formate a common precursor for synthesizing nickel catalysts?
Nickel formate is highly valued as a precursor for several reasons directly linked to its decomposition characteristics:
-
Low Decomposition Temperature: It decomposes at relatively low temperatures (200–300 °C), which is energetically favorable and helps prevent significant sintering or agglomeration of the resulting nickel particles.[6]
-
High Purity Product: Decomposition in an inert atmosphere yields high-purity metallic nickel powder, as the byproducts are all gaseous and easily removed.
-
High Surface Area: The process generates finely divided nickel particles, often with a high surface area, which is a crucial property for catalytic activity.[1][6] The decomposition of the solid salt creates a porous structure, enhancing the accessible surface for catalytic reactions.[10]
Part 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments.
Problem 1: My observed decomposition temperature in TGA is significantly different from literature values.
-
Potential Cause 1: TGA Temperature Calibration
-
Explanation: The furnace thermocouple reading may not accurately reflect the true sample temperature. Regular calibration is critical for data accuracy.
-
Solution: Calibrate your TGA instrument using certified reference materials (e.g., Indium, Tin, Zinc) that have well-defined melting points. Perform the calibration across the temperature range of your experiment.
-
-
Potential Cause 2: High Heating Rate
-
Explanation: As discussed in the FAQ, a high heating rate (>20 °C/min) will shift the decomposition to higher apparent temperatures.
-
Solution: Repeat the analysis using a slower heating rate, such as 10 °C/min, to allow the sample to approach thermal equilibrium.
-
-
Potential Cause 3: Sample Mass and Packing
-
Explanation: A large sample mass (>10 mg) can lead to thermal gradients within the sample and impede the escape of gaseous products, artificially increasing the decomposition temperature. The way the sample is packed in the crucible can also affect heat transfer.
-
Solution: Use a smaller, representative sample mass (typically 3-5 mg). Ensure the sample is spread thinly and evenly at the bottom of the crucible rather than piled up.
-
-
Potential Cause 4: Atmosphere Flow Rate
-
Explanation: An inadequate flow rate of the purge gas (e.g., nitrogen or air) may not efficiently remove the gaseous decomposition products from the sample's vicinity. This can alter the local atmosphere and affect the reaction equilibrium and rate.
-
Solution: Ensure a consistent and appropriate purge gas flow rate as recommended by your instrument's manufacturer (typically 20-50 mL/min).
-
Problem 2: The final mass percentage in my TGA does not match the theoretical value for Ni or NiO.
-
Potential Cause 1: Incomplete Decomposition
-
Explanation: The experiment may have been terminated before the decomposition reaction was fully complete.
-
Solution: Extend the final temperature of your TGA method or add an isothermal hold period at the end of the heating ramp until the weight signal stabilizes, indicating the reaction has finished.
-
-
Potential Cause 2: Atmospheric Contamination
-
Explanation: If you are aiming for metallic nickel (theoretical residue: ~39.6% from dihydrate) but your final mass is higher, it indicates partial or full oxidation to NiO (theoretical residue: ~50.2% from dihydrate). This is caused by oxygen contamination.
-
Solution: Check your inert gas line for leaks. Ensure you allow sufficient time for the system to purge before starting the heating ramp. Use high-purity gas.
-
-
Potential Cause 3: Purity of Starting Material
-
Explanation: The initial nickel formate sample may not be pure or may have a different hydration state than assumed.
-
Solution: Verify the purity of your starting material. You can use the initial dehydration step in the TGA curve to confirm if it is a dihydrate (expected mass loss of ~24.2%).
-
Problem 3: I am getting inconsistent kinetic data (e.g., activation energy).
-
Potential Cause 1: Isothermal vs. Non-isothermal Methods
-
Explanation: Kinetic parameters derived from non-isothermal (ramped temperature) experiments can be less reliable than those from isothermal experiments due to the complexities of heat flow and potential changes in reaction mechanism with temperature.[1]
-
Solution: For rigorous kinetic analysis, perform a series of isothermal experiments at different temperatures within the decomposition range.[1] Analyze the resulting conversion-time curves using appropriate solid-state reaction models.
-
-
Potential Cause 2: Particle Size and Morphology
-
Explanation: The kinetics of solid-state decompositions are highly dependent on the surface area and crystal structure of the starting material. Variations in particle size between samples will lead to different reaction rates.
-
Solution: Gently grind and sieve the nickel formate to obtain a consistent and narrow particle size distribution for all experiments. Report the particle size range used in your methodology.
-
Problem 4: I am trying to synthesize metallic nickel nanoparticles, but I am getting nickel oxide instead.
-
Explanation: This is a common issue and is almost always due to the presence of oxygen. Metallic nickel, especially in the form of high-surface-area nanoparticles, is extremely pyrophoric and will oxidize readily in air.[1]
-
Solution Workflow:
-
System Integrity: Thoroughly check your furnace/reactor for any leaks that could allow air to enter.
-
Gas Purity: Use high-purity nitrogen or argon gas. Consider using an oxygen trap in your gas line for highly sensitive syntheses.
-
Purging: Before heating, purge the system with the inert gas for an extended period (e.g., 30-60 minutes) to ensure all residual air is removed.
-
Cooling: Crucially, you must cool the sample back down to room temperature under a continuous flow of inert gas before exposing it to air. Hot metallic nickel will oxidize instantly upon contact with oxygen.
-
Part 3: Experimental Protocols & Data
Protocol 1: Standard TGA Procedure for Determining Nickel Formate Decomposition Profile
This protocol outlines the steps for analyzing nickel formate dihydrate using a standard thermogravimetric analyzer.
-
Instrument Calibration:
-
Perform a weight calibration using standard calibration weights.
-
Perform a temperature calibration using appropriate Curie-point or melting point standards (e.g., Alumel, Nickel, Indium).
-
-
Sample Preparation:
-
Gently grind the nickel formate dihydrate sample in an agate mortar to ensure homogeneity.
-
Accurately weigh 3-5 mg of the sample into a clean, tared TGA crucible (alumina or platinum is recommended).
-
Distribute the sample evenly across the bottom of the crucible.
-
-
TGA Method Setup:
-
Purge Gas: Select the desired gas (e.g., high-purity Nitrogen for Ni, or Air for NiO). Set the flow rate to 40 mL/min.
-
Initial Purge: Place the sample in the TGA and purge with the selected gas for at least 20 minutes at room temperature to ensure an inert/oxidizing atmosphere is established.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. (Note: A final temperature of 500°C is sufficient to observe both dehydration and decomposition).
-
Hold at 500 °C for 10 minutes to ensure the reaction is complete.
-
-
Cooling: Allow the furnace to cool back to room temperature under the purge gas.
-
-
Data Analysis:
-
Plot the percentage weight loss vs. temperature (TGA curve).
-
Plot the derivative of the weight loss vs. temperature (DTG curve) to clearly identify the temperatures of maximum decomposition rates for each step.
-
Calculate the percentage weight loss for the dehydration and decomposition steps and compare them to the theoretical values.
-
Data Presentation: Decomposition Parameters
The following table summarizes key parameters for the decomposition of nickel formate under different conditions as reported in the literature.
| Compound | Atmosphere | Temperature Range (°C) | Solid Product | Activation Energy (Ea) | Reference |
| Ni(HCOO)₂·2H₂O | Air | Dehydration: ~180°C | NiO | - | [1] |
| Decomposition: ~240°C | |||||
| Ni(HCOO)₂ | Oxygen | - | NiO | 150 ± 10 kJ mol⁻¹ | [7][8] |
| Ni(HCOO)₂·2H₂O | Inert (Vacuum) | Decomposition: ~300°C | Ni | - | [4] |
| Ni(HCOO)₂·2H₂O | Inert | Dehydration then Decomposition | Ni | - | [2][9] |
Part 4: Visualizing the Process
Diagram 1: Troubleshooting TGA Results
Caption: A workflow for diagnosing common issues in TGA experiments.
Diagram 2: Decomposition Pathway of Nickel Formate Dihydrate
Caption: Reaction pathways for nickel formate under different atmospheres.
Part 5: References
-
Edwards, A. B., Garner, C. D., & Roberts, K. J. (1997). In situ QXAFS study of the pyrolytic decomposition of nickel formate dihydrate. Journal of Physical Chemistry B, 101(1), 20-26. Retrieved from [Link]
-
Wheeler, B. R., & Galwey, A. K. (1974). Decomposition reactions of nickel formate, nickel malonate, nickel maleate and nickel fumarate in oxygen. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 70, 661-670. Retrieved from [Link]
-
Quatrini, F., et al. (n.d.). The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. ResearchGate. Retrieved from [Link]
-
Laboratory Notes. (2024). Nickel Formate. Retrieved from [Link]
-
Hirota, K., Kuwata, K., & Nakai, Y. (1968). Mechanism of Catalytic Decomposition of Formic Acid on a Nickel Surface. Transactions of the Faraday Society, 64, 2403-2412. Retrieved from [Link]
-
Edwards, A. B., Garner, C. D., & Roberts, K. J. (1997). In Situ QXAFS Study of the Pyrolytic Decomposition of Nickel Formate Dihydrate. The Journal of Physical Chemistry B, 101(1), 20–26. Retrieved from [Link]
-
BITS Pilani. (n.d.). Decomposition Reactions of Nickel Formate, Nickel Malonate, Nickel Maleate and Nickel Fumarate in Oxygen. Retrieved from [Link]
-
Wikipedia. (n.d.). Nickel formate. Retrieved from [Link]
-
Bircumshaw, L. L., & Edwards, J. (1950). The kinetics of the decomposition of nickel formate. Journal of the Chemical Society (Resumed), 1800. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27506, Nickel formate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy Nickel formate | 3349-06-2; 15694-70-9(dihydrate) [smolecule.com]
- 4. Nickel formate - Wikipedia [en.wikipedia.org]
- 5. Formic acid, nickel salt | C2H2NiO4 | CID 27506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. Decomposition reactions of nickel formate, nickel malonate, nickel maleate and nickel fumarate in oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 8. Decomposition Reactions of Nickel Formate, Nickel Malonate, Nickel Maleate and Nickel Fumarate in Oxygen [dspace.bits-pilani.ac.in:8080]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. Mechanism of catalytic decomposition of formic acid on a nickel surface - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
troubleshooting common issues in nickel formate synthesis
Technical Support Center: Nickel Formate Synthesis
Welcome to the technical support center for nickel formate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize nickel(II) formate, typically as the dihydrate (Ni(HCOO)₂·2H₂O). As a crucial precursor for catalysts and other nickel-based materials, achieving high purity and yield is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of nickel formate. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Q1: My yield of nickel formate is significantly lower than expected. What are the likely causes and how can I improve it?
Low yield is a common frustration that can often be traced back to reaction conditions or mechanical losses during product isolation.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Stoichiometry: Double-check the molar ratios of your reactants. When reacting a nickel salt like nickel acetate with formic acid, using a slight excess of formic acid can help drive the reaction to completion by ensuring the full conversion of the acetate.[3]
-
Reaction Time & Temperature: Some reactions, particularly those involving the dissolution of nickel metal or nickel hydroxide in formic acid, can be slow.[4][5] Increasing the reaction time or temperature (typically in the range of 60-100°C) can enhance the reaction rate. For instance, dissolving nickel acetate in water is much faster in a warm water bath (60-80°C).[3]
-
-
Poor Agitation: If solid precursors are used (e.g., nickel metal powder, nickel carbonate), a passivating layer of nickel formate can form on the surface, preventing further reaction.[5]
-
Solution: Employ continuous and vigorous agitation throughout the reaction to ensure the reactant surfaces remain exposed to the acid.[5]
-
-
Premature Product Precipitation: Nickel formate has limited solubility in water, which is exploited for its isolation.[4][6] However, if conditions cause it to precipitate before the reaction is complete, it can trap unreacted starting materials.
-
Solution: Maintain a sufficient volume of solvent and an appropriate temperature to keep reactants in solution as long as needed. In methods where the product crystallizes from a hot concentrated solution, ensure the initial reaction has sufficient time to complete before initiating crystallization.[7]
-
-
Product Loss During Workup: Significant product can be lost during filtration and washing, especially given its slight solubility.
-
Solution: Wash the collected nickel formate crystals with cold deionized water. The lower temperature minimizes solubility-related losses. Use smaller volumes of wash solvent for multiple washes rather than one large volume wash.
-
Q2: The final product is contaminated with impurities. How can I identify and eliminate them?
The purity of nickel formate is critical for its use as a catalyst precursor. Impurities can poison the final catalyst or lead to undesirable side reactions.
Potential Causes & Solutions:
-
Unreacted Starting Materials: The most common impurities are residual precursors.
-
Identification: The presence of nickel acetate can be suspected if the product is more soluble in water than expected. If using nickel sulfate and sodium formate, residual sulfate ions are a common issue.[7]
-
Solution: Ensure the reaction goes to completion as described in Q1. For the nickel sulfate method, a key purification step is to wash the nickel formate precipitate thoroughly with water until the filtrate no longer forms a white precipitate (BaSO₄) when tested with a barium chloride solution.
-
-
Coprecipitation of Byproducts: Certain synthesis routes generate soluble byproducts that can crystallize along with the desired product. The reaction between nickel sulfate and sodium formate produces sodium sulfate, which can precipitate if the solution is over-concentrated or cooled too quickly.[7]
-
Solution: Carefully control the concentration of the reaction mixture. The filtration should be performed while the solution is still hot to keep the sodium sulfate byproduct dissolved in the mother liquor.[7]
-
-
Poor Quality Reagents: Starting with low-purity precursors will invariably lead to an impure product.
-
Solution: Always use reagents of a known, high purity (e.g., analytical grade).
-
Q3: My nickel formate product is not the expected green color. What does this indicate?
Nickel(II) formate dihydrate is a characteristic green crystalline solid.[4][8] An off-color appearance is a clear visual indicator of a problem.
Potential Causes & Solutions:
-
Incorrect Hydration State: The anhydrous form of nickel formate, obtained by heating the dihydrate at 130–140 °C, is no longer green.[4] Overheating during the drying process can cause this change.
-
Solution: Dry the product under vacuum at a gentle temperature (e.g., 40-50°C) or air-dry at room temperature. Avoid aggressive heating unless the anhydrous form is specifically desired.
-
-
Decomposition: Heating above 180-200°C will cause the nickel formate to decompose into metallic nickel, which can appear gray or black.[6][9]
-
Solution: Strictly control the drying temperature. If decomposition is suspected, the product is likely unusable for most applications and the synthesis should be repeated.
-
-
Presence of Contaminants: Contamination with other transition metals or impurities from the precursors can alter the color.
-
Solution: Use high-purity starting materials and deionized water for all steps.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable laboratory-scale method for synthesizing high-purity nickel formate dihydrate?
For laboratory settings, the reaction of nickel(II) acetate tetrahydrate with formic acid is highly recommended.[3][10] This method offers two key advantages over others, such as the metathetical reaction between nickel sulfate and sodium formate[7]:
-
Higher Purity: The primary byproduct is acetic acid, which is volatile and easily removed. The other starting material, nickel acetate, is much more soluble in water than the nickel formate product, simplifying the isolation and purification process.[10]
-
Easier Workup: The significant difference in solubility allows for a straightforward crystallization and washing procedure, minimizing the risk of byproduct contamination that is common in salt metathesis reactions.[10]
Q2: What are the optimal reaction conditions for common nickel formate synthesis routes?
Optimal conditions depend on the chosen precursors. The following table summarizes key parameters for common methods.
| Synthesis Route | Precursors | Temperature | Key Considerations |
| Acetate Displacement | Nickel(II) Acetate + Formic Acid | 60-80°C[3] | Use excess formic acid. Product crystallizes upon cooling. |
| Neutralization | Nickel(II) Hydroxide + Formic Acid | Room Temp to Mild Heat | Reaction can be slow; requires good agitation. |
| Carbonate Neutralization | Nickel(II) Carbonate + Formic Acid | Room Temp to Mild Heat | Reaction produces CO₂ gas; perform in a well-ventilated fume hood and add acid slowly to avoid excessive frothing.[2] |
| Direct Reaction | Nickel Metal Powder + Formic Acid | 90-110°C[5] | Very slow reaction. Requires continuous, vigorous agitation to prevent surface passivation.[5] |
| Salt Metathesis | Nickel(II) Sulfate + Sodium Formate | Boiling[7] | Requires careful concentration control and hot filtration to prevent sodium sulfate contamination.[7] |
Q3: How should I properly store the synthesized nickel formate dihydrate?
Nickel formate is stable under standard laboratory conditions.[11][12] To ensure its integrity over time, follow these storage guidelines:
-
Store in a tightly sealed container to prevent hydration changes.
-
Keep in a cool, dry, and well-ventilated area.[13]
-
Store away from strong oxidizing agents, as they are incompatible.[14][15]
Q4: What are the critical safety precautions for this synthesis?
Both the reagents and the product require careful handling.
-
Nickel Compounds: Nickel(II) compounds are classified as hazardous. They are known skin sensitizers, may cause respiratory irritation, and are suspected carcinogens upon prolonged exposure.[1][12][14][16]
-
Formic Acid: Concentrated formic acid is corrosive and can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[11][13]
-
Engineering Controls: All steps of the synthesis and handling of the dry powder must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12][14]
Q5: How can I confirm the identity and purity of my final product?
Several analytical techniques can be used to validate your synthesis:
-
Thermogravimetric Analysis (TGA): This is an excellent method to confirm the hydration state. The TGA curve for nickel formate dihydrate will show a distinct mass loss step corresponding to the two water molecules, followed by a second decomposition step at a higher temperature to form nickel or nickel oxide.[17]
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum will show characteristic peaks for the formate anion (C-H and C=O stretching) and the water of hydration (broad O-H stretching).
-
X-Ray Diffraction (XRD): Powder XRD is the definitive method to confirm the crystalline structure of the product. The resulting pattern can be compared to known database entries for nickel formate dihydrate, which has a monoclinic crystal structure.[8]
Visualized Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving common issues during nickel formate synthesis.
Caption: Common precursor routes for nickel formate synthesis.
References
-
Wikipedia. (n.d.). Nickel formate. Retrieved from [Link]
- Blesa, M. A., et al. (1987). Microscale preparation of nickel formate dihydrate: A simple experiment for the freshman lab.
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Oxford Lab Chem. (n.d.). Material Safety Data Sheet - Nickel Formate 97%. Retrieved from [Link]
-
Laboratory Notes. (2025). Nickel Formate. Retrieved from [Link]
-
Gelest, Inc. (2016). NICKEL FORMATE, dihydrate - Safety Data Sheet. Retrieved from [Link]
-
LabAlley. (n.d.). Nickel Formate - Safety Data Sheet. Retrieved from [Link]
-
ACS Publications. (n.d.). Microscale Preparation of Nickel Formate Dihydrate: A Simple Experiment for the Freshman Lab. Journal of Chemical Education. Retrieved from [Link]
-
PubChem. (n.d.). Formic acid, nickel salt. National Institutes of Health. Retrieved from [Link]
-
Primary Information Services. (n.d.). Nickel Formate-Technology, MSDS, Process, Raw Materials, Company Profile, Suppliers, Study. Retrieved from [Link]
-
Giant Chem Solutions. (n.d.). Material Safety Data Sheet - Nickel Formate. Retrieved from [Link]
- Johnson, I. E. (1951). U.S. Patent No. 2,576,072. Washington, DC: U.S. Patent and Trademark Office.
- Ellis, C. (1923). U.S. Patent No. 1,452,478. Washington, DC: U.S. Patent and Trademark Office.
-
ResearchGate. (2012). Effect of Temperature on the Synthesis of Nano-Nickel Particles. Retrieved from [Link]
-
Scribd. (n.d.). Nickel Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2009). The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. Retrieved from [Link]
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- 6. Formic acid, nickel salt | C2H2NiO4 | CID 27506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US1452478A - Process of making nickel formate - Google Patents [patents.google.com]
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Technical Support Center: Managing Impurities in Nickel(II) Formate Dihydrate Precursors
Welcome to the technical support center for managing impurities in nickel(II) formate dihydrate precursors. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical precursor in their work, particularly in catalysis and materials science.[1][2][3] The purity of this compound is paramount as it directly influences the performance and reproducibility of downstream applications, such as the synthesis of finely divided, catalytically active nickel.[4][5]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information presented here is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your research.
Section 1: Troubleshooting Guide
This section addresses common problems encountered when working with this compound, focusing on the identification and mitigation of impurities.
Issue 1: Sub-optimal Catalyst Performance or Inconsistent Results
Question: My nickel catalyst, prepared from a this compound precursor, is showing lower than expected activity or inconsistent performance between batches. Could impurities in the precursor be the cause?
Answer: Yes, it is highly probable that impurities in your this compound precursor are responsible for the observed issues. The presence of even trace amounts of other metals or organic residues can significantly impact the catalytic activity.[6]
Causality and Experimental Choices:
-
Metallic Impurities: Other transition metals, such as copper (Cu), zinc (Zn), iron (Fe), and cobalt (Co), can interfere with the catalytic cycle of nickel.[7][8] For instance, copper is known to promote unwanted side reactions like homocoupling.[6] These metals can co-precipitate with the nickel formate during synthesis or be present in the starting nickel salts.
-
Organic Residues: Unreacted starting materials (e.g., nickel acetate, formic acid) or byproducts from the synthesis can poison the catalyst's active sites.[6]
-
Anionic Impurities: Ions like sulfates (SO₄²⁻) and chlorides (Cl⁻), if present from the nickel salt precursor, can alter the electronic properties and stability of the final catalyst.[6][9]
Troubleshooting Workflow:
Sources
- 1. BioFuran Materials - Nickel (II) Formate Dihydrate - 15694-70-9 [knowde.com]
- 2. americanelements.com [americanelements.com]
- 3. Buy Nickel formate | 3349-06-2 [smolecule.com]
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Validation & Comparative
A Comparative Guide for Catalyst Preparation: Nickel(II) Formate Dihydrate vs. Nickel(II) Acetate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of nickel-based catalysts, the choice of precursor is a critical determinant of the final catalyst's structural properties and, consequently, its performance in various chemical transformations. Among the commonly employed precursors, nickel(II) formate dihydrate and nickel(II) acetate tetrahydrate are two prominent options. This guide provides an in-depth technical comparison of these two compounds, offering insights into their decomposition behaviors and the characteristics of the resulting nickel catalysts to aid in the selection of the most suitable precursor for your research needs.
Physicochemical Properties of the Precursors
A fundamental understanding of the physical and chemical properties of each precursor is essential for designing effective catalyst preparation protocols.
| Property | This compound | Nickel(II) Acetate Tetrahydrate |
| Formula | Ni(HCOO)₂·2H₂O | Ni(CH₃COO)₂·4H₂O |
| Molecular Weight | 184.76 g/mol | 248.84 g/mol [1] |
| Appearance | Green crystalline solid[2] | Green crystalline solid[3][4] |
| Solubility in Water | Sparingly soluble[2][5] | Soluble (17g/100mL at 20°C)[3] |
| Decomposition Temp. | 180-250 °C[2][6][7] | Anhydrous decomposes >250 °C[3][8] |
This compound is noted for its limited solubility in water, a factor that can influence the choice of catalyst preparation method.[2][5] Conversely, nickel(II) acetate tetrahydrate exhibits good solubility in aqueous solutions, offering greater flexibility in techniques like impregnation.[3]
Thermal Decomposition: The Pathway to Active Catalysts
The thermal decomposition of the precursor is the cornerstone of catalyst preparation, as it dictates the formation of the active nickel species. The decomposition pathways of nickel formate and nickel acetate differ significantly, leading to catalysts with distinct characteristics.
This compound
The decomposition of this compound is a relatively straightforward process. Upon heating, it typically proceeds in two main stages:
-
Dehydration: The loss of water molecules of hydration.
-
Decomposition: The anhydrous nickel formate then decomposes to yield metallic nickel, along with gaseous byproducts such as carbon dioxide, carbon monoxide, hydrogen, and water.[6]
This direct decomposition to metallic nickel is a key advantage, as it can produce finely divided, highly active nickel catalysts without the need for a separate reduction step.[2] The in-situ generation of reducing gases (CO and H₂) during decomposition facilitates the formation of the metallic phase.
Nickel(II) Acetate Tetrahydrate
The thermal decomposition of nickel(II) acetate tetrahydrate is a more complex, multi-step process that is highly dependent on the atmosphere.[8][9]
-
Dehydration: The initial step involves the loss of its four water molecules, typically starting around 80-120°C.[8]
-
Decomposition of Anhydrous Acetate: This stage is more intricate and can yield different products based on the surrounding atmosphere.[8]
-
In an inert atmosphere (e.g., nitrogen, helium): Decomposition often leads to the formation of nickel oxide (NiO) as the primary solid product, along with a complex mixture of gaseous byproducts including acetic acid, acetone, carbon dioxide, and carbon monoxide.[8][9] The formation of metallic nickel can also occur.[9]
-
In a reducing atmosphere (e.g., hydrogen): The presence of a reducing agent promotes the formation of metallic nickel.[9]
-
In an oxidizing atmosphere (e.g., air): The primary product is nickel oxide (NiO).[10][11]
-
The decomposition of nickel acetate often results in the formation of nickel oxide, which then requires a subsequent reduction step, typically with hydrogen at elevated temperatures, to generate the active metallic nickel catalyst.[12]
Comparative Analysis of Resulting Catalysts
The differences in the decomposition pathways of the two precursors have a direct impact on the properties of the final catalysts.
| Feature | Catalyst from Nickel Formate | Catalyst from Nickel Acetate |
| Composition | Primarily metallic nickel (Ni) | Typically nickel oxide (NiO), requiring further reduction |
| Particle Size | Often yields finely divided, smaller nanoparticles | Can lead to larger particle sizes, though tunable[13] |
| Dispersion | Generally good dispersion due to in-situ reduction | Dispersion can be influenced by support interactions and calcination conditions[12] |
| Preparation Steps | Fewer steps, as reduction is often inherent to decomposition | Often requires an additional high-temperature reduction step |
Catalysts derived from nickel formate are often favored for applications where high dispersion and small particle sizes are crucial. The direct formation of metallic nickel can lead to a higher active surface area.[12] In contrast, while nickel acetate-derived catalysts may require an extra processing step, this can also offer an opportunity to control the final catalyst properties through careful manipulation of calcination and reduction conditions.
Experimental Protocols
For the practical application of this knowledge, detailed experimental procedures are indispensable.
Diagram of Catalyst Preparation Workflow
Caption: Workflow for catalyst preparation.
Protocol 1: Preparation of Nickel Catalyst from this compound
This protocol describes the preparation of a finely-divided nickel catalyst by thermal decomposition.[14]
-
Setup: Place a known quantity of this compound in a quartz tube within a tube furnace.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Heating Ramp: Begin heating the furnace to a target temperature between 250-350°C. A controlled heating rate is crucial for consistent results.
-
Decomposition: Hold the temperature at the setpoint for a sufficient duration to ensure complete decomposition of the precursor. The evolution of gases will be observed.
-
Cooling: After decomposition is complete, cool the furnace to room temperature under a continuous flow of inert gas to prevent re-oxidation of the pyrophoric nickel catalyst.
-
Passivation (Optional but Recommended): For easier handling, the catalyst can be passivated by introducing a very low concentration of oxygen in an inert gas stream at room temperature. This forms a thin, protective oxide layer.
Protocol 2: Preparation of Nickel Catalyst from Nickel(II) Acetate Tetrahydrate
This protocol outlines the preparation of a nickel catalyst via calcination followed by reduction.
-
Calcination: Place nickel(II) acetate tetrahydrate in a ceramic crucible and heat it in a furnace with a controlled atmosphere (typically air) to a temperature between 350-500°C. This step decomposes the acetate and forms nickel oxide (NiO).[11]
-
Cooling: After calcination, allow the furnace to cool to room temperature. The resulting material will be a fine powder of NiO.
-
Reduction: Place the NiO powder in a quartz tube within a tube furnace.
-
Hydrogen Flow: Introduce a flow of a reducing gas mixture (e.g., 5% H₂ in N₂) over the NiO.
-
Heating for Reduction: Heat the furnace to a high temperature (e.g., 400-700°C) to reduce the NiO to metallic nickel. The specific temperature will depend on the desired catalyst properties.[12]
-
Cooling and Passivation: Cool the system to room temperature under the reducing gas flow, followed by passivation as described in Protocol 1.
Concluding Remarks for the Informed Researcher
The choice between this compound and nickel(II) acetate tetrahydrate as a catalyst precursor is a nuanced decision that should be guided by the specific requirements of the intended catalytic application.
-
This compound offers a more direct route to finely divided metallic nickel catalysts, potentially with higher intrinsic activity due to smaller particle sizes and the absence of a high-temperature reduction step that can lead to sintering. This makes it an excellent choice for applications demanding high dispersion and for processes where a simplified preparation protocol is advantageous.
-
Nickel(II) acetate tetrahydrate , while requiring a multi-step preparation process involving calcination and reduction, provides greater opportunities for tuning the final catalyst properties. By carefully controlling the conditions of these steps, researchers can manipulate particle size, dispersion, and interaction with a support material. Its higher solubility also makes it more amenable to standard catalyst preparation techniques like wet impregnation.[12]
Ultimately, the optimal precursor is application-dependent. For rapid screening and applications where high activity from finely dispersed particles is paramount, nickel formate is a strong contender. For supported catalysts where precise control over metal-support interactions and particle morphology is critical, the flexibility offered by the nickel acetate route may be more beneficial.
References
Sources
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- 17. Page loading... [guidechem.com]
A Senior Application Scientist's Guide to Selecting Nickel Precursors for Nanoparticle Synthesis
For researchers, scientists, and drug development professionals, the synthesis of nickel nanoparticles (NiNPs) with tailored physicochemical properties is paramount for their successful application in fields ranging from catalysis to biomedicine. A critical, yet often nuanced, decision in this process is the selection of the nickel precursor. The choice of the nickel salt profoundly influences the resulting nanoparticle size, morphology, crystallinity, and surface chemistry. This guide provides an in-depth comparison of common nickel precursors, supported by experimental insights, to empower you in designing and executing robust and reproducible nanoparticle syntheses.
The Decisive Role of the Precursor in Nanoparticle Formation
The synthesis of nickel nanoparticles via chemical reduction methods involves the reduction of Ni²⁺ ions to their zero-valent state (Ni⁰), followed by nucleation and particle growth. The precursor salt, which furnishes the Ni²⁺ ions, is not merely a passive reactant. The counter-anion (e.g., Cl⁻, NO₃⁻, CH₃COO⁻) plays a significant role in the reaction kinetics and the overall nanoparticle formation mechanism. It can influence the reduction potential of the nickel ion, interact with reducing and capping agents, and even dictate the final crystal structure of the nanoparticles.[1]
A Comparative Analysis of Common Nickel Precursors
The most frequently employed nickel precursors in nanoparticle synthesis include nickel chloride, nickel nitrate, nickel acetate, and nickel acetylacetonate. Each presents a unique set of advantages and disadvantages that must be weighed based on the desired nanoparticle characteristics and the specific synthetic methodology.
Nickel Chloride (NiCl₂·6H₂O)
Nickel chloride is a widely used precursor due to its high solubility in water and various polar organic solvents.[2] It is a cost-effective and readily available option for large-scale production.
-
Mechanism and Performance: In chemical reduction methods, the chloride ions can influence the reduction process. For instance, in a typical synthesis using hydrazine hydrate as a reducing agent, the reaction proceeds via the formation of intermediate nickel-hydrazine complexes.[1] The presence of chloride ions can affect the stability and reduction rate of these complexes, thereby influencing the nucleation and growth of the nanoparticles.[1] Green synthesis approaches have also successfully utilized nickel chloride with plant extracts, where biomolecules act as both reducing and capping agents.[3][4][5]
-
Resulting Nanoparticle Characteristics: Syntheses using nickel chloride often yield crystalline nanoparticles with a face-centered cubic (fcc) structure.[2] The particle size can be tuned by adjusting reaction parameters such as the concentration of the precursor and the reducing agent.[2][3] For example, increasing the molar ratio of hydrazine to nickel chloride has been shown to result in a change in morphology from star-like to spherical and a decrease in particle size.[2]
Nickel Nitrate (Ni(NO₃)₂·6H₂O)
Nickel nitrate is another common precursor, particularly favored in methods where the nitrate group can be thermally decomposed or where its oxidizing nature is beneficial.
-
Mechanism and Performance: The nitrate anion is a stronger oxidizing agent compared to chloride or acetate. This property can influence the choice of reducing agent and the reaction conditions. In some syntheses, the heat of reaction with certain reducing agents has been calculated to be more favorable with nickel nitrate compared to other precursors.[6][7] Green synthesis methods employing plant extracts have also demonstrated the effective reduction of nickel nitrate to form nanoparticles.[6][8][9]
-
Resulting Nanoparticle Characteristics: Nickel nitrate has been used to synthesize both fcc and hexagonal close-packed (hcp) nickel nanoparticles.[7] The choice of solvent and reducing agent is crucial in determining the final crystal phase.[7] For instance, using sucrose as a reducing agent in an ethanolic medium has been reported to yield fcc-Ni nanoparticles.[7]
Nickel Acetate (Ni(CH₃COO)₂·4H₂O)
Nickel acetate is often employed in polyol synthesis and other non-aqueous methods. The acetate group can act as a capping agent, influencing the growth and stability of the nanoparticles.
-
Mechanism and Performance: In polyol methods, nickel acetate is dissolved in a high-boiling point alcohol, such as ethylene glycol, which acts as both the solvent and the reducing agent. The acetate ions can coordinate to the surface of the growing nanoparticles, preventing agglomeration and controlling their size and shape.[10]
-
Resulting Nanoparticle Characteristics: The use of nickel acetate can lead to the formation of well-dispersed nanoparticles with controlled morphologies. For example, the use of different polyethylene glycols (PEGs) as modifiers with nickel acetate has been shown to produce irregular snowflake-like, dodecahedral, and triangular crystals.
Nickel Acetylacetonate (Ni(acac)₂)
Nickel acetylacetonate is a metal-organic complex that is highly soluble in organic solvents and decomposes at relatively low temperatures, making it an excellent precursor for the synthesis of monodisperse nanoparticles in non-polar media.[11]
-
Mechanism and Performance: The synthesis typically involves the thermal decomposition of Ni(acac)₂ in a high-boiling point organic solvent in the presence of capping agents like oleylamine and trioctylphosphine (TOP).[12] The oleylamine can act as both a solvent and a reducing agent.[13] The decomposition of the acetylacetonate ligand and the reduction of the nickel center lead to the formation of nickel nanoparticles.
-
Resulting Nanoparticle Characteristics: This method offers excellent control over nanoparticle size and shape, often yielding highly monodisperse, crystalline nanoparticles.[12] The size of the nanoparticles can be finely tuned by adjusting the reaction time, temperature, and the ratio of capping agents.[12]
Quantitative Comparison of Nickel Precursors
The following table summarizes the typical characteristics of nickel nanoparticles synthesized from different precursors. It is important to note that these are general trends, and the specific outcomes can be significantly influenced by the reaction conditions.
| Precursor | Common Synthesis Method(s) | Typical Particle Size Range (nm) | Common Morphologies | Key Advantages |
| Nickel Chloride | Chemical Reduction, Green Synthesis | 30 - 100 | Spherical, Star-like, Triangular | Cost-effective, High solubility in polar solvents |
| Nickel Nitrate | Chemical Reduction, Green Synthesis, Thermal Decomposition | 15 - 60 | Spherical, fcc and hcp structures possible | Favorable reaction thermodynamics in some cases |
| Nickel Acetate | Polyol Synthesis, Chemical Reduction | 20 - 80 | Snowflake-like, Dodecahedral, Triangular | Acetate can act as a capping agent, good for polyol methods |
| Nickel Acetylacetonate | Thermal Decomposition in Organic Media | 5 - 25 | Highly monodisperse spheres | Excellent control over size and monodispersity |
Experimental Protocol: Chemical Reduction Synthesis of Nickel Nanoparticles
This protocol provides a representative method for the synthesis of nickel nanoparticles using nickel chloride as the precursor and hydrazine hydrate as the reducing agent.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Sodium hydroxide (NaOH)
-
Absolute ethanol
-
Deionized water
-
Magnetic stirrer with heating capability
-
Round-bottom flask
-
Condenser
-
Centrifuge
Step-by-Step Procedure:
-
Preparation of Precursor Solution: Dissolve 3.0 g of NiCl₂·6H₂O in 25 mL of absolute ethanol in a round-bottom flask. Stir the solution until the salt is completely dissolved.[2]
-
Preparation of Reducing Agent Solution: In a separate beaker, dissolve 4.38 g of NaOH in 25 mL of absolute ethanol. To this solution, add a calculated amount of hydrazine monohydrate (e.g., for a 10:1 molar ratio of N₂H₄ to Ni²⁺, add 5.4 g of hydrazine monohydrate).[2]
-
Reaction: While vigorously stirring the nickel chloride solution, add the hydrazine/NaOH mixture dropwise.[2]
-
Heating and Reflux: Heat the reaction mixture to 60 °C and maintain it under reflux for 1 hour. A color change to black indicates the formation of nickel nanoparticles.[14]
-
Purification: After the reaction is complete, cool the mixture to room temperature. Separate the synthesized nickel nanoparticles from the solution by centrifugation.
-
Washing: Wash the collected nanoparticles multiple times with ethanol and deionized water to remove any unreacted precursors, byproducts, and residual solvent.
-
Drying: Dry the purified nickel nanoparticles in a vacuum oven at a low temperature (e.g., 60 °C) to obtain a fine powder.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general workflow for nickel nanoparticle synthesis and the influence of precursor choice on the final product.
Caption: A generalized workflow for the chemical synthesis of nickel nanoparticles.
Caption: The relationship between nickel precursor choice and resulting nanoparticle properties.
Conclusion: Making an Informed Precursor Selection
The selection of a nickel precursor is a foundational step in the rational design of nickel nanoparticles. For applications requiring large quantities of nanoparticles where cost is a primary concern, nickel chloride and nickel nitrate are excellent starting points. For syntheses demanding precise control over morphology, particularly in polyol-based methods, nickel acetate offers distinct advantages. When the ultimate goal is to produce highly monodisperse nanoparticles with uniform size and shape for high-performance applications, the thermal decomposition of nickel acetylacetonate in organic media is the method of choice. By understanding the interplay between the precursor chemistry and the synthesis conditions, researchers can effectively tailor the properties of nickel nanoparticles to meet the specific demands of their applications.
References
-
Recent Advances in the Synthesis and Stabilization of Nickel and Nickel Oxide Nanoparticles: A Green Adeptness. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
- Hassan, M. R., Yasmin, F., Noor, F. K., Rahman, M. S., Uddin, M. S., & Bhowmik, S. (2023). Synthesis and Applications of Nickel Nanoparticles (NiNPs)- Comprehensive Review. Journal of the University of Chemical Technology and Metallurgy, 19(1).
-
Revisiting the molecular roots of a ubiquitously successful synthesis: nickel(0) nanoparticles by reduction of [Ni(acetylacetonate)2]. (n.d.). AMERICAN ELEMENTS®. Retrieved January 16, 2026, from [Link]
-
Lima, R. S., et al. (2024). Controlled Nickel Nanoparticles: A Review on How Parameters of Synthesis Can Modulate Their Features and Properties. MDPI. Retrieved January 16, 2026, from [Link]
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Synthesis Approaches and Applications of Nickel Oxide Nanoparticles. (2023). International Journal of Innovative Research in Multidisciplinary Physical Sciences. Retrieved January 16, 2026, from [Link]
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Nickel Nanoparticles Green Synthesis by using Nickel Chloride and Desmodium Gangeticum Leaves via Biological Method. (n.d.). InstaNANO. Retrieved January 16, 2026, from [Link]
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Comparative study of the morphology and surface properties of nickel oxide prepared from different precursors. (2013). ResearchGate. Retrieved January 16, 2026, from [Link]
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Effects of modifiers on morphology and sizes of nickel nanoparticles synthesized by liquid phase reduction method. (2011). ResearchGate. Retrieved January 16, 2026, from [Link]
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performance of nickel formate-derived catalysts in hydrogenation
An In-Depth Guide to the Performance of Nickel Formate-Derived Catalysts in Hydrogenation
A Senior Application Scientist's Comparative Analysis
For researchers and professionals in drug development and fine chemical synthesis, the choice of a hydrogenation catalyst is a critical decision point, balancing activity, selectivity, cost, and safety. While precious metal catalysts have long been the benchmark, nickel-based systems offer a compelling, cost-effective alternative. Among these, catalysts derived from nickel formate precursors are gaining prominence.
This guide provides an in-depth, objective comparison of the performance of nickel formate-derived catalysts against other common alternatives. We will move beyond a simple recitation of facts to explore the causal relationships between the precursor choice, the resulting catalyst's physicochemical properties, and its ultimate performance in hydrogenation reactions, supported by experimental data and established protocols.
The Nickel Formate Advantage: A Superior Starting Point
The properties of a heterogeneous catalyst are profoundly influenced by its preparation method. The choice of the metal precursor is the foundational step. Nickel formate (Ni(HCOO)₂) distinguishes itself from more conventional precursors like nickel nitrate or nickel acetate for several key reasons.[1][2]
Nickel formate is a green, crystalline solid that can be synthesized from the reaction of nickel(II) hydroxide or acetate with formic acid.[2] Its principal advantage lies in its thermal decomposition chemistry. When heated in a vacuum or an inert atmosphere, nickel formate decomposes directly to form highly dispersed, metallic nickel powder.[2][3]
Decomposition Reaction: Ni(HCOO)₂(H₂O)₂ → Ni + 2CO₂ + 2H₂O + H₂[2]
This process offers a more direct and elegant route to the active catalyst compared to the multi-step process required for precursors like nickel nitrate, which involves high-temperature calcination to nickel oxide (NiO) followed by a separate, high-temperature reduction step with hydrogen.[1]
The key benefits of this direct decomposition are:
-
Lower Temperatures: The decomposition of nickel formate occurs at significantly lower temperatures (around 300°C in a vacuum), which helps to minimize the sintering or agglomeration of the newly formed nickel nanoparticles.[1][2] This results in smaller particle sizes and a higher active surface area.
-
Elimination of Harsh Reduction: The high-temperature hydrogen reduction step required for oxide-based precursors is completely bypassed. This is crucial because high temperatures can sometimes induce strong metal-support interactions (SMSI) that encapsulate the active sites and reduce catalytic activity.[1]
-
Purity: The decomposition products (CO₂, H₂O, H₂) are gaseous and easily removed, leading to a pure metallic nickel phase without contaminants like nitrates or chlorides that can poison the catalyst.[1]
The following diagram illustrates the streamlined synthesis pathway afforded by nickel formate.
Caption: Experimental workflow for catalytic hydrogenation.
Procedure:
-
Reactor Charging: Under an inert atmosphere, charge the autoclave with the substrate, solvent, and the prepared nickel formate-derived catalyst (typically 0.1-5 mol% Ni relative to the substrate).
-
Sealing and Purging: Seal the reactor. Purge the system several times, first with an inert gas like nitrogen to remove air, and then with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm). Begin stirring and heat the reactor to the target temperature (e.g., 80-150°C).
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. Samples can be carefully taken at intervals for analysis by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge again with an inert gas. The reaction mixture can then be safely opened, and the catalyst can be separated by filtration for potential reuse. The product is isolated from the filtrate.
Conclusion and Future Outlook
The evidence strongly supports the use of nickel formate as a highly advantageous precursor for the synthesis of active hydrogenation catalysts. The resulting catalysts benefit from a streamlined, lower-temperature preparation process that avoids harsh reduction steps, leading to smaller, highly dispersed nickel nanoparticles. This translates into high catalytic activity and stability, positioning these catalysts as a superior alternative to those derived from conventional nickel salts and a viable, economic competitor to precious metal systems.
For researchers in process development and medicinal chemistry, adopting nickel formate-derived catalysts can lead to more efficient, cost-effective, and robust hydrogenation processes. As the field continues to seek greener and more sustainable chemical manufacturing methods, the elegance and efficiency of the nickel formate route represent a significant step forward.
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validation of nickel formate purity by analytical techniques
An In-Depth Comparative Guide to the Validation of Nickel Formate Purity
For researchers, scientists, and professionals in drug development, the purity of a chemical reagent is not a trivial detail—it is the bedrock of reproducible and reliable results. Nickel formate (Ni(HCOO)₂), particularly in its common dihydrate form, serves as a critical precursor for catalysts used in hydrogenation and as a component in advanced material synthesis.[1][2] The presence of even trace impurities can poison catalytic sites, alter reaction kinetics, or introduce contaminants into final products, compromising efficacy and safety.[3][4]
This guide provides a senior application scientist's perspective on validating the purity of nickel formate. We will move beyond simple protocol listings to explore the causality behind a multi-technique analytical approach, ensuring a self-validating and robust assessment of material quality. We will compare the strengths and limitations of core analytical techniques, providing the data and framework necessary to build a comprehensive purity profile.
Deconstructing Purity: Key Attributes of Nickel Formate
Validating the purity of nickel formate is not a single measurement but a composite assessment of several key attributes. A comprehensive analysis must address:
-
Nickel Assay (% w/w): This is the primary measure of purity, quantifying the amount of the target metal. It confirms the material's identity and stoichiometry against its theoretical nickel content.
-
Hydration State: Nickel formate is typically supplied as a dihydrate (Ni(HCOO)₂·2H₂O).[1][5] Verifying the correct number of water molecules is crucial, as it directly impacts the molecular weight and, therefore, the accuracy of molar concentrations in subsequent applications.
-
Trace Elemental Impurities: Manufacturing processes can introduce a host of unwanted metallic and non-metallic impurities. Common culprits include precursor salts (e.g., sodium, sulfates from metathetical reactions) or contaminants from raw nickel sources (e.g., iron, copper, silicon).[6] These must be quantified at the parts-per-million (ppm) or even parts-per-billion (ppb) level.
-
Structural & Functional Group Integrity: Confirmation that the formate anion is correctly coordinated to the nickel(II) ion and that no significant organic impurities or degradation products are present.
Comparative Analysis of Core Analytical Techniques
No single technique can fully characterize all purity attributes. An integrated approach, leveraging the strengths of different methods, is essential. Below, we compare the most effective techniques for a comprehensive validation.
Complexometric EDTA Titration: The Gold Standard for Nickel Assay
Principle of Analysis: Complexometric titration is a highly accurate and precise volumetric method for determining the concentration of metal ions. Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand that forms a very stable, water-soluble 1:1 complex with Ni²⁺ ions. The reaction of Ni²⁺ with EDTA can be slow; therefore, a back-titration is the preferred and more reliable approach.[7][8] In this method, a known excess of EDTA is added to the sample, and the unreacted EDTA is then titrated with a standardized solution of another metal ion (e.g., Zinc or Copper), using an indicator that changes color at the endpoint.[7][9]
Experimental Protocol: Back-Titration for Nickel Assay
-
Sample Preparation: Accurately weigh approximately 200-250 mg of the nickel formate sample and dissolve it in 100 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Buffering: Add 10 mL of an ammonia/ammonium chloride buffer solution to adjust the pH to approximately 10.[7][10] This is critical for the stability of the Ni-EDTA complex and the proper functioning of the indicator.
-
Complexation: Add a precise and known excess volume (e.g., 25.00 mL) of a standardized 0.1 M EDTA solution. Gently heat the solution to ~60°C for 5 minutes to ensure the complete and rapid complexation of Ni²⁺ with EDTA.
-
Indication: Add 2-3 drops of Murexide indicator.[9][11] The solution will turn yellow, indicating the presence of excess EDTA.
-
Titration: Titrate the excess EDTA with a standardized 0.1 M Zinc Sulfate (ZnSO₄) or Copper Sulfate (CuSO₄) solution.[7][9] The endpoint is reached when the solution color sharply changes from yellow to reddish-purple, signifying that all excess EDTA has been complexed by the titrant.
-
Calculation: The amount of nickel is calculated based on the difference between the total moles of EDTA added and the moles of EDTA that reacted with the titrant.
Thermogravimetric Analysis (TGA): Quantifying Water of Hydration and Thermal Stability
Principle of Analysis: Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature in a controlled atmosphere. For nickel formate dihydrate, TGA provides a clear, stepwise thermogram showing the initial loss of water molecules followed by the decomposition of the anhydrous salt.[5] This allows for the precise quantification of the water of hydration.
Experimental Protocol: TGA of Nickel Formate Dihydrate
-
Instrument Setup: Calibrate the TGA instrument's mass and temperature sensors using appropriate standards.
-
Sample Loading: Accurately weigh 5-10 mg of the nickel formate sample into a ceramic or platinum TGA pan.
-
Analysis Program: Heat the sample from ambient temperature (~25°C) to 600°C at a linear heating rate of 10°C/min.[12]
-
Atmosphere: Perform the analysis under a continuous flow of an inert atmosphere, such as nitrogen (50 mL/min), to prevent oxidative side reactions during decomposition.
-
Data Analysis: Analyze the resulting TGA curve (mass % vs. temperature). The first major weight loss step corresponds to dehydration, and the second to the decomposition of the anhydrous formate.
Data Interpretation:
-
Step 1 (Dehydration): The theoretical mass loss for two water molecules from Ni(HCOO)₂·2H₂O (Molar Mass ≈ 184.76 g/mol ) is 19.49%. The TGA curve should show a mass loss step in this range, typically occurring between 130-180°C.[1]
-
Step 2 (Decomposition): The anhydrous salt decomposes to form metallic nickel under an inert atmosphere.[1] This second mass loss corresponds to the release of CO₂, H₂, and H₂O.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Unmasking Trace Elemental Impurities
Principle of Analysis: ICP-MS is an exceptionally powerful technique for quantifying trace and ultra-trace elements.[13] A liquid sample is nebulized into a high-temperature (~10,000 K) argon plasma, which desolvates, atomizes, and ionizes the elements present.[14] A mass spectrometer then separates these ions by their mass-to-charge ratio, enabling detection down to ppb or even parts-per-trillion (ppt) levels.[15][16] This sensitivity is essential for meeting the stringent purity requirements in pharmaceutical and high-tech applications.[3][17]
Experimental Protocol: Trace Metal Analysis
-
Sample Digestion: Accurately weigh approximately 100 mg of the nickel formate sample into a clean, acid-leached digestion vessel. Add 5 mL of high-purity nitric acid (e.g., TraceMetal™ Grade). Heat the vessel using a hot block or microwave digestion system until the sample is fully dissolved and the solution is clear. This step is crucial to break down the organic formate matrix.
-
Dilution: After cooling, quantitatively transfer the digested solution to a 100 mL volumetric flask and dilute to volume with 18 MΩ·cm ultrapure water. This results in a 1000-fold dilution. Further dilutions may be necessary depending on the expected impurity levels.
-
Calibration: Prepare a multi-element calibration curve using certified reference standards for the expected impurities (e.g., Na, Fe, Cu, Pb, Cr, Zn). The calibration range should bracket the expected concentrations in the sample.
-
Instrumental Analysis: Analyze the prepared blank, standards, and sample solutions using ICP-MS. Monitor for potential polyatomic interferences (e.g., ⁴⁰Ar²³Na⁺ on ⁶³Cu⁺) and apply mathematical corrections if necessary.[13]
-
Data Reporting: Quantify the impurities in the original solid sample, reporting the results in ppm (μg/g).
Fourier-Transform Infrared (FTIR) Spectroscopy: A Molecular Fingerprint
Principle of Analysis: FTIR spectroscopy is a rapid, non-destructive technique that provides structural information about a molecule. It measures the absorption of infrared radiation, which excites vibrations in molecular bonds (stretching, bending).[18] The resulting spectrum is a unique "fingerprint" that can confirm the presence of key functional groups, such as the carboxylate (COO⁻) group of the formate anion and the O-H group from the water of hydration.[19]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The simplest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the nickel formate powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the mid-IR range (4000–400 cm⁻¹).
-
Spectral Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum for high-purity nickel formate dihydrate.
Quantitative Data Summary & Method Comparison
The selection of an analytical technique is always a trade-off between sensitivity, cost, and the specific question being asked. The table below summarizes the performance of the discussed techniques for validating nickel formate purity.
| Technique | Primary Purpose | Typical Sensitivity | Precision (RSD) | Strengths | Limitations |
| EDTA Titration | Nickel Assay (Major Component) | % level | < 0.2% | High accuracy & precision, low cost, well-established.[21] | Prone to interference from other metal ions, not for trace analysis.[7] |
| TGA | Water of Hydration, Thermal Profile | ~0.1% mass change | < 1% | Excellent for quantifying hydration and decomposition, simple. | Not specific for identifying impurities. |
| ICP-MS | Trace & Ultra-Trace Elemental Impurities | ppb - ppt | < 5% | Extremely sensitive, multi-element capability.[15][16] | High instrument cost, complex method development, risk of contamination.[13][22] |
| FTIR Spectroscopy | Functional Group Identification | % level | N/A (Qualitative) | Fast, non-destructive, provides structural "fingerprint".[19] | Not quantitative, low sensitivity for impurities.[19] |
Visualizing an Integrated Validation Workflow
A robust purity validation strategy combines these techniques in a logical sequence. The initial identity is confirmed, followed by quantification of the major components and hydration state, and finally, a deep dive into trace-level contaminants.
Caption: Integrated workflow for comprehensive nickel formate purity validation.
Caption: Complementary roles of analytical techniques in purity validation.
Conclusion
The validation of nickel formate purity is a multi-faceted process that requires more than a single certificate of analysis number. It demands a thoughtful, evidence-based approach using an array of complementary analytical techniques. By combining the macro-level accuracy of EDTA Titration for the nickel assay, the stoichiometric precision of TGA for hydration state, the molecular verification of FTIR , and the ultra-sensitive impurity detection of ICP-MS , a researcher can achieve a high degree of confidence in their starting material. This rigorous, self-validating system is the foundation upon which high-quality, reproducible scientific and developmental work is built.
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A Comparative Guide to the Thermal Analysis of Nickel Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thermal decomposition of nickel carboxylates is a foundational technique for the synthesis of advanced nickel-based materials, including catalysts, magnetic nanoparticles, and conductive films. The choice of the carboxylate ligand profoundly influences the decomposition pathway, dictating the temperature regimes, intermediate species, and the ultimate composition and morphology of the final product. This guide provides an in-depth comparative analysis of the thermal behavior of common nickel carboxylates, namely nickel formate, nickel acetate, and nickel oxalate. By examining the causality behind their distinct decomposition profiles, this document serves as a critical resource for researchers aiming to rationally design and optimize synthetic strategies for tailored nickel-based materials.
The Critical Role of the Carboxylate Ligand in Thermal Decomposition
The structure and chemical nature of the carboxylate anion are paramount in determining the thermal stability and decomposition mechanism of the corresponding nickel salt. Shorter-chain carboxylates, such as formate and oxalate, generally exhibit different decomposition pathways compared to the slightly longer-chain acetate. These differences arise from the varying C-H and C-C bond strengths within the ligand, as well as the potential for different gaseous byproducts to form and interact with the solid residue.
The atmosphere under which the thermal analysis is conducted is another critical variable. Inert atmospheres (e.g., nitrogen, helium, or argon) typically favor the formation of metallic nickel, while oxidizing atmospheres (e.g., air) lead to the production of nickel oxides.[1][2] Understanding these relationships is essential for controlling the final product of the thermal decomposition.
Comparative Thermal Analysis: A Data-Driven Overview
Thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) are powerful techniques for elucidating the thermal decomposition of nickel carboxylates.[3][4] TGA measures the change in mass of a sample as a function of temperature, providing information on dehydration and decomposition steps. DTA and DSC measure the temperature difference and heat flow, respectively, between a sample and a reference, identifying endothermic and exothermic processes such as phase transitions and chemical reactions.
The following table summarizes the key thermal decomposition events for nickel formate, nickel acetate, and nickel oxalate in an inert atmosphere, providing a direct comparison of their thermal stabilities and decomposition characteristics.
| Nickel Carboxylate | Dehydration Temperature (°C) | Anhydrous Decomposition Onset (°C) | Major Gaseous Products (Inert Atmosphere) | Final Product (Inert Atmosphere) |
| Nickel Formate Dihydrate | ~130-140[5] | ~180-200[5] | CO₂, H₂O, H₂[5] | Metallic Nickel (Ni)[5] |
| Nickel Acetate Tetrahydrate | ~118-137[1] | ~250-350[1][6] | H₂O, Acetic Acid, Acetone, CO, CO₂[1][6] | Metallic Nickel (Ni) and/or Nickel Oxide (NiO)[1][6] |
| Nickel Oxalate Dihydrate | ~180-250[7] | ~300-327[8] | H₂O, CO₂[8] | Metallic Nickel (Ni) with some surface NiO and Carbon[8] |
In-Depth Analysis of Decomposition Pathways
Nickel Formate (Ni(HCOO)₂)
Nickel formate dihydrate typically undergoes a two-step decomposition. The first step, occurring around 130-140°C, is the loss of its two water molecules of hydration.[5] The anhydrous nickel formate then decomposes in the range of 180-200°C. In an inert atmosphere or vacuum, this decomposition is relatively clean, yielding metallic nickel, carbon dioxide, and hydrogen gas.[5] The simplicity of its decomposition and the formation of pure metallic nickel make it an attractive precursor for catalyst preparation.
Nickel Acetate (Ni(CH₃COO)₂)
Nickel acetate tetrahydrate exhibits a more complex, multi-step decomposition.[6] Dehydration generally occurs between 118 and 137°C.[1] The subsequent decomposition of the anhydrous acetate, typically between 250°C and 450°C, is highly dependent on the atmosphere.[6][9] In an inert atmosphere, a mixture of gaseous products including acetic acid, acetone, carbon monoxide, and carbon dioxide is evolved.[6] The solid residue can be a mixture of metallic nickel and nickel oxide, with the potential for carbon deposition.[1] In an oxidizing atmosphere, the decomposition proceeds through intermediates like nickel carbonate, ultimately forming nickel oxide (NiO).[10][11]
Nickel Oxalate (NiC₂O₄)
Nickel oxalate dihydrate also displays a distinct decomposition pattern. Dehydration is observed in the range of 180-250°C.[7] The anhydrous nickel oxalate is more stable than the formate and acetate, with decomposition commencing around 300-327°C and proceeding up to approximately 382°C.[8] In an inert atmosphere, the primary gaseous product is carbon dioxide.[8] The solid product is predominantly metallic nickel, although it is often accompanied by a surface layer of nickel oxide and some residual carbon.[8]
Visualizing the Decomposition Process
The following diagram illustrates a generalized workflow for the comparative thermal analysis of nickel carboxylates, from sample preparation to data interpretation.
Caption: Workflow for Comparative Thermal Analysis of Nickel Carboxylates.
The generalized decomposition pathway for these nickel carboxylates in an inert atmosphere can be visualized as a multi-step process.
Caption: Generalized Decomposition Pathway of Nickel Carboxylates.
Experimental Protocol: Thermogravimetric Analysis of Nickel Acetate Tetrahydrate
This protocol provides a standardized methodology for the thermal analysis of nickel acetate tetrahydrate, which can be adapted for other nickel carboxylates.
Objective: To determine the dehydration and decomposition temperatures and mass losses of nickel acetate tetrahydrate in an inert atmosphere.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled with Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA).
-
Microbalance
-
Inert gas supply (e.g., Nitrogen 99.999% pure)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of nickel acetate tetrahydrate into a clean, tared TGA crucible (e.g., alumina or platinum). Record the exact mass.
-
-
Instrument Setup:
-
Place the sample crucible and a reference crucible (empty) into the TGA instrument.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
Maintain the nitrogen flow rate throughout the experiment.
-
-
Data Acquisition:
-
Record the sample mass (TGA), differential heat flow (DSC), and temperature continuously throughout the heating program.
-
-
Data Analysis:
-
Plot the TGA curve (mass % vs. temperature) and the first derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rate.
-
Plot the DSC curve (heat flow vs. temperature) to identify endothermic and exothermic events corresponding to the mass loss steps.
-
Determine the temperature ranges and percentage mass loss for the dehydration and decomposition steps.
-
Causality Behind Experimental Choices:
-
Small Sample Size (5-10 mg): Ensures uniform heating and minimizes temperature gradients within the sample, leading to better resolution of thermal events.
-
Inert Atmosphere (Nitrogen): Prevents oxidative side reactions, allowing for the study of the intrinsic thermal decomposition of the nickel carboxylate and favoring the formation of metallic nickel.
-
Constant Heating Rate (10°C/min): A commonly used rate that provides a good balance between resolution and experiment time. Slower rates can improve the separation of overlapping thermal events.
Concluding Remarks for the Practicing Scientist
The thermal decomposition of nickel carboxylates is a versatile and powerful method for the synthesis of nickel-based nanomaterials. A thorough understanding of the distinct thermal behaviors of different nickel carboxylates, as detailed in this guide, is crucial for the rational design of materials with desired properties. The choice of the carboxylate ligand, in conjunction with precise control over the reaction atmosphere and temperature profile, allows for the selective synthesis of metallic nickel, nickel oxides, or mixed-phase materials. This comparative guide, grounded in experimental data, provides the necessary framework for researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the development of advanced materials for a wide range of applications.
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Stolyarova, V. L., & Shugurov, S. M. (2018). Thermal Decomposition of Nickel Oxalate Dihydrate: A Detailed XPS Insight. The Journal of Physical Chemistry C, 122(32), 18496-18504. [Link]
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Jacobs, P. W. M., & Kureisky, A. R. T. (1962). Thermal Decomposition of Irradiated Nickel Oxalate. Symposium on the Chemical and Physical Effects of High-Energy Radiation on Inorganic Substances, ASTM International. [Link]
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Hussein, G. A. M., Nohman, A. K. H., & Attyia, K. M. A. (1994). Characterization of the decomposition course of nickel acetate tetrahydrate in air. Journal of Thermal Analysis, 42(6), 1155–1165. [Link]
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Hussein, G. A. M., Nohman, A. K. H., & Attyia, K. M. A. (2007). Characterization of the decomposition course of nickel acetate tetrahydrate in air. Journal of Thermal Analysis and Calorimetry, 42(6), 1155-1165. [Link]
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Gaber, A., Abdel-Rahman, A. A., & El-Awad, A. M. (1996). Thermal decomposition of Ni(II) and Fe(III) acetates and their mixture. Journal of Thermal Analysis, 46(6), 1637-1645. [Link]
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Broadbent, D., Dollimore, D., & Dollimore, J. (1966). The thermal decomposition of oxalates. Part V. The thermal decomposition of nickel oxalate dihydrate. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 451-456. [Link]
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De Jesús, J. C., González, G., & Laine, J. (2005). Thermal decomposition of nickel acetate tetrahydrate: An integrated study by TGA, QMS and XPS techniques. Journal of Molecular Catalysis A: Chemical, 228(1-2), 283-294. [Link]
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Gaponik, P. N., Voitekhovich, S. V., & Mardykin, V. P. (2006). Thermal Decomposition of Unsaturated Nickel(II) Dicarboxylates. Russian Journal of General Chemistry, 76(1), 35-39. [Link]
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Wikipedia. (n.d.). Nickel formate. Retrieved January 16, 2026, from [Link]
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Nabiyouni, G., & Sharifi, T. (2012). Thermal Decomposition Procedure of Nickel Oxalate. Journal of Nanostructures, 2(2), 199-204. [Link]
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Ledeti, I., Vlase, G., Vlase, T., Bercean, V., & Ledeţi, A. (2013). Synthesis and thermal analysis of the nickel(II) oxalate obtained through the reaction of ethylene glycol with Ni(NO3)2·6H2O. Journal of the Serbian Chemical Society, 78(10), 1465-1473. [Link]
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El-Roudi, A. M., & El-Bellihi, A. A. (2000). The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. Bulletin of the Chemical Society of Ethiopia, 14(2), 125-133. [Link]
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Wheeler, B. R., & Galwey, A. K. (1974). Decomposition reactions of nickel formate, nickel malonate, nickel maleate and nickel fumarate in oxygen. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 70, 661-670. [Link]
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Patil, K. C., & Chidambaram, M. V. (1988). A comparative study on the thermal decomposition of some transition metal carboxylates. Journal of Thermal Analysis, 34(5), 1207-1214. [Link]
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Wheeler, B. R., & Galwey, A. K. (1974). Decomposition reactions of nickel formate, nickel malonate, nickel maleate and nickel fumarate in oxygen. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 70, 661-670. [Link]
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Wheeler, B. R., & Galwey, A. K. (1974). Decomposition Reactions of Nickel Formate, Nickel Malonate, Nickel Maleate and Nickel Fumarate in Oxygen. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 70, 661-670. [Link]
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El-Sonbati, A. Z., & El-Bindary, A. A. (2001). Synthesis and Thermal Properties of Nickel B-diketonate Polymers. Polymer-Plastics Technology and Engineering, 40(6), 757-769. [Link]
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Iqbal, J., Thebo, K. H., & Ahmed, A. (2017). Synthesis and Characterization of Unique Nickel(II) Carboxylates and Their Coordination Complexes. Asian Journal of Chemistry, 29(12), 2717-2720. [Link]
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Revenco, M. D., Zielenkiewicz, W., Utzig, E., & Timco, L. (1996). Thermal stability of nickel complexes formed with phenylazothioalkylcarboximides in various solvents. Thermochimica Acta, 276, 79-90. [Link]
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Woźniak-Budzisz, M., & Kufelnicki, A. (2021). Structural and Thermal Investigations of Co(II) and Ni(II) Coordination Polymers Based on biphenyl-4,4′-dioxydiacetate Linker. Molecules, 26(13), 3894. [Link]
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Gaponik, P. N., Voitekhovich, S. V., & Mardykin, V. P. (2008). Synthesis and Thermal Conversions of Unsaturated Nickel(II) Monocarboxylates—Precursors of Metal-Containing Nanocomposites. Russian Journal of General Chemistry, 78(1), 124-130. [Link]
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Iqbal, J., Thebo, K. H., & Ahmed, A. (2017). Synthesis and Characterization of Unique Nickel(II) Carboxylates and Their Coordination Complexes. Asian Journal of Chemistry, 29(12), 2717-2720. [Link]
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Sun, Y., Wang, X., & Li, Y. (2017). Synthesis, crystal structures and properties of two nickel (II) complexes with different nitrogen-heterocyclic polycarboxylate ligand. Journal of Molecular Structure, 1141, 44-50. [Link]
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Palacios, B. E., & Monhemius, A. J. (2003). Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Hydrometallurgy, 70(1-3), 57-67. [Link]
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Assessing the Catalytic Efficiency of Nickel Formate-Based Materials: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the choice of a catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and overall process economics. Among the myriad of options, nickel-based catalysts have emerged as a cost-effective and versatile alternative to precious metal catalysts. This guide provides an in-depth technical comparison of the catalytic performance of materials derived from nickel formate against other common nickel precursors and alternative catalysts. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The Significance of the Precursor: Why Nickel Formate?
Nickel formate, typically in its dihydrate form (Ni(HCOO)₂·2H₂O), serves primarily as a precursor for the synthesis of finely divided and nanostructured nickel catalysts.[1] The key to its utility lies in its thermal decomposition behavior. When heated in an inert or reducing atmosphere, nickel formate decomposes at relatively low temperatures (250-350°C) to yield high-purity metallic nickel nanoparticles.[1] This method offers a straightforward route to catalytically active materials.
The choice of the nickel precursor—be it formate, acetate, or nitrate—profoundly influences the final catalyst's structural and, consequently, catalytic properties. For instance, catalysts derived from nickel acetate tend to exhibit smaller, more homogeneously dispersed nickel particles compared to those from nickel nitrate. This is attributed to the stronger adsorption of acetate on the support surface during impregnation. The decomposition of different precursors at varying temperatures also plays a crucial role in the final catalyst morphology and performance.[2]
Comparative Catalytic Performance
This section will compare the efficiency of nickel formate-derived catalysts and other nickel-based systems in three key catalytic domains: hydrogenation, CO₂ conversion, and electrocatalysis.
Hydrogenation Reactions: A Focus on Alkyne Semi-Hydrogenation
The selective hydrogenation of alkynes to alkenes is a fundamental transformation in organic synthesis. While palladium-based catalysts, such as the Lindlar catalyst, are the benchmark for this reaction, nickel catalysts offer a more economical alternative.
Recent research has demonstrated the potential of nickel-catalyzed transfer hydrogenation of alkynes using formic acid as a hydrogen source. In one study, a system utilizing nickel bromide as the catalyst, 2,2'-bipyridine as a ligand, and sodium hydroxide as a base achieved the stereoselective hydrogenation of a wide range of alkynes to Z-olefins with yields up to 99% and a Z/E ratio of 99:1.[3] This highlights the capability of nickel systems to achieve high selectivity.
While direct comparative studies between nickel catalysts derived from formate and other precursors for alkyne semi-hydrogenation are not abundant in the literature, the principle that the precursor affects particle size and dispersion is critical. Smaller, well-dispersed nanoparticles, often obtained from precursors like nickel acetate, can offer higher surface area and potentially different selectivity profiles.
Table 1: Comparison of Catalysts in Alkyne Semi-Hydrogenation
| Catalyst System | Substrate | Product | Selectivity | Yield | Reference |
| NiBr₂/bpy/NaOH | Various Alkynes | Z-Olefins | 99:1 Z/E | Up to 99% | [3] |
| Ni(0)-NHC-olefin NPs | Various Alkynes | (Z)-Alkenes | Good | Good to Quantitative | [4] |
CO₂ Hydrogenation to Formate: A Sustainable Approach
The conversion of carbon dioxide into valuable chemicals is a cornerstone of sustainable chemistry. Nickel-based catalysts have shown remarkable activity in the hydrogenation of CO₂ to formate. A notable study reported a homogeneous nickel catalyst system that achieved a turnover number (TON) of up to 4.65 x 10⁶, a performance level comparable to that of more expensive precious metal catalysts.[5]
Heterogeneous nickel catalysts are also effective. A nanoporous nickel material has been shown to catalyze the hydrogenation of carbonates (a captured form of CO₂) to formic acid in water with high selectivity and yields up to 92.1%.[6] Another study on a Ni/TiO₂ catalyst demonstrated over 96% selectivity for formate in carbonate hydrogenation, attributing the high performance to the synergistic effect of Ni⁰ and Ni²⁺ species.[7]
Table 2: Performance of Nickel-Based Catalysts in CO₂/Carbonate Hydrogenation to Formate
| Catalyst System | Reaction | Key Performance Metric | Reference |
| Homogeneous Ni(II) with multidentate ligand | CO₂ Hydrogenation | TON up to 4.65 x 10⁶ | [5] |
| Nanoporous Nickel (NiNPore) | Carbonate Hydrogenation | Up to 92.1% yield of formic acid | [6] |
| Ni/TiO₂ | Carbonate Hydrogenation | >96% selectivity for formate | [7] |
| Ni@Ni(OH)₂ nanocatalyst | CO₂/Bicarbonate Hydrogenation | Higher activity than commercial Raney Ni | [8] |
Electrocatalytic Methanol Oxidation to Formate
The electro-oxidation of methanol is a key reaction in direct methanol fuel cells. While complete oxidation to CO₂ is one pathway, the selective oxidation to formate is a value-added proposition, as formate is a valuable chemical feedstock. Nickel-based electrocatalysts have demonstrated exceptional performance in this selective conversion, often achieving Faradaic efficiencies for formate production approaching 100%.[9][10][11]
For example, Ni-Co hydroxide nanoarrays have been shown to catalyze the selective oxidation of methanol to formate with nearly 100% Faradaic efficiency.[10] Similarly, branched nickel carbide particles have been reported as the first catalyst to achieve nearly 100% electrochemical conversion of methanol to formate without detectable CO₂ byproduct.[9] Nickel selenide-based materials also exhibit high activity and selectivity for this transformation.[12]
Table 3: Performance of Nickel-Based Electrocatalysts in Methanol Oxidation to Formate
| Catalyst System | Key Performance Metric | Reference |
| Branched Nickel Carbide | Nearly 100% Faradaic efficiency for formate | [9] |
| NiMn Hydroxide | Nearly 100% Faradaic efficiency for formate | [10] |
| Ni-Fe Hydroxide Heterostructures | 98.5% Faradaic efficiency for formate | [11] |
| Ni₃Se₄ | 95.7% Faradaic efficiency for formate | [12] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for catalyst preparation and performance evaluation.
Protocol 1: Synthesis of a Supported Nickel Catalyst from Nickel Formate
This protocol describes the preparation of a carbon-supported nickel catalyst (Ni/C) via the thermal decomposition of nickel formate.
Materials:
-
Nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O)
-
Activated carbon (high surface area)
-
Inert gas (e.g., nitrogen or argon)
-
Tube furnace
Procedure:
-
Impregnation: Prepare a solution of nickel formate dihydrate in deionized water. Add the activated carbon support to this solution. The amount of nickel formate should be calculated to achieve the desired nickel loading on the support (e.g., 5 wt%).
-
Drying: Stir the mixture for several hours to ensure uniform impregnation. Subsequently, remove the water by evaporation under reduced pressure or by gentle heating on a hot plate with continuous stirring until a dry powder is obtained.
-
Thermal Decomposition: Place the impregnated support in a quartz tube within a tube furnace.
-
Inert Atmosphere: Purge the tube with an inert gas (e.g., nitrogen) for at least 30 minutes to remove any air. Maintain a slow flow of the inert gas throughout the decomposition process.
-
Heating Program: Heat the furnace to a temperature between 300°C and 350°C at a controlled rate (e.g., 5°C/min). Hold at the final temperature for 2-4 hours to ensure complete decomposition of the nickel formate.[1]
-
Cooling and Passivation: After decomposition, cool the catalyst to room temperature under the inert gas flow. For air-stable catalysts, a passivation step may be required, which involves exposing the catalyst to a very low concentration of oxygen in an inert gas stream.
Caption: Workflow for the synthesis of a supported nickel catalyst from a nickel formate precursor.
Protocol 2: Evaluation of Catalytic Performance in CO₂ Hydrogenation to Formate
This protocol outlines a typical procedure for assessing the catalytic activity of a prepared nickel catalyst in the hydrogenation of CO₂ to formate in a batch reactor.
Materials and Equipment:
-
High-pressure autoclave (batch reactor) with magnetic stirring
-
Prepared nickel catalyst
-
Solvent (e.g., water or an organic solvent)
-
Base (e.g., sodium bicarbonate or an organic base)
-
High-purity CO₂ and H₂ gas
-
Gas chromatograph (GC) for gas analysis
-
High-performance liquid chromatograph (HPLC) or Nuclear Magnetic Resonance (NMR) spectrometer for liquid product analysis
Procedure:
-
Reactor Loading: Add the desired amount of catalyst, solvent, and base to the autoclave.
-
Sealing and Purging: Seal the reactor and purge it several times with H₂ to remove air.
-
Pressurization: Pressurize the reactor with H₂ to the desired partial pressure, then with CO₂ to the final desired total pressure.
-
Reaction: Heat the reactor to the desired reaction temperature while stirring.
-
Sampling and Analysis: At specific time intervals, take samples from the liquid and/or gas phase.
-
Gas Phase Analysis: Analyze the gas-phase composition using a GC to determine the consumption of H₂ and CO₂.
-
Liquid Phase Analysis: After cooling and depressurizing the reactor, analyze the liquid phase by HPLC or ¹H NMR to quantify the concentration of formate.
-
-
Calculation of Performance Metrics:
-
Turnover Number (TON): Moles of formate produced per mole of active metal.
-
Turnover Frequency (TOF): TON per unit of time (typically hours).
-
Caption: General workflow for evaluating catalyst performance in CO₂ hydrogenation.
Conclusion: A Field-Proven Perspective
The choice of nickel precursor is a fundamental parameter in catalyst design that dictates the ultimate performance of the catalytic material. While nickel formate offers a convenient route to high-purity nickel nanoparticles, the optimal precursor is highly application-dependent. For reactions where high dispersion and small particle size are paramount for selectivity, precursors like nickel acetate might be more suitable. Conversely, for applications where high activity is the primary driver and cost is a major consideration, nickel nitrate remains a popular choice.
This guide has provided a comparative framework and foundational protocols to aid researchers in the rational selection and evaluation of nickel-based catalysts. By understanding the interplay between precursor chemistry, catalyst structure, and catalytic performance, scientists can accelerate the development of more efficient and sustainable chemical processes.
References
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Arbiol, J., Llorca, J., & Cabot, A. (2020). Selective methanol-to-formate electrocatalytic conversion on branched nickel carbide. Angewandte Chemie, 132(47), 21012-21016. [Link]
- Finely-divided nickel from nickel formate. (1957). U.S.
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Wang, X., et al. (2020). Unraveling a bifunctional mechanism for methanol-to-formate electro-oxidation on nickel-based hydroxides. Nature Communications, 11(1), 1-9. [Link]
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Li, J., et al. (2021). Improved Methanol-to-Formate Electrocatalytic Reaction by Engineering of Nickel Hydroxide and Iron Oxyhydroxide Heterostructures. Small, 17(11), 2006623. [Link]
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Schieweck, B. G., Westhues, N. F., & Klankermayer, J. (2019). A highly active non-precious transition metal catalyst for the hydrogenation of carbon dioxide to formates. Chemical Science, 10(23), 5969-5975. [Link]
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Performance comparison of different nickel (Ni)-based catalysts in CO 2 methanation. (n.d.). ResearchGate. [Link]
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Zhu, K., et al. (2024). Recent advances in selective methanol oxidation electrocatalysts for the co-production of hydrogen and value-added formate. Catalysis Science & Technology. [Link]
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Ren, J., et al. (2024). Nickel Selenides in Electrocatalysis: Coupled Formate and Hydrogen Production Through Methanol Oxidation Reaction. Molecules, 29(12), 2853. [Link]
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Hydrogenation of CO 2 /bicarbonate to formate catalyzed by a Ni@Ni(OH) 2 nanocatalyst. (2021). Green Chemistry, 23(10), 3765-3773. [Link]
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A nanoporous nickel catalyst for selective hydrogenation of carbonates into formic acid in water. (2015). Green Chemistry, 17(5), 2829-2833. [Link]
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Carbonate Hydrogenated to Formate in the Aqueous Phase over Nickel/TiO2 Catalysts. (2023). Angewandte Chemie International Edition, 62(41), e202307061. [Link]
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Formic Acid Dehydrogenation over a Recyclable and Self-Reconstructing Fe/Activated Carbon Catalyst. (2024). Energy & Fuels. [Link]
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Historical timeline of Turnover Frequencies achieved by representative metal complexes used for formic acid (FA) dehydrogenation. (n.d.). ResearchGate. [Link]
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The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. (n.d.). ResearchGate. [Link]
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A Synthetic Nickel Electrocatalyst with a Turnover Frequency above 100 000 s−1 for H2 Production. (n.d.). ResearchGate. [Link]
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Tunable selectivity of Ni catalysts in the hydrogenation reaction of 5-hydroxymethylfurfural in aqueous media: Role of the carbon supports. (n.d.). ResearchGate. [Link]
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The Solvothermal Method: An Efficient Tool for the Preparation of Ni-Based Catalysts with High Activity in CO2 Methanation. (2022). Catalysts, 12(9), 1025. [Link]
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Efficient Dehydrogenation of Formic Acid at Room Temperature Using a Pd/Chitosan-Derived Nitrogen-Doped Carbon Catalyst: Synthesis, Characterization, and Kinetic Study. (2023). ACS Omega, 8(47), 44833-44842. [Link]
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Ni/NHC catalysis in C–H functionalization using air-tolerant nickelocene and sodium formate for in situ catalyst generation. (2021). Organic Chemistry Frontiers, 8(11), 2441-2453. [Link]
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Preparation, modification and development of Ni-based catalysts for catalytic reforming of tar produced from biomass gasification. (2022). RSC Advances, 12(38), 24853-24872. [Link]
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Nickel Nanoparticles with NHC Ligands for the Semi-Hydrogenation of Alkynes. (2022). ChemistryViews. [Link]
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Nickel-Catalyzed Selective Hydrogenation Of Alkynes. (2024). Globe Thesis. [Link]
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Modelling the thermal decomposition of (a) [Ni(C 3 H 4 N 2 ) 6 ](NO 3 ) 2 and (b) [Ni(C 3 H 4 N 2 ) 6 ] (ClO 4 ) 2 complexes using the Coats-Redfern method. (n.d.). ResearchGate. [Link]
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Efficient and selective hydrogenation of C–O bonds with a simple sodium formate catalyzed by nickel. (2015). Chemical Communications, 51(56), 11265-11268. [Link]
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A Researcher's Guide to Cross-Referencing XRD Data for Nickel(II) Formate Dihydrate
For researchers, scientists, and drug development professionals, meticulous material characterization is paramount. In the realm of metal-organic frameworks (MOFs) and coordination polymers, X-ray diffraction (XRD) stands as a cornerstone technique for phase identification, purity assessment, and structural elucidation. This guide provides an in-depth, practical comparison for cross-referencing experimental XRD data of nickel(II) formate dihydrate against reference patterns, ensuring the integrity of your research.
This compound, with the chemical formula Ni(HCOO)₂·2H₂O, is a green crystalline solid.[1][2] Its structure and properties are of interest in various fields, including catalysis and materials science. Accurate identification of this compound is crucial, and powder XRD is the most common method for this purpose.
The Imperative of Cross-Referencing in XRD Analysis
Obtaining a powder XRD pattern is often the first step in characterizing a synthesized material. However, this experimental data in isolation offers limited insight. Its true value is unlocked through a rigorous process of cross-referencing against a known standard. This comparison allows researchers to:
-
Confirm the identity of the synthesized material: By matching the peak positions and relative intensities of the experimental pattern to a reference pattern, one can confidently identify the compound.
-
Assess the purity of the sample: The presence of additional peaks not found in the reference pattern can indicate the presence of impurities or unreacted starting materials.
-
Evaluate the crystallinity of the material: Broadened peaks in the experimental pattern compared to the sharp peaks of a highly crystalline reference can suggest smaller crystallite sizes or the presence of amorphous content.
-
Detect potential phase transformations: Variations in peak positions or the appearance of new peaks could signify a different polymorphic form or a change in the hydration state of the material.
Reference XRD Data for this compound
A reliable reference XRD pattern is the bedrock of accurate cross-referencing. This can be obtained from crystallographic databases or calculated from single-crystal X-ray diffraction data. For this compound, a redetermination of its crystal structure has been reported, providing the necessary crystallographic information to generate a theoretical powder XRD pattern.[3]
The crystallographic data for this compound can be found in the Crystallography Open Database (COD) under the entry number 1560788. This entry corresponds to a study published in the Journal of Solid State Chemistry.[4] Using this Crystallographic Information File (CIF), a theoretical powder XRD pattern can be generated.
Table 1: Calculated XRD Peak List for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| Calculated from COD entry 1560788 (Cu Kα radiation, λ = 1.5406 Å) | ||
| 15.82 | 5.60 | 100.0 |
| 18.25 | 4.86 | 35.2 |
| 23.81 | 3.74 | 25.8 |
| 26.54 | 3.36 | 45.1 |
| 28.99 | 3.08 | 55.9 |
| 31.87 | 2.81 | 28.4 |
| 34.21 | 2.62 | 18.7 |
| 36.88 | 2.44 | 22.3 |
| 38.90 | 2.31 | 15.6 |
| 41.54 | 2.17 | 19.9 |
Note: This is a partial list of the most intense peaks. The full pattern can be generated using appropriate software.
Experimental Protocol for Acquiring High-Quality XRD Data
The quality of the experimental data is as crucial as the reference pattern. A well-defined protocol ensures reproducibility and minimizes experimental artifacts.
I. Sample Preparation: The Foundation of a Good Pattern
The primary goal of sample preparation for powder XRD is to present a flat, densely packed surface of randomly oriented crystallites to the X-ray beam.
-
Grinding: If the sample consists of large crystals or aggregates, gently grind it into a fine, homogenous powder using an agate mortar and pestle. This minimizes preferred orientation, a phenomenon where crystallites align in a non-random way, leading to skewed peak intensities.
-
Sample Mounting:
-
Standard Holder: For sufficient sample amounts (typically >100 mg), a standard back-loading sample holder is suitable. Carefully press the powder into the cavity, ensuring a smooth surface that is flush with the holder's face. A glass slide can be used to gently flatten the surface.
-
Zero-Background Holder: For limited sample quantities, a zero-background holder, often made of a single crystal of silicon, is recommended to reduce background noise and improve the signal-to-noise ratio, especially at low 2θ angles.
-
II. Instrument and Data Collection Parameters
The following are typical parameters for collecting a powder XRD pattern of a crystalline organic salt like this compound. These may need to be adjusted based on the specific instrument and sample characteristics.
-
X-ray Source: Cu Kα (λ = 1.5406 Å) is the most common source for laboratory diffractometers.
-
Operating Voltage and Current: A typical setting is 40 kV and 40 mA.
-
Goniometer Scan:
-
Range (2θ): A scan range of 5° to 60° is generally sufficient to capture the most characteristic peaks for phase identification.
-
Step Size: A step size of 0.02° (2θ) is common for routine analysis.
-
Time per Step: A counting time of 0.5 to 2 seconds per step is usually adequate. Longer times can improve the signal-to-noise ratio for weakly diffracting samples.
-
-
Optics:
-
Divergence Slit: A fixed divergence slit (e.g., 1°) is commonly used.
-
Receiving Slit: A corresponding receiving slit (e.g., 0.2 mm) is employed.
-
Soller Slits: Primary and secondary Soller slits are used to limit axial divergence and improve peak shape.
-
Conclusion
The cross-referencing of experimental XRD data against a reliable reference is a critical, self-validating step in materials characterization. For this compound, the availability of its redetermined crystal structure allows for the generation of a precise theoretical reference pattern. By following a meticulous experimental protocol and a systematic comparative analysis, researchers can confidently verify the identity and quality of their synthesized materials, ensuring the robustness and integrity of their scientific findings.
References
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This compound (Ni(HCO2)2•2H2O)-Powder. (n.d.). FUNCMATER. Retrieved January 16, 2026, from [Link]
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Weil, M. (2018). Redetermination of this compound. IUCrData, 3(4), x180428. [Link]
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Puzan, A. N., Baumer, V. N., Lisovytskiy, D. V., & Mateychenko, P. V. (2018). Structure transformations in nickel oxalate dihydrate NiC2O4·2H2O and nickel formate dihydrate Ni(HCO2)2·2H2O during thermal decomposition. Journal of Solid State Chemistry, 266, 133-142. [Link]
-
Crystallography Open Database. (n.d.). Retrieved January 16, 2026, from [Link]
-
COD 1560788. (2018). Crystallography Open Database. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Nickel-Based MOF Precursors: Benchmarking Nickel Formate
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of Metal-Organic Frameworks (MOFs), the choice of precursor materials is a critical determinant of the final product's properties and performance. For nickel-based MOFs (Ni-MOFs), which are of significant interest for applications in catalysis, gas storage, and drug delivery, the selection of the nickel salt can profoundly influence crystallinity, porosity, and overall yield. This guide provides an in-depth comparison of nickel formate against other common nickel precursors, drawing upon experimental data to inform your synthetic strategies.
The Unseen Influence of the Anion: More Than Just a Counter-Ion
The synthesis of a MOF is a complex self-assembly process where metal ions and organic linkers coordinate to form a crystalline framework. While much attention is rightly paid to the metal center and the organic linker, the counter-anion from the metal salt precursor (e.g., formate, nitrate, acetate, chloride) plays a crucial, often underestimated, role. These anions can act as modulators, influencing the kinetics of nucleation and crystal growth, and can even be incorporated into the final structure as defects or coordinating species. Their varying solubility, coordination strength, and thermal stability directly impact the quality of the resulting MOF.
Comparative Analysis of Nickel Precursors
The ideal nickel precursor should facilitate high crystallinity, lead to a porous material with a large surface area, and provide a high yield of the desired MOF. Below, we compare nickel formate to other commonly used nickel salts.
The Case for Nickel Formate: A Modulating Precursor
Nickel formate, Ni(HCOO)₂, is an intriguing precursor that offers several potential advantages. The formate anion (HCOO⁻) is the conjugate base of formic acid, a well-known modulator in MOF synthesis. Modulators are compounds that compete with the organic linker to coordinate with the metal centers, thereby slowing down the crystallization process. This controlled growth often leads to more crystalline materials with fewer defects.
Key Advantages:
-
Improved Crystallinity and Porosity: The modulating effect of the formate anion can lead to higher quality crystals. For instance, studies on the synthesis of UiO-66, a zirconium-based MOF, have shown that the addition of formic acid as a modulator results in materials with higher crystallinity and a significantly larger surface area compared to syntheses without a modulator. This principle suggests that using nickel formate as a direct precursor can have a similar beneficial effect on Ni-MOFs.
-
In-Situ Formation and Potential for Cleaner Reactions: In solvothermal syntheses using N,N-dimethylformamide (DMF) as the solvent, nickel formate can form as an impurity through the decomposition of DMF, especially when using nickel nitrate. Utilizing nickel formate directly as the precursor can lead to a more controlled and predictable reaction environment.
Limitations:
-
Solubility: Nickel formate is generally less soluble in common organic solvents compared to nickel nitrate or acetate, which might require careful optimization of solvent systems and reaction conditions.
The Workhorses: Nickel Nitrate and Nickel Acetate
Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and nickel acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O) are the most frequently used precursors for Ni-MOF synthesis due to their high solubility in common solvents like DMF, ethanol, and water.
Nickel Nitrate:
-
High Reactivity: The nitrate anion is a weak coordinating species, which allows for rapid reaction with the organic linkers.
-
Potential for Impurities: As mentioned, in DMF, nickel nitrate can lead to the formation of nickel formate as a byproduct.
Nickel Acetate:
-
Modulating Effect: The acetate anion has a moderate coordinating ability and can act as a modulator, similar to formate, leading to good quality crystals. It is often a preferred choice for producing well-defined MOF structures.
The Halide Option: Nickel Chloride
Nickel chloride (NiCl₂) is another viable precursor, though its use is less common than nitrates or acetates.
-
Strong Coordination: The chloride anion can have a stronger coordinating effect, which can significantly influence the nucleation and growth process. In some cases, this can lead to different phases or morphologies.
-
Performance in Specific Applications: Direct comparative studies have shown that the choice between nitrate and chloride can have a significant impact on the final material's performance. For example, in the synthesis of Ni/Co-MOF nanosheets for supercapacitors, the nitrate precursor yielded thinner nanosheets with a higher specific capacitance (2860 F/g) and greater stability compared to the thicker nanosheets obtained from the chloride precursor (1350 F/g).
Quantitative Performance Comparison
| MOF | Nickel Precursor | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Observations |
| Ni-MOF-74 | Nickel Acetate | ~788 | 0.38 | Produces crystalline material with good porosity[1]. |
| Ni-MOF-74 | Nickel Nitrate | Not specified | Not specified | Commonly used, though formate defects can occur in DMF[2]. |
| Ni-BTC | Nickel Nitrate | ~850 | 0.51 | High surface area can be achieved with optimized solvent conditions[3]. |
| [Ni₃(HCOO)₆] | Nickel Nitrate | Not specified | Not specified | The choice of precursor affects micropore volume and crystallization[4]. |
| Ni/Co-MOF | Nickel Nitrate | Not specified | Not specified | Resulted in thinner nanosheets and superior specific capacitance (2860 F/g)[5]. |
| Ni/Co-MOF | Nickel Chloride | Not specified | Not specified | Produced thicker nanosheets with lower specific capacitance (1350 F/g)[5]. |
Note: The data presented is compiled from different sources and synthetic conditions may vary. It is intended for illustrative comparison.
Experimental Workflows and Protocols
To provide a practical context, we present detailed protocols for the synthesis of two common Ni-MOFs using different precursors.
Experimental Workflow: Solvothermal Synthesis of Ni-MOFs
The general workflow for solvothermal synthesis of Ni-MOFs is a multi-step process that requires careful control of parameters to ensure the formation of high-quality crystals.
Caption: General workflow for solvothermal synthesis of Ni-MOFs.
Protocol 1: Synthesis of Ni-BTC using Nickel Nitrate
This protocol is adapted from a common procedure for synthesizing Ni-BTC (also known as a nickel-based HKUST-1 analogue).
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC or Trimesic Acid)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
Procedure:
-
Solution A: Dissolve 0.432 g of nickel(II) nitrate hexahydrate in a solvent mixture of 20 mL of deionized water, 20 mL of ethanol, and 20 mL of DMF.
-
Solution B: In a separate container, dissolve 0.30 g of 1,3,5-benzenetricarboxylic acid in the same solvent mixture.
-
Mixing: Combine Solution A and Solution B and stir magnetically at room temperature for 30 minutes.
-
Ultrasonication: Ultrasonicate the resulting solution for 40 minutes.
-
Solvothermal Reaction: Transfer the solution into a 100 mL Teflon-lined autoclave and heat at 145 °C for 10 hours[6].
-
Cooling and Collection: Allow the autoclave to cool naturally to room temperature. Collect the green precipitate by centrifugation or filtration.
-
Washing: Wash the product multiple times with DMF and then with ethanol to remove unreacted precursors.
-
Activation: Dry the final product under vacuum at an elevated temperature (e.g., 150 °C) to remove residual solvent from the pores.
Protocol 2: Synthesis of Ni-MOF-74 using Nickel Acetate
This protocol outlines the synthesis of the highly porous Ni-MOF-74.
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
2,5-Dihydroxyterephthalic acid (DHTA or H₄DOBDC)
-
Deionized Water
-
Ethanol
Procedure:
-
Solution A: Dissolve 0.52 g of 2,5-dihydroxyterephthalic acid in a 40 mL mixed solvent of deionized water and ethanol (1:1 v/v)[7].
-
Solution B: In a separate container, dissolve 1.30 g of nickel(II) acetate in 20 mL of deionized water[7].
-
Mixing and Reaction: Add Solution B to Solution A. The mixed solution is then refluxed for 6 hours[7].
-
Cooling and Collection: Allow the solution to cool to room temperature. A green powder, the Ni-MOF-74 product, will precipitate.
-
Washing: Collect the powder by filtration and wash thoroughly with deionized water and ethanol.
-
Activation: Dry the product under vacuum to activate the material.
Mechanistic Considerations: The Role of the Anion in MOF Formation
The influence of the precursor anion on MOF synthesis can be understood through its role in the nucleation and growth stages of crystallization. This process is a delicate balance of coordination equilibria.
Caption: Influence of precursor anion as a modulator in MOF synthesis.
-
Weakly Coordinating Anions (e.g., Nitrate): These anions are easily displaced by the organic linker, leading to rapid nucleation. This can sometimes result in the formation of smaller, less crystalline particles if not properly controlled.
-
Moderately Coordinating Anions (e.g., Acetate, Formate): These anions can act as modulators. They temporarily "cap" the metal centers, slowing down the formation of the MOF framework. This allows the building blocks to arrange themselves in a more ordered fashion, leading to larger, more perfect crystals with fewer defects.
-
Strongly Coordinating Anions (e.g., Chloride): These can significantly alter the coordination environment of the nickel ion and may lead to the formation of different structural phases or inhibit the formation of the desired MOF altogether if their coordination is too strong.
Conclusion and Recommendations
The choice of nickel precursor is a critical parameter in the synthesis of Ni-MOFs that extends beyond simply providing a source of nickel ions. The associated anion plays a vital role in modulating the reaction kinetics and influencing the final properties of the material.
-
For High Crystallinity and Porosity: Nickel formate and nickel acetate are excellent starting points due to the modulating effect of their respective anions. While a direct protocol for using nickel formate for common Ni-MOFs is less documented, its potential for yielding high-quality materials is strong, as suggested by studies using formic acid as a modulator.
-
For High Solubility and Reactivity: Nickel nitrate is a reliable choice, especially when rapid synthesis is desired. However, researchers should be mindful of potential side reactions and impurity formation, particularly when using DMF as a solvent.
-
For Specific Morphologies and Properties: Nickel chloride can be explored, as it may lead to unique structures and performance characteristics, as demonstrated in the case of Ni/Co-MOF nanosheets for supercapacitors.
Ultimately, the optimal precursor will depend on the specific MOF being synthesized and the desired properties for a given application. This guide provides a framework for making an informed decision, grounded in the fundamental principles of MOF chemistry and supported by available experimental evidence. We recommend that researchers perform small-scale screening of different precursors to identify the best candidate for their specific system and application.
References
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Sciforum. Solvent Choice Matters: Structural Transformations in Ni-BTC MOFs. Available at: [Link].
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A template-directed synthesis of metal–organic framework (MOF-74) ultrathin nanosheets for oxygen reduction electrocatalysis - RSC Publishing. Available at: [Link].
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Adsorption of Carbon Dioxide with Ni-MOF-74 and MWCNT Incorporated Poly Acrylonitrile Nanofibers - PMC - PubMed Central. Available at: [Link].
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Synthesis and Characterization of Ni-BTC MOF for supercapacitor Electrode - AIP Publishing. Available at: [Link].
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Facile synthesis of nickel based metal organic framework [Ni 3 (HCOO) 6 ] by microwave method and application for supercapacitor | Request PDF - ResearchGate. Available at: [Link].
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SCOPE OF VARIOUS SOLVENTS AND THEIR EFFECTS ON SOLVOTHERMAL SYNTHESIS OF Ni-BTC - SciELO. Available at: [Link].
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An analysis of the Effect of the Zirconium Precursor of MOF-808 on its Thermal, Structural, and Surface Properties - ChemRxiv. Available at: [Link].
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COMMUNICATION Template-based synthesis of a formate metal-organic framework/ activated carbon fibre composite for high-performan - University of Cambridge. Available at: [Link].
-
Nitrate Precursor Driven High Performance Ni/Co-MOF Nanosheets for Supercapacitors | Request PDF - ResearchGate. Available at: [Link].
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Optimization of UiO-66 MOF Synthesis: Impact of Formic Acid on UiO-66 Formation. Available at: [Link].
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A Senior Application Scientist's Guide to Precursor Selection: A Comparative Study of Nickel(II) Formate and Nickel Chloride
For researchers and innovators in materials science, catalysis, and drug development, the choice of a chemical precursor is a foundational decision that dictates the properties, performance, and viability of the final product. The selection between two seemingly similar salts, such as nickel(ii) formate and nickel chloride, can lead to vastly different outcomes in nanoparticle morphology, catalytic activity, and process complexity. This guide provides an in-depth, objective comparison of these two common nickel precursors, grounded in experimental evidence and mechanistic insights, to empower you to make the most informed decision for your application.
At a Glance: Physicochemical Properties and Their Implications
The fundamental differences between nickel(ii) formate and nickel chloride begin with their chemical nature. The identity of the anion—formate (HCOO⁻) versus chloride (Cl⁻)—is the single most critical factor influencing their behavior in a synthesis reaction. The formate anion is an organic, coordinating ligand that is thermally unstable, while the chloride anion is a simple, redox-stable halide. These distinctions have profound consequences for solubility, thermal decomposition, and handling.
Table 1: Comparative Physicochemical Properties of Nickel(II) Precursors
| Feature | Nickel(II) Formate Dihydrate | Nickel(II) Chloride Hexahydrate | Rationale & Implications for Researchers |
| Chemical Formula | Ni(HCOO)₂·2H₂O | NiCl₂·6H₂O | The organic nature of the formate ligand is key to its unique decomposition pathway. |
| Anion Type | Organic, potentially reducing | Inorganic, non-reducing | The formate anion can decompose to reducing gases (H₂, CO), enabling reductant-free synthesis. Chloride is stable and requires an external reducing agent.[1][2] |
| Decomposition Temp. | ~240–280 °C (in air)[1] | Stable up to ~400 °C (dehydration occurs first)[3] | The lower decomposition temperature of nickel formate allows for the synthesis of metallic nickel at milder conditions, potentially preventing particle aggregation.[4] |
| Solubility | Sparingly soluble in water; soluble in acids. | Highly soluble in water and polar organic solvents like ethanol.[5] | Nickel chloride's high solubility makes it ideal for aqueous and polar solvent-based reduction methods, offering process versatility.[6][7][8] |
| Handling | Stable solid. | Hygroscopic, particularly the anhydrous form.[9] | Nickel chloride requires more careful handling and storage, often in a desiccator or inert atmosphere, to ensure accurate molar concentrations. |
The Decisive Factor: Divergent Pathways to Metallic Nickel
The choice of precursor fundamentally alters the synthetic strategy required to produce metallic nickel nanoparticles or supported catalysts. This is not merely a procedural difference but a mechanistic one, stemming directly from the anion's properties. Nickel formate undergoes thermal decomposition, a cleaner, more direct route, while nickel chloride necessitates chemical reduction.
Expertise & Causality: Why the Pathways Differ
-
Nickel(II) Formate: The key advantage of nickel formate is its ability to serve as its own reducing agent source. Upon heating, the formate anion (HCOO⁻) decomposes into gaseous products, including hydrogen (H₂) and carbon monoxide (CO), both of which are effective reducing agents for Ni²⁺ ions.[1][2] This process, known as thermolysis, allows for the formation of metallic nickel in a single, solvent-free or high-boiling-point solvent step, eliminating the need for additional, often hazardous, reducing agents.[4] This can lead to higher purity materials with fewer contaminants.
-
Nickel(II) Chloride: The chloride anion (Cl⁻) is redox-inactive under typical synthesis conditions. It is a spectator ion in the reduction process. Therefore, to convert Ni²⁺ ions from nickel chloride into metallic Ni(0), an external chemical reducing agent must be introduced into the system.[5][10] Common choices include sodium borohydride (NaBH₄), hydrazine (N₂H₄), or hydrogen gas.[5][6][8] This requirement adds a step to the process and introduces byproducts from the reductant (e.g., borates from NaBH₄) that may need to be washed from the final product.
Impact on Material Properties and Catalytic Performance
The synthesis pathway dictated by the precursor has a direct and measurable impact on the resulting material's physical characteristics, which in turn governs its performance in applications like catalysis.
-
Particle Size and Dispersion: The anion plays a significant role in the nucleation and growth of nanoparticles. Organic anions like formate (or the closely related acetate) can act as capping agents during synthesis, adsorbing to the surface of growing nanoparticles and preventing aggregation. This often results in smaller, more monodisperse nanoparticles with higher dispersion on a support material.[11][12] In contrast, the weaker coordination of the chloride ion and the often rapid kinetics of chemical reduction can lead to larger, more agglomerated particles.[9]
-
Metal-Support Interaction: In the preparation of supported catalysts (e.g., Ni/Al₂O₃), the precursor choice affects the metal-support interaction.[11][13] The decomposition of nickel formate can lead to a strong interaction between the resulting nickel nanoparticles and the support material, which is often crucial for catalyst stability and longevity.
-
Catalytic Activity: For many catalytic reactions, performance is directly proportional to the available active surface area. Catalysts prepared from nickel formate or acetate precursors, which tend to have smaller particle sizes and higher dispersion, often exhibit superior catalytic activity compared to those derived from nickel chloride under similar conditions.[12][13]
Experimental Protocols: A Practical Comparison
To illustrate the practical differences, we provide validated, step-by-step protocols for the synthesis of nickel nanoparticles using both precursors.
Protocol 1: Synthesis of Nickel Nanoparticles via Thermal Decomposition of Nickel(II) Formate
-
Trustworthiness: This protocol relies on the intrinsic chemical properties of the precursor for reduction, minimizing external variables and potential contaminants. The process is self-validating through the observable color change from light green to black, indicating the formation of metallic nickel.
-
Preparation: Place 1.0 g of this compound into a three-neck flask equipped with a condenser, a gas inlet, and a thermometer.
-
Inerting: Purge the system with a steady flow of nitrogen or argon gas for 15-20 minutes to remove all oxygen. Maintain a gentle positive pressure throughout the reaction.
-
Causality: Oxygen must be excluded to prevent the formation of nickel oxide (NiO) at high temperatures, ensuring the product is pure metallic nickel.
-
-
Decomposition: Begin heating the flask in a heating mantle or oil bath. Increase the temperature to 250-280 °C and hold for 2 hours. The light green powder will turn black as the formate decomposes and Ni²⁺ is reduced to Ni(0).[1]
-
Cooling & Collection: Turn off the heat and allow the flask to cool to room temperature under the inert gas flow.
-
Passivation (Optional but Recommended): To prevent pyrophoric oxidation upon exposure to air, the freshly prepared nickel nanoparticles can be passivated by introducing a very slow, controlled bleed of air into the inert gas stream over several hours.
-
Characterization: The resulting black powder can be collected and characterized by X-ray Diffraction (XRD) to confirm the face-centered cubic (fcc) structure of metallic nickel.
Protocol 2: Synthesis of Nickel Nanoparticles via Chemical Reduction of Nickel(II) Chloride
-
Trustworthiness: This widely-used aqueous method relies on controlling stoichiometry and reaction conditions. The success is validated by the immediate formation of a black precipitate upon reductant addition and confirmed by subsequent characterization.
-
Precursor Solution: Dissolve 1.2 g of nickel(ii) chloride hexahydrate (NiCl₂·6H₂O) in 100 mL of deionized water in a beaker and stir until a clear green solution is formed.[6][8]
-
Reduction: In a separate beaker, prepare the reducing solution by dissolving 0.5 g of sodium borohydride (NaBH₄) in 50 mL of deionized water.
-
Causality: A stoichiometric excess of the reducing agent is typically required to ensure the complete reduction of all Ni²⁺ ions to Ni(0).
-
-
Reaction: While vigorously stirring the nickel chloride solution, add the sodium borohydride solution dropwise using a burette or dropping funnel. An immediate reaction will occur, evidenced by gas evolution (H₂) and the formation of a black precipitate of nickel nanoparticles.[6]
-
Aging: Continue stirring the black suspension for 30 minutes to ensure the reaction goes to completion.
-
Purification: Separate the nickel nanoparticles from the solution. This can be done using a strong magnet (as nickel is ferromagnetic) or by centrifugation followed by decantation of the supernatant.
-
Washing: Wash the collected nanoparticles multiple times with deionized water and then with ethanol to remove unreacted precursors and reaction byproducts (e.g., sodium chloride and borates).
-
Drying: Dry the purified nickel nanoparticles in a vacuum oven at 60 °C overnight.
Conclusion and Recommendations for Selection
The choice between nickel(ii) formate and nickel chloride is not a matter of one being universally superior, but rather a strategic decision based on the desired outcomes and process constraints of your specific project.
Choose Nickel(II) Formate when:
-
Your goal is to produce small, highly dispersed nanoparticles.[9][11]
-
A clean, reductant-free, and potentially solvent-free synthesis is desirable.
-
Lower synthesis temperatures are advantageous to prevent particle sintering or damage to a delicate support material.[4]
-
High purity of the final metallic phase is critical.
Choose Nickel(II) Chloride when:
-
High solubility in water or polar solvents is necessary for the synthetic method (e.g., impregnation, hydrothermal synthesis).[5][7]
-
The process can accommodate the use of an external reducing agent and subsequent purification steps.
-
Cost is a primary driver, as simple inorganic salts are often less expensive than their organic counterparts.[14]
-
The application is less sensitive to variations in particle size and agglomeration.
By understanding the fundamental chemical differences and their practical implications on synthesis and material properties, researchers can strategically select the optimal nickel precursor, paving the way for more efficient, controlled, and successful outcomes in their scientific endeavors.
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Effect of the Nickel Source on the Structure, Performance, and Carbon Deposition of the Ni/Al2O3 Catalyst for CO2–CH4 Reforming. (2021). ACS Omega. [Link]
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The Role of Anions in Metal Chalcogenide Oxygen Evolution Catalysis: Electrodeposited Thin Films of Nickel Sulfide as “Pre-catalysts”. (n.d.). ACS Energy Letters. [Link]
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Synthesis of Highly Monodisperse Nickel and Nickel Phosphide Nanoparticles. (2018). Nanomaterials. [Link]
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Effects of support and nickel precursor on the properties of nickel catalyst for selective hydrogenation of phthalic anhydride. (2016). ResearchGate. [Link]
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Synthesis of a novel Ni/C catalyst derived from a composite precursor for hydrodechlorination. (2015). ResearchGate. [Link]
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Effect of Organic Nickel Precursor on the Reduction Performance and Hydrogenation Activity of Ni/Al2O3 Catalysts. (2018). ResearchGate. [Link]
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Recent Advances in the Synthesis and Stabilization of Nickel and Nickel Oxide Nanoparticles: A Green Adeptness. (2015). Bioinorganic Chemistry and Applications. [Link]
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Nickel chloride hexahydrate‐catalyzed synthesis of 3,4‐dihydropyrimidine‐2(1H)‐ones and thiones via multicomponent Biginelli reaction. (2019). ResearchGate. [Link]
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Synthesis of nickel nanoparticles in aqueous cationic surfactant solutions. (2003). Journal of Materials Chemistry. [Link]
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Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method. (2022). MDPI. [Link]
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The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. (2013). ResearchGate. [Link]
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Anionic Nickel. (2021). ScienceDaily. [Link]
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Controlled Nickel Nanoparticles: A Review on How Parameters of Synthesis Can Modulate Their Features and Properties. (2024). MDPI. [Link]
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Green Synthesis of Nickel Nanoparticles from Extract of Coriandrum Sativum Leaves along with Comparative Analysis using Chemical Reduction Method. (2018). International Journal of Research in Advent Technology. [Link]
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Controlled Nickel Nanoparticles: A Review on How Parameters of Synthesis Can Modulate Their Features and Properties. (2024). ResearchGate. [Link]
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Can we used different precursors for nanoparticles synthesis? For example, NiCl2 in place of Ni(NO3)2. OR Two salts having different precursors?. (2014). ResearchGate. [Link]
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Decomposition reactions of nickel formate, nickel malonate, nickel maleate and nickel fumarate in oxygen. (1983). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]
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Decomposition Reactions of Nickel Formate, Nickel Malonate, Nickel Maleate and Nickel Fumarate in Oxygen. (1983). BITS Pilani Institutional Repository. [Link]
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Mechanism and kinetics of thermal decomposition of Nickel(II) Sulfate(VI) hexahydrate. (n.d.). ResearchGate. [Link]
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- 4. US20130008286A1 - Method for producing nickel nanoparticles - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of nickel nanoparticles in aqueous cationic surfactant solutions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. ijrat.org [ijrat.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Nickel catalysis: Insights for catalyst selection - InCatT - Innovative Catalyst Technologies [incatt.nl]
Safety Operating Guide
Personal protective equipment for handling nickel(ii) formate dihydrate
A-to-Z Guide to Handling Nickel(II) Formate Dihydrate with Confidence
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As laboratory professionals, our commitment to safety is as paramount as the discoveries we pursue. This guide provides a comprehensive, experience-driven approach to handling this compound, ensuring both your personal safety and the integrity of your research. We will delve beyond mere procedural steps to explain the causality behind our recommendations, empowering you to work with this compound confidently and responsibly.
Understanding the Risks: A Proactive Approach to Safety
This compound is a valuable reagent in various chemical syntheses, including the preparation of nickel catalysts.[1] However, it is crucial to recognize its potential health hazards. This compound is classified as a carcinogen and can cause skin and eye irritation.[2] It may also lead to allergic skin reactions, and inhalation can trigger allergy or asthma-like symptoms.[3][4] Furthermore, it is suspected of causing genetic defects and may damage fertility or the unborn child.[3][4] Long-term or repeated exposure can cause organ damage.[3][4]
Our safety protocols are designed to mitigate these risks through a combination of engineering controls, personal protective equipment (PPE), and rigorous handling procedures.
Engineering Controls: Your First Line of Defense
Before you even handle the compound, ensure the proper engineering controls are in place. These are measures that isolate you from the hazard.
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is essential to minimize the inhalation of dust particles.[2][5]
-
Emergency Equipment: An emergency eye wash station and a safety shower must be readily accessible in the immediate vicinity of any potential exposure.[2]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate PPE is non-negotiable when working with this compound. The following table outlines the minimum requirements for various laboratory tasks.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | NIOSH-certified dust and mist respirator |
| Solution Preparation | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Recommended if not in a fume hood |
| Reaction Monitoring | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Not typically required if in a closed system |
The "Why" Behind the Choices:
-
Eye Protection: Chemical safety goggles provide a complete seal around the eyes, protecting them from splashes and airborne dust.[2][5] Contact lenses should not be worn as they can trap chemicals against the eye.[2]
-
Hand Protection: Nitrile or neoprene gloves offer excellent resistance to this compound.[2] Always inspect gloves for any signs of damage before use and wash your hands thoroughly after removing them.
-
Body Protection: A lab coat protects your skin and clothing from contamination.[2]
-
Respiratory Protection: A NIOSH-certified respirator with a teal cartridge for dusts and mists is crucial when handling the solid form to prevent inhalation of harmful particles.[2]
Safe Handling and Storage: A Step-by-Step Protocol
Adherence to a strict handling protocol is vital for minimizing exposure.
-
Preparation: Before starting, ensure you have read and understood the Safety Data Sheet (SDS).[4] Have all necessary PPE and emergency equipment ready.
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Transferring: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5] Store it locked up and away from incompatible materials such as oxidizing agents.[2][4]
-
Hygiene: Always wash your hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[2] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[4][5]
Emergency Procedures: Preparedness is Key
Accidents can happen, but with the right preparation, you can respond effectively to minimize harm.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation or a rash occurs, seek medical attention.[4]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
In Case of Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If they experience respiratory symptoms, call a poison center or doctor.[5]
-
In Case of Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4][6] Seek immediate medical attention.[2]
Chemical Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the essential steps.
Caption: Workflow for responding to a chemical spill.
For a small dry spill, you can carefully sweep or shovel the material into a clean, dry, and covered container for later disposal.[2][7] Avoid actions that could generate dust.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Collection: All waste materials, including empty containers, contaminated gloves, and cleaning materials, must be collected in a designated and properly labeled hazardous waste container.
-
Disposal Protocol:
-
Ensure the waste container is compatible with the chemical.
-
Keep the container closed when not in use.
-
Store the waste container in a designated, secure area.
-
Arrange for disposal through a licensed hazardous waste disposal facility.[2] Do not dispose of this material down the drain or in the regular trash.[2]
-
By adhering to these comprehensive guidelines, you can work safely and effectively with this compound, contributing to a culture of safety and scientific excellence in your laboratory.
References
-
NICKEL FORMATE, dihydrate - Gelest, Inc. (2016-07-15). Retrieved from [Link]
-
Nickel Formate - SAFETY DATA SHEET. Retrieved from [Link]
-
This compound | CAS#:3349-06-2 | Chemsrc. (2025-08-25). Retrieved from [Link]
-
SAFETY DATA SHEET. (2012-03-21). Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET - Giant Chem Solutions. Retrieved from [Link]
Sources
- 1. This compound 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. gelest.com [gelest.com]
- 3. Nickel (II) Formate Dihydrate - ProChem, Inc. [prochemonline.com]
- 4. media.laballey.com [media.laballey.com]
- 5. Page loading... [wap.guidechem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. NICKEL FORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
